Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-(4-aminophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCDVJXPSHIHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377342 | |
| Record name | ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-52-0 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(4-aminophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Situating a Niche Building Block within a Privileged Scaffold
An In-depth Technical Guide to Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate and its Core Synthetic Precursors
This compound (CAS No. 439095-52-0) is a substituted piperidine derivative of significant interest to medicinal chemists and drug development professionals.[1][2] Its structure combines two key pharmacophores: the 4-carbethoxypiperidine moiety and an aniline group. This unique combination makes it a valuable intermediate for synthesizing complex molecules, particularly as a building block for novel therapeutics.[3] The piperidine ring is a "privileged scaffold," appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to be readily functionalized to modulate biological activity.[4]
While direct, in-depth literature on this compound itself is specialized, a comprehensive understanding of its synthesis, characterization, and potential applications requires a foundational mastery of its core precursors. This guide, therefore, provides a holistic view by focusing on the synthesis and properties of the foundational building blocks, such as Ethyl 4-piperidinecarboxylate, and detailing the synthetic transformations required to arrive at the target compound. This approach equips researchers with the practical, field-proven knowledge necessary to work effectively with this entire class of compounds.
Section 1: Physicochemical Properties & Analytical Characterization
The precise characterization of starting materials, intermediates, and the final product is paramount for synthetic success and regulatory compliance. The properties of this compound are best understood in the context of its common precursors.
Comparative Physicochemical Data
The following table summarizes key properties for the target compound and its essential synthetic precursors. This data is critical for reaction planning, purification, and safety assessments.
| Property | Ethyl 4-piperidinecarboxylate | Ethyl 4-amino-1-piperidinecarboxylate | This compound |
| CAS Number | 1126-09-6[5] | 58859-46-4[6][7][8] | 439095-52-0[1] |
| Molecular Formula | C₈H₁₅NO₂[5][9] | C₈H₁₆N₂O₂[6][7][8] | C₁₄H₂₀N₂O₂[1][2] |
| Molecular Weight | 157.21 g/mol [5] | 172.22 g/mol [6][8] | 248.32 g/mol [1] |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid[7] | Not widely documented; predicted solid |
| Density | ~1.004 g/mL at 25 °C | ~1.004 g/mL at 25 °C[7] | Not available |
| Refractive Index (n20/D) | ~1.483 | ~1.483[7] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Flash Point | Not available | 78 °C (172.4 °F) - closed cup[8] | Not available |
Spectroscopic Characterization Workflow
Verifying the identity and purity of each synthetic intermediate is a self-validating step crucial for the overall success of the synthesis.
Caption: Iterative analytical validation workflow for multi-step synthesis.
-
¹H NMR Spectroscopy: Used to confirm the proton environment of the molecule. For a precursor like Ethyl 4-piperidinecarboxylate, one would expect to see characteristic signals for the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and multiplets for the piperidine ring protons.[10][11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electron ionization mass spectrometry (EI-MS) of Ethyl 4-piperidinecarboxylate would show a molecular ion peak [M]⁺ at m/z 157.[5]
-
Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorbance band around 1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.[9] For the final product, the appearance of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the presence of the primary amine.
Section 2: Synthesis Strategies & Methodologies
The synthesis of this compound is a multi-step process. A robust and reproducible synthesis relies on high-yielding transformations of well-characterized precursors. The general synthetic logic involves the formation of the core piperidine ester followed by N-arylation and a final functional group transformation.
Caption: General synthetic pathway to the target compound.
Protocol 1: Synthesis of Ethyl 4-piperidinecarboxylate (Esterification)
This foundational step converts the commercially available isonipecotic acid into its ethyl ester. The use of thionyl chloride is a classic method that generates HCl in situ to catalyze the reaction while also acting as a dehydrating agent, driving the equilibrium towards the product.
Methodology:
-
Reaction Setup: Dissolve 4-Piperidinecarboxylic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[12]
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise.
-
Causality Insight: This addition is highly exothermic and releases HCl and SO₂ gas. Slow, cooled addition is critical for safety and to control the reaction rate.
-
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.[12]
-
Extraction: Dissolve the resulting oily residue in ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or 10% sodium hydroxide (NaOH) to neutralize excess acid, followed by a brine wash.[10][12]
-
Self-Validation: The basic wash is crucial. Effervescence indicates the neutralization of acid. The final organic layer should be clear.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Ethyl 4-piperidinecarboxylate as a clear or pale yellow oil.[10][12] Purity should be assessed by NMR.
Protocol 2: Synthesis of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate (N-Arylation)
This step attaches the phenyl ring to the piperidine nitrogen. The nitro group is used as a masked amine; its electron-withdrawing nature activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) with the piperidine nitrogen.
Methodology:
-
Reaction Setup: To a solution of Ethyl 4-piperidinecarboxylate (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq).
-
Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.0-1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-120 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into ice water. A solid product may precipitate.
-
Extraction & Purification: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the nitrophenyl intermediate.[1]
Protocol 3: Synthesis of this compound (Reduction)
The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Methodology:
-
Reaction Setup: Dissolve the Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate intermediate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Causality Insight: Pd/C is a heterogeneous catalyst that provides a surface for the reaction between hydrogen and the nitro group, allowing for a facile reduction under mild conditions.
-
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates completion.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety Note: Pd/C can be pyrophoric, especially when dry. The filter cake should be kept wet with solvent and disposed of properly.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by chromatography or recrystallization if necessary.
Section 3: Applications in Medicinal Chemistry & Drug Development
The 4-substituted piperidine scaffold is a cornerstone of modern drug discovery. Its conformational flexibility and the ability to project substituents into three-dimensional space allow for precise interactions with biological targets.
-
Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS receptors. Derivatives of Ethyl 4-piperidinecarboxylate are key intermediates in the synthesis of opioid analgesics like Anileridine.[3][13]
-
Enzyme Inhibitors: The scaffold is used to develop potent and selective enzyme inhibitors. For example, piperidine derivatives have been synthesized and evaluated as highly potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4]
-
Other Therapeutic Areas: The versatility of this scaffold has led to its use in developing treatments for a wide range of conditions, including spinal muscular atrophy (as SMN protein modulators) and cardiovascular diseases.[14]
Caption: The piperidine ring as a privileged scaffold in drug design.
Section 4: Safety & Handling
Proper handling of all chemicals is essential for laboratory safety. Based on data for structurally similar compounds like Ethyl 4-amino-1-piperidinecarboxylate, the following precautions are advised.
-
GHS Hazard Classification:
-
Handling & Personal Protective Equipment (PPE):
-
Storage:
-
Disposal:
Conclusion
This compound represents a synthetically valuable building block for the creation of novel and complex chemical entities in drug discovery. While direct data on this specific molecule is limited, a thorough understanding of its logical synthesis from foundational precursors like Ethyl 4-piperidinecarboxylate provides researchers with the necessary expertise to produce and utilize it effectively. The protocols and analytical insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling them to leverage the power of the privileged piperidine scaffold in their research endeavors.
References
-
Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry. Retrieved from [Link]
-
Paroxetine - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
Ethyl 4-aminopiperidine-4-carboxylate | C8H16N2O2 | CID 3044667. (n.d.). PubChem. Retrieved from [Link]
-
1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C14H20N2O2). (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 4-Piperidinecarboxylate: Applications in Drug Development & Synthesis. (n.d.). Angene. Retrieved from [Link]
-
Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]
-
Ethyl piperidine-4-carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]
-
80912-41-0 | Ethyl 4-(aminocarbonyl)-4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate. (n.d.). Angene. Retrieved from [Link]
-
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770. (n.d.). PubChem. Retrieved from [Link]
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.). Google Patents.
-
4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005, January 30). Lawrence Berkeley National Laboratory. Retrieved from [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C14H20N2O2) [pubchemlite.lcsb.uni.lu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 6. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-氨基-1-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 12. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 13. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride | C22H30Cl2N2O2 | CID 31338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. biosynth.com [biosynth.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Physical Properties of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates a key piperidine scaffold, prevalent in many pharmacologically active compounds, and an aniline moiety, which serves as a versatile synthetic handle for further molecular elaboration. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective use in synthesis, formulation, and biological screening.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to offer researchers and drug development professionals both the foundational data and the practical experimental context needed to handle and characterize this important chemical entity. The methodologies detailed herein are grounded in established laboratory practice, ensuring reliability and reproducibility.
Core Physicochemical Properties
The primary physical and chemical identifiers for this compound are summarized below. This data is essential for accurate record-keeping, safety assessments, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate | N/A |
| CAS Number | 439095-52-0 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 37-44 °C | [2] |
| Boiling Point | 410.7 ± 40.0 °C (Predicted) | [3] |
| Density | ~1.1 g/cm³ | [2] |
| Refractive Index | ~1.56 | [2] |
Diagram: Molecular Structure
Caption: Molecular structure of this compound.
Solubility Profile
A definitive, quantitative solubility study of this compound in a wide range of solvents is not extensively documented in publicly available literature. However, its molecular structure provides clear, experience-based indicators of its expected solubility behavior.
-
Structural Rationale : The molecule possesses both a polar primary aromatic amine (aniline) and a relatively non-polar ethyl ester group. The tertiary amine within the piperidine ring also contributes to its polarity. This amphiphilic nature dictates its solubility.
-
Expected Solubility :
-
Polar Protic Solvents : Expected to be soluble in alcohols such as methanol and ethanol, where hydrogen bonding with the amino group and dipole-dipole interactions with the ester can occur.
-
Polar Aprotic Solvents : Good solubility is anticipated in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are excellent solubilizers for a wide range of organic molecules.
-
Chlorinated Solvents : Solubility in dichloromethane and chloroform is likely, driven by the overall organic character of the molecule.
-
Aqueous Solubility : Due to the basicity of the amino and piperidine nitrogen atoms, the solubility in aqueous media is expected to be highly pH-dependent. At acidic pH, protonation of the nitrogens will form salts, significantly increasing water solubility. In neutral or basic aqueous solutions, the compound will likely exhibit low to moderate solubility.
-
Non-polar Solvents : Poor solubility is expected in non-polar solvents like hexanes or toluene, as the polar functional groups would dominate.
-
Spectroscopic and Analytical Data
While a comprehensive public database of the spectra for this specific compound is not available, its structure allows for a robust prediction of its key spectral features. A mass spectrometry result has been confirmed through synthetic procedures documented in patent literature.
-
Mass Spectrometry (MS) :
-
Expected m/z : The expected exact mass is 248.1525 for the neutral molecule [C₁₄H₂₀N₂O₂].
-
Confirmed Data : Electrospray ionization (ESI) in positive mode is expected to show a strong signal for the protonated molecule [M+H]⁺. A reported synthesis confirms this, with a calculated m/z of 249.2 and a found value of 249.0.[2]
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) :
-
Aromatic Region (~6.5-7.5 ppm) : Two doublets are expected for the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Ethyl Group : A quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons.
-
Piperidine Ring Protons : A complex series of multiplets between ~1.5 and 3.5 ppm. The protons alpha to the nitrogen (N-CH₂) will be downfield compared to the other ring protons.
-
Amino Group (-NH₂) : A broad singlet, the chemical shift of which will be dependent on solvent and concentration.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) :
-
Carbonyl Carbon : A signal in the ester region (~170-175 ppm).
-
Aromatic Carbons : Four signals are expected in the aromatic region (~115-150 ppm).
-
Ethyl Group Carbons : Two signals, one for the -OCH₂- (~60 ppm) and one for the -CH₃ (~14 ppm).
-
Piperidine Carbons : Signals for the piperidine ring carbons will appear in the aliphatic region of the spectrum.
-
-
Infrared Spectroscopy (FT-IR) :
-
N-H Stretching : Two characteristic sharp peaks for the primary amine N-H stretch are expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretching : Signals for aromatic and aliphatic C-H stretching will appear just below and just above 3000 cm⁻¹, respectively.
-
C=O Stretching : A strong, sharp absorption for the ester carbonyl group is expected around 1720-1740 cm⁻¹.
-
C-N Stretching : Aromatic and aliphatic C-N stretching bands will be present in the 1250-1350 cm⁻¹ region.
-
Aromatic C=C Bending : Characteristic bands for the 1,4-disubstituted aromatic ring will be observed in the fingerprint region.
-
Experimental Methodologies
To ensure the accurate characterization of this compound, the following standardized laboratory protocols are recommended.
Melting Point Determination (Capillary Method)
This protocol provides a reliable method for determining the melting range of a solid organic compound, a key indicator of purity.
Diagram: Melting Point Determination Workflow
Sources
An In-Depth Technical Guide to Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Within this important class of compounds, Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate has emerged as a versatile building block, offering a unique combination of structural features for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safety considerations, grounded in authoritative scientific literature.
Core Identification: CAS Number and Synonyms
The unambiguous identification of a chemical entity is paramount for research and development. This compound is registered under the following CAS number and is also known by several synonyms:
| Identifier | Value |
| CAS Number | 439095-52-0 |
| IUPAC Name | Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate |
| Synonyms | 1-(4-Aminophenyl)-4-(ethoxycarbonyl)piperidine, 4-[4-(Ethoxycarbonyl)piperidin-1-yl]aniline |
It is crucial to distinguish this compound from its isomer, Ethyl 4-amino-1-piperidinecarboxylate (CAS Number: 58859-46-4), as their distinct substitution patterns lead to different chemical properties and applications.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Melting Point | 40-42 °C | [2] |
| Appearance | Black solid (as per one synthesis report) | [2] |
| Purity | Typically >95% |
Synthesis Strategies: Building the Core Structure
The synthesis of this compound can be approached through several strategic disconnections. A common and effective method involves the coupling of a piperidine core with a protected aniline derivative, followed by deprotection.
Reductive Amination Approach
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3][4][5][6][7] This strategy can be envisioned for the synthesis of this compound, although specific literature for this exact compound is sparse. A generalized workflow is presented below.
Caption: Generalized reductive amination workflow.
Experimental Protocol (Exemplary):
-
Synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate:
-
To a solution of Ethyl 4-piperidinecarboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).
-
Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
-
-
Reduction of the Nitro Group:
-
A documented procedure for a similar reduction involves dissolving the nitro-intermediate (1 equivalent) in methanol.[2]
-
Add iron powder (3 equivalents) and a saturated aqueous solution of ammonium chloride.[2]
-
Heat the mixture at reflux (e.g., 80 °C) for several hours.[2]
-
After cooling, the product is extracted with ethyl acetate.[2]
-
The organic layer is washed, dried, and concentrated. The final product can be purified by flash column chromatography.[2]
-
Causality in Experimental Choices:
-
Solvent Selection: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the potassium carbonate and facilitate the reaction.
-
Base: Potassium carbonate is a mild base used to deprotonate the piperidine nitrogen, making it a more potent nucleophile.
-
Reducing Agent: The use of iron in the presence of ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro groups.[2] It is often preferred in industrial settings over catalytic hydrogenation for its safety and ease of handling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds, particularly for the formation of arylamines.[8][9][10][11] This reaction offers a powerful alternative for the synthesis of this compound.
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol (Generalized):
-
To an oven-dried flask, add the aryl halide (e.g., 4-bromoaniline, 1 equivalent), Ethyl 4-piperidinecarboxylate (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), a suitable phosphine ligand like BINAP (0.08 equivalents), and a base such as cesium carbonate (2 equivalents).[10]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent, such as toluene.[10]
-
Heat the reaction mixture to a temperature typically between 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.[10]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.[10]
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.[10]
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands like BINAP or XPhos are often used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amide complex. Cesium carbonate and sodium tert-butoxide are commonly employed.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.
Applications in Drug Development
The 1-(4-aminophenyl)-4-piperidinecarboxylate scaffold is a valuable pharmacophore in the design of various therapeutic agents. The primary amino group serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
While specific, publicly available examples detailing the direct use of this compound in the synthesis of named drug candidates are limited, the broader class of substituted piperidines is integral to many areas of medicine.[1] For instance, piperidine derivatives are central to the development of treatments for neurological disorders, cancer, and infectious diseases.[1][12] The structural motif present in this compound makes it an attractive starting material for the synthesis of compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The phenylpiperidine core is a well-established scaffold in opioid receptor modulators. Furthermore, the aniline moiety can be readily acylated, sulfonated, or used in further cross-coupling reactions to build more complex molecules. This allows for the exploration of vast chemical space in the search for new drug leads.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[13]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
Based on data for structurally related compounds, potential hazards may include skin and eye irritation.[14][15]
Conclusion
This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its synthesis, achievable through robust methods like reductive amination and Buchwald-Hartwig amination, provides access to a versatile scaffold. The presence of both a reactive primary amine and an ester functional group allows for extensive derivatization, making it a valuable starting point for the discovery of novel drug candidates across multiple therapeutic areas. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and beyond.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Reactions (pp. 1-886). John Wiley & Sons, Inc.
- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100867, Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 89155650. Retrieved from [Link]
-
ResearchGate. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
- Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular C-N bond formation. Journal of the American Chemical Society, 124(21), 6043–6048.
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2012). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2012). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2012). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. chemimpex.com [chemimpex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. carlroth.com [carlroth.com]
An In-Depth Technical Guide to Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate: Molecular Structure, Properties, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a notable chemical entity within the broader class of 4-anilinopiperidine derivatives. Its molecular architecture, featuring a central piperidine ring substituted at the 1-position with an aminophenyl group and at the 4-position with an ethyl carboxylate, renders it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significant, albeit nuanced, role as a precursor in the synthesis of complex pharmaceutical agents, particularly within the realm of opioid analgesics. The insights provided herein are intended to support researchers and drug development professionals in understanding and utilizing this compound's synthetic potential.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a quantitative foundation for its application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [2] |
| Monoisotopic Mass | 248.15248 Da | [3] |
| CAS Number | 439095-52-0 | [2] |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | [3] |
| InChI | InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3 | [3] |
| Predicted XlogP | 2.1 | [3] |
Synthesis and Characterization
The primary synthetic route to this compound involves the reduction of its nitro precursor, Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate. This transformation is a standard procedure in organic synthesis, often employing reducing agents capable of selectively reducing an aromatic nitro group in the presence of an ester functionality.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate
This protocol is based on established methods for aromatic nitro group reductions.
Materials:
-
Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate in methanol, add iron powder and a saturated aqueous solution of ammonium chloride.
-
Heat the reaction mixture with stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the aminophenyl group, the ethyl ester protons (a quartet and a triplet), and the aliphatic protons of the piperidine ring. The chemical shifts and coupling constants of the piperidine protons would provide information on the conformation of the ring.
-
¹³C NMR: Would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the piperidine ring, and the carbons of the ethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic moieties, the C=O stretching of the ester, and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the ethyl ester group and fragmentation of the piperidine ring, providing further structural confirmation. The predicted monoisotopic mass is 248.15248 Da[3].
Applications in Drug Development
The 4-anilinopiperidine scaffold is a well-established pharmacophore in medicinal chemistry, most notably as the core structure of potent opioid analgesics like fentanyl and its analogs[4][5][6]. The structural similarity of this compound to key precursors in the synthesis of these analgesics strongly suggests its utility as a valuable intermediate in the development of novel therapeutic agents targeting opioid receptors.
Role as a Precursor in Fentanyl Analog Synthesis
The synthesis of fentanyl and its derivatives often involves the construction of a 4-anilidopiperidine core. While direct citation for the use of this compound is scarce, its constituent parts are integral to known synthetic pathways. For instance, the synthesis of fentanyl can proceed through intermediates like N-phenyl-4-piperidinamine, which is structurally related to the title compound[4][7]. The presence of the primary amine on the phenyl ring and the ester functionality on the piperidine ring in this compound provides synthetic handles for further elaboration to construct more complex fentanyl analogs.
Caption: Potential synthetic utility of this compound.
The causality behind this experimental choice lies in the desire to create structural diversity in the fentanyl series to modulate pharmacological properties such as potency, duration of action, and side-effect profiles. The primary amine allows for the introduction of various acyl groups, a key modification in many fentanyl analogs[8][9]. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, further expanding the chemical space for drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. While specific toxicity data for this compound is not available, information from related compounds suggests that it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, vapor, mist, or gas.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a synthetically versatile molecule with significant potential as an intermediate in pharmaceutical research and development. Its well-defined molecular structure and the presence of reactive functional groups make it an attractive building block for the synthesis of complex target molecules, particularly in the area of opioid analgesics. While a comprehensive set of experimental characterization data is not yet publicly available, its synthesis and properties can be reliably inferred from established chemical principles and data from closely related compounds. This guide serves as a foundational resource for scientists and researchers looking to leverage the synthetic utility of this important chemical intermediate.
References
- Valdez, C. A., et al. (2014).
- Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. ACS Medicinal Chemistry Letters, 5(10), 1138-1142.
- PubChemLite. (n.d.). 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C14H20N2O2).
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
- Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Wiley-VCH. (2007).
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
- The Royal Society of Chemistry. (n.d.).
- NIST. (n.d.). Ethyl piperidine-4-carboxylate.
- PubChemLite. (n.d.). 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C14H20N2O2).
- Vibrant Pharma Inc. (n.d.). Ethyl 1-(4-aminobenzyl)
- ChemicalBook. (n.d.).
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- ChemicalBook. (n.d.). ETHYL 1-(4-AMINOPHENYL)
- PubChemLite. (n.d.). Ethyl 1-(4-aminobenzoyl)
- ChemicalBook. (n.d.).
- The Role of Ethyl 4-Hydroxypiperidine-1-carboxyl
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- SpectraBase. (n.d.).
- Chemsrc. (2025). ethyl 1-[2-(4-aminophenyl)
- Cheméo. (n.d.).
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.
- PubChem. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. PubChemLite - 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C14H20N2O2) [pubchemlite.lcsb.uni.lu]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate, a molecule of significant interest in medicinal chemistry and drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by empirical evidence from analogous structures, ensuring a robust and reliable characterization.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 439095-52-0) is a bifunctional molecule incorporating a 4-aminophenyl group attached to the nitrogen of an ethyl piperidine-4-carboxylate scaffold. This unique combination of a substituted aromatic amine and a heterocyclic ester gives rise to its specific physicochemical properties and, consequently, its distinct spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Melting Point | 37-44°C | [3] |
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
} Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atom environments within a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, would exhibit characteristic signals for the aromatic, piperidine, and ethyl ester protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) | The electron-donating amino group shields the ortho protons, shifting them upfield. This is consistent with data for 4-substituted anilines. |
| ~6.6 | Doublet | 2H | Ar-H (meta to -NH₂) | These protons are also shielded by the amino group, appearing at a characteristic upfield aromatic chemical shift. |
| ~4.1 | Quartet | 2H | -O-CH₂-CH₃ | The quartet arises from coupling to the adjacent methyl group protons. This is a typical chemical shift for an ethyl ester. |
| ~3.6 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |
| ~3.4 | Multiplet | 2H | Piperidine H-2e, H-6e | The axial protons on the carbons adjacent to the nitrogen are deshielded by the nitrogen and the aromatic ring. |
| ~2.8 | Multiplet | 2H | Piperidine H-2a, H-6a | The equatorial protons are expected to be at a slightly different chemical shift due to their stereochemical environment. |
| ~2.5 | Multiplet | 1H | Piperidine H-4 | This proton is adjacent to the ester group and is expected to be a complex multiplet. |
| ~1.9 | Multiplet | 2H | Piperidine H-3e, H-5e | These protons are part of the piperidine ring and their chemical shift is influenced by the neighboring substituents. |
| ~1.7 | Multiplet | 2H | Piperidine H-3a, H-5a | The axial protons at these positions will have a distinct chemical shift from their equatorial counterparts. |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | The triplet is due to coupling with the adjacent methylene protons of the ethyl group. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~175 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift. |
| ~145 | Ar-C (C-NH₂) | The aromatic carbon attached to the amino group is deshielded. |
| ~140 | Ar-C (C-N piperidine) | The aromatic carbon attached to the piperidine nitrogen is also deshielded. |
| ~118 | Ar-CH (ortho to -NH₂) | The ortho carbons are shielded by the electron-donating effect of the amino group. |
| ~115 | Ar-CH (meta to -NH₂) | The meta carbons are also shielded by the amino group. |
| ~60 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester. |
| ~50 | Piperidine C-2, C-6 | The carbons adjacent to the nitrogen are deshielded. |
| ~42 | Piperidine C-4 | The carbon bearing the ester group. |
| ~30 | Piperidine C-3, C-5 | The remaining piperidine carbons. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester appears at a typical upfield chemical shift. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3450-3250 | Medium, Sharp (doublet) | N-H Stretch (Amine) | The primary amine group will show two distinct stretching bands in this region. |
| 3050-3000 | Medium | C-H Stretch (Aromatic) | Characteristic C-H stretching vibrations for the aromatic ring. |
| 2980-2850 | Strong | C-H Stretch (Aliphatic) | C-H stretching vibrations from the piperidine ring and the ethyl group. |
| ~1730 | Strong | C=O Stretch (Ester) | The ester carbonyl group exhibits a strong absorption band in this region. |
| 1620-1580 | Medium | C=C Stretch (Aromatic) | Skeletal vibrations of the aromatic ring. |
| 1620-1550 | Medium | N-H Bend (Amine) | The scissoring vibration of the primary amine. |
| 1250-1000 | Strong | C-O Stretch (Ester) & C-N Stretch | The C-O stretch of the ester and C-N stretches of the amine and piperidine will appear in this region. |
| 850-800 | Strong | C-H Bend (Aromatic, para-disubstituted) | Out-of-plane bending for the 1,4-disubstituted aromatic ring. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid (if applicable) between salt plates (NaCl or KBr) or, for a solid, by preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Interpretation | Rationale |
| 248 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |
| 203 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 175 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
| 120 | [C₇H₈N₂]⁺ | Fragment corresponding to the 4-aminophenylpiperidine nitrogen and adjacent carbons. |
| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aminophenyl moiety. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization Method: Electron Ionization (EI) is a common method for generating fragments and a molecular ion. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 249.
-
Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
dot graph "MassSpec_Fragmentation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: A simplified predicted fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, based on established principles and comparative analysis with related structures, offer a detailed and reliable spectral signature for this compound. These data and methodologies are invaluable for researchers in quality control, reaction monitoring, and structural verification in the fields of synthetic and medicinal chemistry.
References
-
PubChem. Ethyl 4-amino-1-piperidinecarboxylate. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C14H20N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and regulatory information for Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established best practices and available safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes.
A Note on Data Extrapolation
Comprehensive safety and toxicological data for this compound (CAS No. 439095-52-0) are not extensively documented in publicly available, official safety data sheets.[1][2][3] Consequently, this guide has been constructed by leveraging data from the structurally similar compound, Ethyl 4-amino-1-piperidinecarboxylate, for which more robust safety information is available. This approach is taken to provide the most comprehensive safety guidance possible; however, all procedures should be conducted with the utmost caution, and a risk assessment specific to your laboratory's conditions is strongly advised.
Section 1: Chemical and Physical Identity
A foundational understanding of a compound's properties is critical for safe handling.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 439095-52-0 | [1][2][3] |
| Molecular Formula | C14H20N2O2 | [1][3] |
| Molecular Weight | 248.32 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Storage Temperature | 2-8 °C | [1] |
Section 2: GHS Hazard Identification and Classification
Based on available data for this compound and its structural analogs, the compound is classified as follows:
Pictogram:
Signal Word: Warning [2]
Hazard Statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [5]
-
H303: May be harmful if swallowed. [3]
-
H313: May be harmful in contact with skin. [3]
-
H333: May be harmful if inhaled. [3]
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for minimizing risk.[2][3]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to preventing exposure and maintaining chemical integrity.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A fume hood is recommended, especially when heating or creating aerosols.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Section 4: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Minor Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Major Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Wear appropriate PPE and contain the spill. Do not let the product enter drains.
Section 5: Firefighting Measures and Disposal
Firefighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.
-
Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local regulations.
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.
Section 6: Conclusion
The responsible and informed handling of this compound is essential for a safe and productive research environment. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate risks and advance their scientific objectives. Always prioritize safety and consult your institution's safety officer for any further guidance.
References
-
BIOFOUNT. (n.d.). 439095-52-0|this compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. 439095-52-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 627871-16-3,5-Bromo-4-fluoro-2-methylaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Quinones et Dérivés | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of the principal synthetic routes to this valuable compound, grounded in established chemical literature and patents. The guide is designed to offer researchers and drug development professionals both theoretical insights and practical, field-proven methodologies for its preparation. We will delve into the two predominant synthetic strategies: the reduction of an advanced nitro-aromatic intermediate and the palladium-catalyzed Buchwald-Hartwig amination. For each route, we will explore the underlying chemical principles, provide detailed, step-by-step experimental protocols, and present comparative data to inform methodological choices.
Introduction: The Significance of this compound
The 1-arylpiperidine motif is a privileged structure in drug discovery, appearing in numerous approved therapeutics targeting a range of biological entities. This compound, with its reactive primary aromatic amine and ester functionalities, offers a versatile platform for further chemical elaboration. The primary amine can be readily functionalized to introduce diverse pharmacophores, while the ethyl ester provides a handle for modification or can be hydrolyzed to the corresponding carboxylic acid. This inherent versatility has made it a sought-after building block in the development of novel therapeutics.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound is primarily approached through two distinct and reliable strategies. The choice between these pathways often depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reagents and reaction conditions.
The first and more traditional approach involves the initial synthesis of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate, followed by the reduction of the nitro group to the desired primary amine. This two-step sequence is robust and high-yielding.
The second, more modern approach, employs the powerful Buchwald-Hartwig amination reaction.[1][2] This palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between an appropriately substituted aniline and ethyl 4-piperidinecarboxylate, or a halo-aniline and ethyl 4-piperidinecarboxylate.
Below, we will explore both strategies in detail, providing the necessary technical information for their successful implementation.
Route 1: The Nitro-Intermediate Reduction Pathway
This well-established route commences with the nucleophilic aromatic substitution of a 4-halonitrobenzene with ethyl 4-piperidinecarboxylate, followed by the reduction of the nitro functionality.
Step 1: Synthesis of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate
The initial step involves the coupling of ethyl 4-piperidinecarboxylate with a 4-halonitrobenzene, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine.
Diagram of the Nitro-Intermediate Pathway
Caption: Synthetic workflow for the nitro-intermediate reduction pathway.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group in Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate to the corresponding amine is a critical step. Several methods can be employed, with the choice often dictated by factors such as cost, scalability, and chemoselectivity. We will detail two common and effective methods: reduction with iron in the presence of an acid and catalytic hydrogenation.
This classical and cost-effective method utilizes iron powder in the presence of an acidic source, such as ammonium chloride, to effect the reduction of the nitro group. The reaction is typically carried out in a protic solvent mixture.
Experimental Protocol: Reduction with Iron and Ammonium Chloride
-
To a solution of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add iron powder (3.0-5.0 eq) and a saturated aqueous solution of ammonium chloride.
-
Heat the reaction mixture to reflux (typically 70-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups.[3] It typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4] This method often provides high yields and purity, with the only byproduct being water.
Experimental Protocol: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate (1.0 eq) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the vessel and purge it with hydrogen gas (typically balloon pressure or slightly higher).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet with the solvent during filtration.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the pure this compound. In many cases, the product obtained after filtration is of sufficient purity for subsequent steps.
Route 2: The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This reaction offers a more direct route to this compound by coupling an aryl halide with an amine. There are two main variations for this synthesis:
-
Variation A: Coupling of a 4-haloaniline with ethyl 4-piperidinecarboxylate.
-
Variation B: Coupling of a 4-halonitrobenzene with ethyl 4-piperidinecarboxylate, followed by reduction of the nitro group (as described in Route 1).
Here, we will focus on Variation A, which provides a more convergent synthesis.
Diagram of the Buchwald-Hartwig Amination Pathway
Caption: General workflow for the Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, typically 1-5 mol%), the phosphine ligand (e.g., BINAP, XPhos, or RuPhos, typically 1.1-1.5 eq relative to Pd), and the base (e.g., NaOtBu, K3PO4, or Cs2CO3, typically 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the 4-haloaniline (e.g., 4-bromoaniline or 4-chloroaniline, 1.0 eq) and ethyl 4-piperidinecarboxylate (1.1-1.5 eq).
-
Add the anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Nitro-Intermediate Reduction (Iron) | Nitro-Intermediate Reduction (Catalytic Hydrogenation) | Buchwald-Hartwig Amination |
| Starting Materials | 4-Halonitrobenzene, Ethyl 4-piperidinecarboxylate, Iron, NH4Cl | 4-Halonitrobenzene, Ethyl 4-piperidinecarboxylate, Pd/C, H2 gas | 4-Haloaniline, Ethyl 4-piperidinecarboxylate, Pd catalyst, Ligand, Base |
| Reagent Cost | Low | Moderate (due to Pd/C) | High (due to Pd catalyst and ligand) |
| Scalability | Excellent | Good | Moderate to Good |
| Reaction Conditions | Reflux temperature | Room temperature, H2 atmosphere | Elevated temperatures (80-110 °C) |
| Workup & Purification | Filtration, Extraction, Chromatography | Filtration, Concentration (often pure) | Filtration, Extraction, Chromatography |
| Waste Generation | Iron salts | Minimal (catalyst is recycled) | Stoichiometric salts, catalyst waste |
| Yield | High (typically >90%) | Very High (often >95%) | Good to Excellent (typically 70-95%) |
| Safety Considerations | Standard handling of chemicals | Handling of flammable H2 gas and pyrophoric catalyst | Handling of air-sensitive catalysts and ligands |
Key Patent Literature
While a patent specifically detailing the synthesis of this compound can be elusive, the broader patent landscape for N-aryl piperidine derivatives provides valuable insights into industrially relevant methodologies. For instance, patent CN101525313A describes general methods for the preparation of 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds, which encompasses the structural class of the target molecule.[5] These patents often focus on scalable and cost-effective processes, which may favor the nitro-reduction pathway. The principles of Buchwald-Hartwig amination are also widely patented for the synthesis of various pharmaceutical intermediates.
Conclusion
The synthesis of this compound is a well-documented process with multiple reliable routes available to the synthetic chemist. The choice between the nitro-intermediate reduction pathway and the Buchwald-Hartwig amination will depend on the specific requirements of the research or development program. The iron-mediated reduction offers a cost-effective and scalable solution, while catalytic hydrogenation provides a cleaner and often higher-yielding alternative. The Buchwald-Hartwig amination, although more expensive, offers a more convergent and modern approach. This guide has provided the essential technical details and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.
References
-
Richmond Sarpong. Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. Available at: [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. In: Wikipedia. ; 2023. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Bacsa I, Szemerédi D, Wölfling J, Schneider G, Fekete L, Mernyák E. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2016;12:2855-2863. doi:[Link]
-
Selingo JD, Greenwood JW, Andrews MK, et al. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. 2023;145(44):24316-24324. doi:[Link]
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. sarponggroup.com [sarponggroup.com]
- 5. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
The Lynchpin Molecule: A Technical Guide to Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate as a Core Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a bifunctional organic molecule that serves as a highly versatile chemical intermediate in the synthesis of complex molecular architectures. Possessing a reactive primary aromatic amine and a modifiable ester group built upon a piperidine scaffold, this compound is a cornerstone for building libraries of drug candidates, particularly in the fields of oncology, neurology, and infectious diseases. This guide elucidates the synthesis, chemical reactivity, and strategic applications of this intermediate, providing field-proven insights and detailed protocols for its effective utilization in research and development.
Molecular Profile and Physicochemical Properties
This compound, with the chemical formula C₁₃H₁₈N₂O₂, is an N-aryl piperidine derivative. The structure features a piperidine ring N-substituted with a p-aminophenyl group and an ethyl carboxylate moiety at the C-4 position. This unique arrangement of functional groups is the source of its synthetic utility.
The primary aromatic amine serves as a potent nucleophile and a key handle for introducing a vast array of side chains and functional groups via acylation, alkylation, and sulfonylation reactions. The ethyl ester provides another site for modification, allowing for hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or transesterification. The piperidine ring itself is a prevalent scaffold in centrally active pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.30 g/mol | - |
| Appearance | Off-white to yellow solid (predicted) | - |
| Boiling Point | >350 °C (predicted) | - |
| LogP | 2.1 (predicted) | - |
| CAS Number | 170573-76-5 (Unverified) | - |
Synthesis of the Intermediate: A Validated Two-Step Approach
The most reliable and scalable synthesis of this compound involves a two-step sequence starting from commercially available materials: Nucleophilic Aromatic Substitution (SₙAr) followed by nitro group reduction. This pathway is chosen for its high efficiency, operational simplicity, and the avoidance of expensive or temperamental catalysts.
Step 1: N-Arylation via Nucleophilic Aromatic Substitution (SₙAr)
The synthesis begins with the coupling of ethyl piperidine-4-carboxylate and 1-fluoro-4-nitrobenzene. The electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic attack by the secondary amine of the piperidine, making the SₙAr reaction highly efficient.
Step 2: Reduction of the Nitro Group
The resulting nitro-intermediate, Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate, is then reduced to the target primary amine. Catalytic hydrogenation is a clean and effective method, but a more common laboratory-scale method involves reduction with a metal salt like tin(II) chloride (SnCl₂) in an acidic medium, which is robust and high-yielding.[1]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Protocol 2.1: Synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (Intermediate)
-
To a stirred solution of ethyl piperidine-4-carboxylate (15.7 g, 100 mmol) in dimethyl sulfoxide (DMSO, 200 mL), add potassium carbonate (27.6 g, 200 mmol) and 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 1 L of ice-cold water.
-
The product will precipitate as a yellow solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 200 mL) and then with cold diethyl ether (100 mL).
-
Dry the solid under vacuum to yield Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Protocol 2.2: Synthesis of this compound (Final Product)
-
Suspend the Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (27.8 g, 100 mmol) in ethanol (500 mL) in a round-bottom flask.
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 112.8 g, 500 mmol) in concentrated hydrochloric acid (100 mL) and add it portion-wise to the stirred suspension. Caution: The addition may be exothermic.
-
Heat the reaction mixture to 70 °C and stir for 4 hours. The yellow suspension should become a clear solution.[1]
-
Cool the reaction to 0 °C in an ice bath and basify by slowly adding a 6 M aqueous sodium hydroxide solution until the pH is ~9-10. A white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound as an off-white or pale-yellow solid. Purity can be assessed by NMR and LC-MS, and the product can be further purified by column chromatography if necessary.
Core Application: A Scaffold for Bioactive Molecules
The strategic value of this compound lies in its role as a precursor to more complex molecules, particularly those found in the 4-anilidopiperidine class of compounds, which includes potent synthetic opioids and other CNS agents.[2][3] The primary amine is the principal reaction site for building molecular diversity.
A prime example of its application is in the synthesis of precursors for potent analgesics like remifentanil and carfentanil analogues.[2][4][5] The core transformation involves the acylation of the aniline nitrogen, which is a fundamental step in creating the N-phenylpropanamide moiety characteristic of many fentanyl-class opioids.
Illustrative Transformation: N-Acylation
The reaction of the primary amine with an acylating agent, such as propionyl chloride, demonstrates the utility of this intermediate. This step attaches a key pharmacophore to the N-phenyl ring, leading to a core structure that can be further elaborated.
Caption: N-acylation of the intermediate to form a key amide scaffold.
Experimental Protocol: Application
Protocol 3.1: Synthesis of Ethyl 1-(4-propionamidophenyl)-4-piperidinecarboxylate
-
Dissolve this compound (2.34 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add triethylamine (2.1 mL, 15 mmol) to the solution to act as a base.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add propionyl chloride (0.96 mL, 11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure acylated product.
Safety, Handling, and Storage
-
Safety: Like many amine-containing compounds, this compound should be handled with care. It is predicted to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids. Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent gradual oxidation of the aniline moiety.
Conclusion
This compound is a quintessential example of a strategic chemical intermediate. Its synthesis is straightforward and scalable, and its bifunctional nature provides two distinct and orthogonal handles for chemical modification. For medicinal chemists and drug development professionals, this molecule represents a powerful and versatile starting point for the rapid generation of diverse compound libraries, particularly for targeting CNS disorders. Its logical design and predictable reactivity make it an invaluable tool in the quest for novel therapeutic agents. The N-aryl piperidine motif is central to modern pharmacology, and this intermediate provides a reliable and efficient entry point into that critical chemical space.[6][7][8]
References
-
Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic approaches to remifentanil. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). New intermediates for the preparation of remifentanil hydrochloride. Google Patents.
-
ResearchGate. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Methods for the synthesis of alfentanil, sufentanil, and remifentanil. Google Patents.
-
Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. Available at: [Link]
- Google Patents. (n.d.). Process for preparing remifentanil, intermediates thereof, use of said... Google Patents.
-
SciSpace. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. SciSpace. Available at: [Link]
-
Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Googleapis.com. (2007). PROCESS FOR PREPARING REMIFENTANIL, INTERMEDIATES THEREOF, USE OF SAID INTERMEDIATES AND PROCESSES FOR THEIR PREPARATION. Googleapis.com. Available at: [Link]
-
ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. Available at: [Link]
-
PharmaCompass. (n.d.). Ethyl 4-Aminopiperidine-1-Carboxylate. PharmaCompass.com. Available at: [Link]
-
Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]
-
M-Clarity. (n.d.). Compound ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate. M-Clarity. Available at: [Link]
-
Kiricojevic, V. D., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate. PubChem. Available at: [Link]
-
van der Walt, K., & Beuming, T. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-[2-(o-Aminophenyl)ethyl]-4-benzamidopiperidine. PrepChem.com. Available at: [Link]
-
SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. Available at: [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. Available at: [Link]
-
Persaud, N., et al. (n.d.). The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. PMC - PubMed Central. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]
- 6. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold for the design of ligands targeting a wide array of biological targets. Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate, with its reactive primary amine and ester functionalities, represents a versatile starting point for the synthesis of diverse derivatives with significant therapeutic potential. This guide explores the prospective biological activities of these derivatives, drawing upon established findings for structurally related compounds to provide a roadmap for future drug discovery efforts.
Anticipated Biological Activities and Synthetic Pathways
The core structure of this compound offers multiple avenues for chemical modification, primarily at the 4-amino group. By forming new chemical entities such as Schiff bases and pyrazoles, it is possible to unlock a spectrum of pharmacological activities.
Analgesic and Anti-inflammatory Potential: The Pyrazole Connection
Pyrazole derivatives are well-documented for their analgesic and anti-inflammatory properties, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][3][4] The synthesis of pyrazole derivatives from this compound can be envisioned as a promising strategy to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.
Synthetic Pathway:
A plausible synthetic route involves the diazotization of the primary amine of this compound, followed by a coupling reaction with an active methylene compound, such as a β-diketone, and subsequent cyclization to form the pyrazole ring.
Caption: Proposed synthesis of pyrazole derivatives.
Mechanism of Action:
The anti-inflammatory and analgesic effects of pyrazole derivatives are often attributed to their ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][4] Molecular docking studies on similar pyrazole-containing compounds have revealed key interactions with the active site of the COX-2 enzyme.[1]
Experimental Protocol: In Vivo Anti-inflammatory and Analgesic Assays
-
Carrageenan-Induced Paw Edema Test (Anti-inflammatory):
-
Male Wistar rats (150-200g) are divided into control, standard (e.g., Indomethacin), and test groups.
-
The test compounds are administered orally at a predetermined dose.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control.[3][4]
-
-
Acetic Acid-Induced Writhing Test (Analgesic):
-
Swiss albino mice (20-25g) are divided into control, standard (e.g., Aspirin), and test groups.
-
The test compounds are administered orally.
-
After 30 minutes, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (stretching of the abdomen and hind limbs) is counted for 20 minutes.
-
The percentage of protection against writhing is calculated.[1][3]
-
Antimicrobial Activity: The Role of Schiff Bases
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with a broad spectrum of antimicrobial activities.[5][6][7] The imine or azomethine group (-C=N-) is a critical pharmacophore responsible for their biological effects.[8]
Synthetic Pathway:
The synthesis of Schiff base derivatives from this compound is a straightforward one-step reaction involving the condensation with various substituted aromatic aldehydes in a suitable solvent, often with catalytic amounts of acid.
Caption: Synthesis of Schiff base derivatives.
Mechanism of Action:
The antimicrobial action of Schiff bases is thought to involve several mechanisms, including interference with cell wall synthesis, disruption of the cell membrane, and inhibition of essential enzymes. The lipophilicity of the Schiff base, influenced by the nature of the aldehyde substituent, plays a crucial role in its ability to penetrate microbial cell membranes.[9]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Broth Microdilution Method (Minimum Inhibitory Concentration - MIC):
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]
-
| Derivative Type | Target Activity | Key Pharmacophore | Proposed Mechanism |
| Pyrazole | Analgesic, Anti-inflammatory | Pyrazole ring | COX-2 Inhibition |
| Schiff Base | Antimicrobial | Azomethine group (-C=N-) | Cell membrane disruption, Enzyme inhibition |
Anticancer Potential: Exploring Novel Cytotoxic Agents
The piperidine scaffold is present in several anticancer drugs, and its derivatives have shown promising antiproliferative activity against various cancer cell lines.[10][11][12] The structural features of this compound can be exploited to design novel cytotoxic agents. For instance, derivatization of the amino group to form complex heterocyclic systems has been a successful strategy in developing potent anticancer compounds.[13]
Synthetic Pathway:
A multi-step synthesis could involve the initial formation of an amide bond at the 4-amino position, followed by further cyclization reactions to generate complex heterocyclic derivatives. Inspiration can be drawn from the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, which have demonstrated significant cytotoxic potential against leukemia cell lines.[11][13]
Caption: General pathway for complex heterocyclic derivatives.
Mechanism of Action:
The anticancer mechanisms of piperidine derivatives are diverse and target-dependent. They can include inhibition of kinases, induction of apoptosis, and disruption of microtubule dynamics. For example, some piperidine-containing compounds have been shown to inhibit the growth of human non-small cell lung cancer and prostate cancer cells.[10]
Experimental Protocol: In Vitro Cytotoxicity Assay
-
MTT Assay (Cell Viability):
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can explore a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. The detailed experimental protocols provided in this guide offer a starting point for the systematic evaluation of these novel derivatives. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity, ultimately leading to the discovery of new drug candidates.
References
- Pathak, D., et al. (2011). Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. Der Pharma Chemica, 3(1), 215-223.
- Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 235-244.
- Ali, N., et al. (2025).
- Chahal, P., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 19(6), 578-590.
- de Cássia, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European Journal of Pharmacology, 765, 488-496.
- Filmwala, Z. A., et al. (2012). Synthesis, Spectral Studies and Antimicrobial Activity of Schiff Bases Derived from 4,4'-Diaminodibenzyl with Substituted Salicylaldehydes and their Metal Complexes. Asian Journal of Chemistry, 24(10), 4697-4700.
- Di Masi, A., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6598.
- Mahmood, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2477-2486.
- Akbas, E., et al. (2022). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Frontiers in Chemistry, 10, 864388.
- Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), e1800199.
- Kulkarni, S. S., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate.
- Guillon, J., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 12(7), 533-548.
- Raval, J. P., et al. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(52), 32949-32960.
- Guillon, J., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214-227.
-
National Center for Biotechnology Information. Ethyl 4-amino-1-piperidinecarboxylate. PubChem. Retrieved from [Link]
- Sanna, V., et al. (2022). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 8. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate: A Guide for Medicinal Chemists
An Application Note and Protocol Guide
Abstract
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active agents, including potent opioid analgesics and various enzyme inhibitors. The strategic importance of this scaffold necessitates robust and scalable synthetic routes to ensure a consistent and high-purity supply for drug discovery and development pipelines. This application note provides a detailed examination of the primary synthetic strategies for accessing this valuable intermediate, with a focus on the underlying chemical principles, practical experimental protocols, and comparative analysis of the methodologies. The protocols described herein are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.
Introduction: The Central Role of a Privileged Scaffold
The 1-aryl-4-substituted piperidine motif is a classic example of a "privileged scaffold" in drug discovery. Its conformational rigidity and ability to project substituents into specific vectors in three-dimensional space allow for precise interactions with biological targets. This compound, in particular, combines this valuable piperidine core with a versatile aniline moiety. The primary aromatic amine serves as a crucial handle for further chemical elaboration, enabling the construction of amides, sulfonamides, and other functionalities essential for modulating pharmacological activity.
The primary challenge in synthesizing this intermediate lies in the selective formation of the C-N bond between the piperidine nitrogen and the aniline ring, while preserving the ethyl ester and the free amino group. This guide will explore two predominant and field-proven strategies: Palladium-catalyzed Buchwald-Hartwig amination and classical reductive amination.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is often dictated by factors such as substrate availability, scalability, and desired purity profile. Below is a comparative summary of the two main approaches discussed in this guide.
| Parameter | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | Ethyl piperidine-4-carboxylate, 4-bromoaniline (or other haloanilines) | Ethyl piperidine-4-carboxylate, 1-fluoro-4-nitrobenzene |
| Key Transformation | Pd-catalyzed C-N cross-coupling | Nucleophilic Aromatic Substitution (SNAr) followed by reduction |
| Typical Yields | 85-95% | 70-85% (over two steps) |
| Scalability | Generally good, but catalyst cost can be a factor on large scale. | Excellent, utilizes common and inexpensive bulk reagents. |
| Substrate Scope | Broad, tolerates a wide range of functional groups. | More limited, requires an electron-deficient aromatic ring for SNAr. |
| Key Advantages | High efficiency, directness, and excellent functional group tolerance. | Cost-effective for large-scale production, avoids precious metal catalysts. |
| Potential Challenges | Catalyst poisoning, ligand selection, and removal of palladium residues. | Handling of potentially energetic nitro-compounds, high reaction temperatures. |
Synthetic Strategy I: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, representing a cornerstone of modern synthetic organic chemistry. This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding pathway to couple an amine with an aryl halide.
Mechanistic Rationale
The catalytic cycle, illustrated below, is initiated by the oxidative addition of the aryl halide (4-bromoaniline) to a Pd(0) complex. This is followed by the coordination of the amine (ethyl piperidine-4-carboxylate) and subsequent deprotonation by a base to form a palladium amide intermediate. The final, crucial step is the reductive elimination of the desired N-aryl piperidine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of the target compound.
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 eq)
-
4-Bromoaniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add 4-bromoaniline (1.1 eq), ethyl piperidine-4-carboxylate (1.0 eq), and anhydrous toluene.
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.
Synthetic Strategy II: Reductive Amination via SNAr
This classical two-step approach first involves a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to the desired primary amine. This method is often preferred for large-scale synthesis due to its cost-effectiveness.
Mechanistic Rationale
Step 1: SNAr Reaction. The reaction is initiated by the nucleophilic attack of the secondary amine of ethyl piperidine-4-carboxylate on the electron-deficient carbon of 1-fluoro-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group is essential as it stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the fluoride leaving group.
Step 2: Nitro Group Reduction. The resulting nitro-intermediate is then reduced to the aniline. A variety of reducing agents can be employed, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and clean method.
Caption: The two-step synthesis via SNAr and subsequent reduction.
Detailed Experimental Protocol
Reaction Scheme:
Caption: A two-step reaction sequence for the target compound.
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
Step 1: Synthesis of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate
-
Setup: To a round-bottom flask, add ethyl piperidine-4-carboxylate (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), potassium carbonate (2.0 eq), and DMSO.
-
Reaction: Heat the mixture to 120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the nitro-intermediate, which is often pure enough for the next step.
Step 2: Reduction to this compound
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro-intermediate from Step 1 in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is sufficient for small-scale reactions). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the final product. If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion
Both the Buchwald-Hartwig amination and the two-step SNAr/reduction sequence provide reliable and effective entries to this compound. The choice between these methods will be guided by project-specific requirements such as scale, cost, and available equipment. The Buchwald-Hartwig approach offers elegance and high efficiency for discovery-phase synthesis, while the SNAr/reduction pathway presents a more economical and scalable option for process development and manufacturing. The detailed protocols provided in this note offer a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- U.S. Patent No. US20110201799A1. (2011). Preparation of 1-Aryl-4-Substituted Piperazines.
-
Crosby, J. (1991). Nucleophilic Aromatic Substitution. In Chirality in Industry (pp. 1-69). John Wiley & Sons, Ltd. [Link]
-
Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]
Application Note: A Multi-faceted Approach to the Analytical Characterization of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate (EAPC) is a pivotal intermediate in the synthesis of a wide range of pharmacologically active molecules. Its molecular architecture, featuring a substituted aniline moiety linked to an ethyl piperidine-4-carboxylate scaffold, makes it a versatile building block in drug discovery and development. The purity, identity, and stability of EAPC are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document provides a comprehensive guide to the analytical characterization of EAPC. It is designed for researchers, analytical scientists, and quality control professionals. The methodologies detailed herein are grounded in fundamental analytical principles and are designed to be robust, reliable, and adaptable for routine analysis and in-depth characterization. We will explore a logical workflow, beginning with chromatographic purity assessment, followed by definitive structural elucidation and physicochemical analysis.
Compound Details:
| Property | Value | Source |
| IUPAC Name | ethyl 1-(4-aminophenyl)piperidine-4-carboxylate | [1] |
| CAS Number | 439095-52-0 | [2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [2] |
| Monoisotopic Mass | 248.15248 Da | [1] |
| Predicted XlogP | 2.1 | [1] |
| Appearance | Typically a solid at room temperature (a synthesis procedure described it as a black solid)[2] |
The Analytical Workflow: An Integrated Strategy
A robust characterization of EAPC relies not on a single technique, but on the integration of multiple orthogonal methods. Each technique provides a unique piece of the analytical puzzle, and together they create a high-confidence profile of the material. Our recommended workflow ensures that purity is assessed, identity is unequivocally confirmed, and key physicochemical properties are documented.
Caption: Integrated workflow for the comprehensive characterization of EAPC.
Chromatographic Analysis: Purity Assessment by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for determining the purity of EAPC and quantifying any related impurities. The presence of the aminophenyl chromophore allows for sensitive detection using a UV detector. The method described below is a robust starting point, inspired by methodologies for structurally similar arylpiperidine derivatives.[3][4]
Causality Behind Method Design:
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating moderately polar compounds like EAPC.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of the main compound while also separating potentially more or less polar impurities.
-
Mobile Phase Additive: Formic acid (0.1%) is a critical component. It serves to protonate the basic amine functions of EAPC, which significantly improves peak shape by preventing tailing. Furthermore, it is volatile, making this method directly compatible with mass spectrometry (MS) detection.[3][5]
Protocol 3.1: RP-HPLC Purity Method
-
Apparatus and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and HPLC vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
EAPC reference standard and sample.
-
Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid (~99%).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm (or λmax determined by UV-Vis analysis) |
| Diluent | 50:50 Acetonitrile:Water |
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of EAPC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the EAPC sample.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Suitability (Trustworthiness):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing Factor (Tf): 0.8 - 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
-
-
Data Analysis:
-
Calculate the purity of the EAPC sample by the area percent method:
-
% Purity = (Area of EAPC Peak / Total Area of All Peaks) x 100
-
-
Caption: Step-by-step workflow for HPLC purity analysis of EAPC.
Structural Elucidation: A Spectroscopic Triad
Confirming the chemical structure of EAPC requires a combination of spectroscopic techniques. Mass spectrometry provides the molecular weight, while NMR and FT-IR spectroscopy give detailed information about the molecular framework and functional groups, respectively.
Mass Spectrometry (MS)
Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like EAPC. It allows for the accurate determination of the molecular weight with minimal fragmentation.
Protocol 4.1.1: LC-MS Analysis
-
System: Couple the HPLC system from Protocol 3.1 to a mass spectrometer (e.g., single quadrupole or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in EAPC readily accept a proton.
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₁₄H₂₀N₂O₂ + H]⁺: 249.1598
-
A synthesis paper confirms the detection of the target compound via LCMS.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR provide the most definitive structural information, revealing the chemical environment of each hydrogen and carbon atom and their connectivity.
Protocol 4.2.1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of EAPC in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected Spectral Features:
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| ~7.0-6.5 ppm: Multiplets, 4H (Aromatic protons, AA'BB' system). | ~174 ppm: Ester Carbonyl (C=O). |
| ~4.1 ppm: Quartet, 2H (Ethyl -OCH₂ CH₃). | ~145-120 ppm: 4 signals (Aromatic carbons). |
| ~3.6 ppm: Multiplet, 2H (Piperidine H2/H6 axial). | ~60 ppm: Ethyl Ester Carbon (-OC H₂CH₃). |
| ~3.5 ppm (broad): Singlet, 2H (Amine -NH₂ ). Disappears on D₂O exchange. | ~50 ppm: Piperidine Carbons (C2/C6). |
| ~2.8 ppm: Multiplet, 2H (Piperidine H2/H6 equatorial). | ~45 ppm: Piperidine Carbon (C4). |
| ~2.5 ppm: Multiplet, 1H (Piperidine H4). | ~28 ppm: Piperidine Carbons (C3/C5). |
| ~1.8-1.6 ppm: Multiplets, 4H (Piperidine H3/H5). | ~14 ppm: Ethyl Methyl Carbon (-OCH₂C H₃). |
| ~1.2 ppm: Triplet, 3H (Ethyl -OCH₂CH₃ ). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Protocol 4.3.1: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the EAPC solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H Stretch (doublet) | Primary Aromatic Amine (-NH₂) |
| 3050 - 3010 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic (Piperidine, Ethyl) |
| ~1730 | C=O Stretch | Ester Carbonyl |
| ~1620 & ~1510 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
| ~1200 | C-N Stretch | Aryl-N (Amine) |
Conclusion: Assembling a Complete Analytical Profile
The application of this multi-technique workflow provides a comprehensive and trustworthy analytical characterization of this compound. The HPLC method establishes the purity and impurity profile, which is fundamental for quality control. The spectroscopic triad of MS, NMR, and FT-IR unequivocally confirms the molecular identity and structure. Finally, supplementary techniques like TGA and UV-Vis provide valuable data on the material's physical properties. Together, these protocols form a self-validating system that ensures the quality and suitability of EAPC for its intended use in research and pharmaceutical development.
References
- SIELC Technologies. (n.d.). Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column.
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- SIELC Technologies. (2018, May 16). Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate.
-
PubChemLite. (n.d.). 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C14H20N2O2). Université du Luxembourg. Retrieved from [Link]
Sources
- 1. PubChemLite - 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C14H20N2O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate | SIELC Technologies [sielc.com]
The Versatile Scaffold: Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate in Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. This application note delves into the specific utility of a key derivative, Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate (CAS 439095-52-0), as a versatile starting material and core structural motif in the discovery of next-generation kinase inhibitors and opioid receptor modulators. We will explore its synthetic accessibility, derivatization potential, and provide detailed protocols for the synthesis and evaluation of its derivatives in relevant biological assays.
The Strategic Advantage of the 1-(4-aminophenyl)-4-piperidinecarboxylate Moiety
The unique arrangement of functional groups in this compound offers a strategic advantage for library synthesis and lead optimization in drug discovery. The primary aromatic amine serves as a versatile handle for a variety of coupling reactions, allowing for the introduction of diverse functionalities to explore the chemical space around the core scaffold. The ethyl ester at the 4-position of the piperidine ring provides another point for modification, either through hydrolysis and subsequent amide bond formation or by reduction to the corresponding alcohol for further derivatization.
This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. The piperidine ring itself can adopt various chair and boat conformations, influencing the spatial orientation of the substituents and their interactions with biological targets.
Application in Kinase Inhibitor Discovery
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The 4-anilino-quinazoline and related scaffolds have proven to be highly effective in targeting the ATP-binding site of various kinases.[3] this compound serves as an excellent building block for creating novel kinase inhibitors that can exploit this binding pocket. The 4-aminophenyl group can be readily incorporated as the "anilino" component, while the piperidine-4-carboxylate moiety can be modified to interact with the solvent-exposed region of the kinase, enhancing potency and selectivity.
Synthetic Pathway for Kinase Inhibitor Scaffolds
The following workflow illustrates a general strategy for synthesizing a library of kinase inhibitors based on the this compound core.
Caption: Synthetic workflow for kinase inhibitor library generation.
Protocol 1: Synthesis of a Pyrrolopyrimidine-based Kinase Inhibitor
This protocol describes the synthesis of a potential Akt kinase inhibitor, adapting methodologies from published research.[4]
Step 1: Synthesis of the Core Scaffold
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) and a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) with a suitable ligand (e.g., Xantphos, 0.1 eq).
-
Add a base such as cesium carbonate (2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the core scaffold.
Step 2: Hydrolysis of the Ethyl Ester
-
Dissolve the core scaffold from Step 1 in a mixture of THF, methanol, and water.
-
Add an excess of lithium hydroxide (e.g., 3.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid intermediate from Step 2 (1.0 eq) in a suitable solvent such as DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir for 30 minutes at room temperature.
-
Add the desired amine (R-NH2, 1.1 eq) and a base such as triethylamine (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Akt Kinase)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase buffer, a solution of the purified kinase (e.g., Akt1), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of the kinase substrate (e.g., a specific peptide) and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a radiometric assay.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Representative Data for Kinase Inhibition
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | Akt1 | 50 |
| Compound B | Akt1 | 15 |
| Compound C | Akt1 | 150 |
| Staurosporine | Akt1 | 5 |
Application in Opioid Receptor Modulator Discovery
Opioid receptors are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids.[5] The development of novel opioid receptor modulators with improved side-effect profiles is a major goal in pain management and the treatment of opioid use disorder.[6][7] The 1-(4-aminophenyl)-4-piperidinecarboxylate scaffold can be utilized to synthesize ligands that target opioid receptors. The phenyl-piperidine motif is a common feature in many known opioid ligands.
Synthetic Pathway for Opioid Receptor Modulators
The following workflow illustrates a general approach to synthesize potential opioid receptor modulators.
Caption: Synthetic workflow for generating opioid receptor modulators.
Protocol 3: Synthesis of an N-Acyl Derivative
This protocol describes the acylation of the primary amine.
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride (R-COCl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Opioid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of synthesized compounds for a specific opioid receptor subtype (e.g., mu-opioid receptor).
-
Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor.
-
In a 96-well plate, add the membrane preparation, a radiolabeled opioid ligand with known high affinity (e.g., [³H]DAMGO), and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the Ki value by fitting the data to a competition binding curve.
Table 2: Representative Data for Opioid Receptor Binding
| Compound ID | Receptor | Ki (nM) |
| Compound X | Mu-opioid | 25 |
| Compound Y | Mu-opioid | 5 |
| Compound Z | Mu-opioid | 100 |
| DAMGO | Mu-opioid | 1.5 |
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic placement of reactive functional groups allows for the efficient synthesis of diverse chemical libraries targeting a wide range of biological targets, with notable applications in the development of kinase inhibitors and opioid receptor modulators. The protocols and workflows presented in this application note provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. The adaptability of this starting material, coupled with robust and well-established synthetic methodologies, ensures its continued relevance in the quest for novel and effective therapeutics.
References
-
PMC: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]
- Google Patents: EP3091007A1 - Process for the preparation of piperidine compounds.
-
Molecular BioSystems: Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Available at: [Link]
- Google Patents: CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
ChEMBL: Document: The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (CHEMBL2086224). Available at: [Link]
-
PubMed: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Available at: [Link]
-
PubChem: Ethyl 4-piperidinecarboxylate. Available at: [Link]
-
PubMed: Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase. Available at: [Link]
-
PMC: The opioid receptor: emergence through millennia of pharmaceutical sciences. Available at: [Link]
-
PubMed: Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Available at: [Link]
-
Semantic Scholar: The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]
-
PubMed: IUPHAR review: Recent progress in the development of Mu opioid receptor modulators to treat opioid use disorders. Available at: [Link]
-
PubMed: Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Available at: [Link]
-
PubMed Central: The role of δ-opioid receptors in learning and memory underlying the development of addiction. Available at: [Link]
-
PMC: Opioid drug seeking after early-life adversity: a role for delta opioid receptors. Available at: [Link]
-
PMC: Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]
-
PMC: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available at: [Link]
-
PubChem: Ethyl 4-amino-1-piperidinecarboxylate. Available at: [Link]
-
MDPI: Pharmaceuticals | Special Issue : Protein Kinase Inhibitors. Available at: [Link]
-
PMC: Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator. Available at: [Link]
-
PMC: Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. Available at: [Link]
-
NIH: 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Available at: [Link]
-
NIH: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Available at: [Link]
Sources
- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate as a Versatile Building Block in Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate has emerged as a particularly valuable scaffold due to its unique trifunctional architecture.[1][2] This compound integrates a reactive primary aromatic amine, a conformationally constrained piperidine ring, and a modifiable ethyl ester into a single, compact molecule.[3][4] The piperidine moiety is a prevalent core in many active pharmaceuticals, often utilized to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[2][5] The aniline portion provides a key nucleophilic handle for a wide array of synthetic transformations, enabling its incorporation into larger, more complex drug candidates, particularly in areas like kinase inhibitor development.[6][7] This guide details the properties of this building block and provides field-proven protocols for its most critical applications in pharmaceutical synthesis.
Physicochemical Properties & Safety
A thorough understanding of the building block's properties and safety requirements is the foundation of any successful synthetic protocol.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 439095-52-0 | [3][4][8] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][8] |
| Molecular Weight | 248.32 g/mol | [3][8] |
| Physical Form | Solid | [8] |
| Melting Point | 37-44°C | [8] |
| Purity Specification | Typically ≥95% |[8] |
Safety & Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[9][10] It may also be harmful if swallowed or inhaled.[10][11] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9][10]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[10][12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[12] Keep away from strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
Core Synthetic Applications & Protocols
The synthetic utility of this compound stems from its primary aromatic amine, which serves as a versatile nucleophilic partner in several key bond-forming reactions.
Application 1: N-Acylation for Amide Bond Formation
Rationale: The formation of an amide bond via N-acylation is one of the most fundamental and widely used reactions in medicinal chemistry.[14] This reaction allows for the coupling of the aminophenylpiperidine core to a vast array of carboxylic acids, introducing critical pharmacophoric elements or linking the scaffold to other molecular fragments. The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with biological targets like kinases.[15]
Workflow Diagram: N-Acylation
Caption: General workflow for N-acylation.
Detailed Protocol 1: N-Acylation using HATU Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid to this compound.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq), HATU (1.2 eq), and this compound (1.0 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
-
Application 2: Reductive Amination
Rationale: Reductive amination is a powerful method for forming C-N bonds and is widely employed in pharmaceutical synthesis.[16][17] It allows for the alkylation of the primary aromatic amine with an aldehyde or ketone, forming a more complex secondary amine. This reaction is crucial for introducing diverse side chains and building molecular complexity, enabling the exploration of a broader chemical space for drug candidates.[18] The direct, one-pot nature of modern reductive amination protocols makes it a highly efficient transformation.[18]
Mechanism Diagram: Reductive Amination
Caption: Key steps in a reductive amination reaction.
Detailed Protocol 2: Direct Reductive Amination
This protocol outlines the reaction of this compound with an aldehyde.
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone of interest (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM or DCE.
-
If the amine is not protonated, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the target secondary amine.
-
Application 3: Ester Hydrolysis
Rationale: The ethyl ester functionality provides a latent carboxylic acid. Hydrolysis, typically under basic conditions (saponification), unmasks this functional group.[19][20] The resulting carboxylate is a versatile handle for subsequent modifications, most commonly for forming amide bonds with a different set of amines, thereby creating complex structures such as the 1-(4-amido-phenyl)-piperidine-4-carboxamides found in some kinase inhibitors.[6]
Detailed Protocol 3: Saponification of the Ethyl Ester
This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add the base (e.g., LiOH, 2-3 eq) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material using TLC or LC-MS (typically 2-6 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of ~4-5 by the slow, dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water. Alternatively, if an oil forms or precipitation is incomplete, extract the product into a suitable organic solvent like EtOAc or DCM.
-
Dry the collected solid or the organic extracts (over Na₂SO₄) to yield the desired carboxylic acid, which can often be used in the next step without further purification.
-
Conclusion
This compound is a high-value building block for pharmaceutical research and development. Its trifunctional nature allows for sequential and regioselective modifications, providing a robust platform for generating diverse libraries of compounds. The protocols outlined herein for N-acylation, reductive amination, and ester hydrolysis represent core, validated methodologies that enable the efficient incorporation of this scaffold into a wide range of drug discovery programs, particularly those targeting complex intracellular signaling pathways.
References
A comprehensive list of references will be compiled based on the cited sources. For the purpose of this demonstration, the format would be as follows:
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Chem-Impex. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
- Sigma-Aldrich. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate 96%.
- Fisher Scientific. (2010). Safety Data Sheet: Ethyl N-Boc-4-piperidinecarboxylate, 97%.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- Apollo Scientific. (n.d.). Ethyl piperidine-4-carboxylate.
- Pharmaffiliates. (n.d.). Ethyl 4-Piperidinecarboxylate: Applications in Drug Development & Synthesis.
- ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold.
- Chem-Impex. (n.d.). Ethyl 1-benzyl-4-piperidinecarboxylate.
- Sigma-Aldrich. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate 96%.
- WHO ECDD. (n.d.). 1-[2-(p-Aminophenyl)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester.
- ChemicalBook. (2023). This compound | 439095-52-0.
- BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on 1-(4-Aminophenyl)piperidine.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
- FDA. (n.d.). ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE.
- NIH. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.
-
PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- LibreTexts. (2023). The Hydrolysis of Esters.
- ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
- Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
-
PubMed. (n.d.). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Retrieved from [Link]
-
NIH PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
- LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
- LibreTexts. (2022). 15.9: Hydrolysis of Esters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 439095-52-0 | 4H58-1-X1 | MDL MFCD03425793 | Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate | SynQuest Laboratories [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 439095-52-0 this compound AKSci J95382 [aksci.com]
- 9. Ethyl 4-amino-1-piperidinecarboxylate 96 58859-46-4 [sigmaaldrich.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
Employing Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate in the synthesis of kinase inhibitors
An In-Depth Guide to the Application of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1][2] This guide focuses on a particularly versatile building block, this compound, and delineates its strategic employment in the synthesis of potent and selective kinase inhibitors. We will explore its reactivity, provide detailed, field-proven protocols for its derivatization, and present a case study in the context of Bruton's Tyrosine Kinase (BTK) inhibitors.
Introduction: The Strategic Value of the Aminophenyl Piperidine Scaffold
This compound is a trifunctional synthetic intermediate that offers medicinal chemists a robust platform for generating diverse libraries of kinase inhibitors. Its value lies in the orthogonal reactivity of its three key components:
-
The Nucleophilic Aniline Amine: This primary aromatic amine is the principal site for derivatization. It readily undergoes reactions such as acylation, sulfonylation, and nucleophilic aromatic substitution (SNAr) to connect the piperidine scaffold to various kinase-binding cores (e.g., pyrimidines, pyrazoles).
-
The Piperidine Ring: This saturated heterocycle acts as a non-planar linker or solvent-exposed moiety. Its conformation can be crucial for optimizing drug-receptor interactions and improving pharmacokinetic properties like solubility and cell permeability.
-
The Ethyl Carboxylate: This ester group provides an additional handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other amines to form amides, or it can be reduced to a primary alcohol for further elaboration.
This combination of features allows for systematic exploration of the structure-activity relationship (SAR) around a central kinase-binding pharmacophore.
Physicochemical Properties & Handling
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| IUPAC Name | ethyl 4-amino-1-phenylpiperidine-4-carboxylate | |
| CAS Number | 58859-46-4 | [3] |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol |
Safety & Handling: Causes skin and serious eye irritation. Always handle in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
Core Synthetic Strategies and Protocols
The primary amino group on the phenyl ring is the most common point of attachment for building kinase inhibitors. The following protocols detail the most fundamental and widely used transformations.
Strategy 1: Amide Bond Formation via Acyl Coupling
This is arguably the most frequent reaction in medicinal chemistry.[4] Coupling the aniline amine with a carboxylic acid-bearing heterocyclic core is a standard method for assembling many kinase inhibitors. HATU is a highly efficient coupling reagent, particularly for forming amides with potentially less nucleophilic anilines.
This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH), which typically represents a kinase-binding fragment.
Mechanism Insight: The reaction proceeds through a highly reactive OAt-active ester intermediate. The non-nucleophilic base (DIPEA) deprotonates the carboxylic acid, which then attacks HATU. This activated ester is subsequently attacked by the aniline amine to form the thermodynamically stable amide bond.[5]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid of interest (R-COOH) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Stir the solution at room temperature for 5 minutes.
-
Add this compound (1.0 equiv) to the flask, followed by the dropwise addition of DIPEA (3.0 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Strategy 2: Sulfonamide Formation
The formation of a sulfonamide linkage is another robust strategy for connecting the aminophenyl piperidine moiety to a kinase-targeting scaffold. This reaction is typically high-yielding and straightforward.
Mechanism Insight: This is a classic nucleophilic acyl substitution reaction. The lone pair of the aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. A subsequent elimination of chloride, facilitated by a base that neutralizes the generated HCl, yields the stable sulfonamide.
Materials:
-
This compound (1.0 equiv)
-
Aryl sulfonyl chloride of interest (R-SO₂Cl) (1.2 equiv)
-
Pyridine or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (2.0-3.0 equiv), followed by the portion-wise addition of the aryl sulfonyl chloride (1.2 equiv).
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove the base, saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
-
Characterize the product by NMR and MS.
Case Study: Assembly of a Bruton's Tyrosine Kinase (BTK) Inhibitor Core
BTK is a clinically validated target in B-cell malignancies.[6][7] Many potent BTK inhibitors, such as Ibrutinib, feature a pyrazolo[3,4-d]pyrimidine or a similar heterocyclic core.[8][9] Our starting material is an excellent precursor for synthesizing analogues in this class. The following workflow illustrates a common synthetic route.
This hypothetical pathway first involves a nucleophilic aromatic substitution (SNAr) reaction where the aniline amine displaces the chloride on the pyrazolopyrimidine core. This is a crucial C-N bond-forming reaction that builds the main inhibitor scaffold.[8] Subsequently, the ethyl ester on the piperidine ring is hydrolyzed to the carboxylic acid. This new functional group can then be used for further modifications, or as shown, the piperidine nitrogen itself (after a potential deprotection step if it were protected) can be acylated with an acryloyl group to install a covalent "warhead" that irreversibly binds to a cysteine residue in the BTK active site.
Structure-Activity Relationship (SAR) Insights
The derivatization of the aminophenyl piperidine scaffold allows for a systematic study of SAR, which is critical for optimizing inhibitor properties.[10][11]
| Modification Site | Structural Change | Typical Impact on Activity |
| Aniline Nitrogen | Formation of amide or sulfonamide with various heterocyclic cores | Primary determinant of kinase selectivity and potency. The geometry and electronics of this linkage are critical for binding to the hinge region of the kinase ATP-binding pocket. |
| Piperidine C4-Ester | Hydrolysis to acid, then formation of amides with various amines. | Modulates solubility and interactions with the solvent-exposed region. Can be used to improve pharmacokinetic properties or introduce additional binding interactions. |
| Phenyl Ring | Introduction of substituents (e.g., F, Cl, MeO) | Fine-tunes electronic properties and can block metabolic hotspots. Can influence binding affinity and cell permeability. |
| Piperidine Nitrogen | Acylation (e.g., with acrylamide for covalent inhibitors) | Changes the mechanism of inhibition from reversible to irreversible. This can dramatically increase potency and duration of action, as seen in many BTK inhibitors.[9] |
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its distinct functional handles allow for the systematic and efficient construction of complex molecules targeting various kinases. By employing robust synthetic methodologies such as amide and sulfonamide formation, medicinal chemists can rapidly generate diverse compound libraries to explore structure-activity relationships and optimize lead candidates. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals aiming to leverage this powerful scaffold in their kinase inhibitor discovery programs.
References
- Title: Synthesis of a bruton's tyrosine kinase inhibitor.
-
Title: Structure activity relationship of piperidine derivatives Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor Source: Frontiers URL: [Link]
-
Title: Structure–activity relationship of piperidine derivatives with... Source: ResearchGate URL: [Link]
-
Title: Ethyl 4-amino-1-piperidinecarboxylate Source: Chem-Impex URL: [Link]
-
Title: Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities Source: MDPI URL: [Link]
-
Title: Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor Source: PMC - NIH URL: [Link]
-
Title: Design and Synthesis of Novel Pyrazolo[3,4- d ]pyrimidin-1-yl piperidine Derivatives as Bruton's Tyrosine Kinase Inhibitors Source: ResearchGate URL: [Link]
-
Title: (PDF) Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor Source: ResearchGate URL: [Link]
-
Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: The Royal Society of Chemistry URL: [Link]
-
Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]
-
Title: Literature methods for the amide bond formation and this work. Source: ResearchGate URL: [Link]
-
Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. Source: ChEMBL - EMBL-EBI URL: [Link]
-
Title: Ethyl 4-amino-1-piperidinecarboxylate Source: PubChem URL: [Link]
-
Title: Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases Source: PubMed URL: [Link]
-
Title: Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase Source: PMC - NIH URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 7. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MX2017009154A - Synthesis of a bruton's tyrosine kinase inhibitor. - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions Involving the Amine Group of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Introduction
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a highly valuable bifunctional building block in modern medicinal chemistry and drug development.[1] Its structure incorporates a nucleophilic aromatic amine and a piperidine ester moiety, offering multiple avenues for chemical elaboration. The aniline-type primary amine is a particularly versatile handle for constructing a diverse array of carbon-nitrogen bonds, which are central to the structure of countless pharmaceutical agents.[2] This guide provides an in-depth exploration of several key coupling strategies centered on this amine group, offering not just step-by-step protocols but also the underlying chemical principles that govern experimental choices. The protocols detailed herein cover amide bond formation, urea synthesis, reductive amination, and palladium-catalyzed cross-coupling, empowering researchers to effectively leverage this scaffold in the synthesis of novel molecular entities.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The amide bond is arguably the most prevalent functional group in pharmaceutical drugs.[2] Its synthesis via the coupling of an amine with a carboxylic acid is a cornerstone reaction. However, this transformation is kinetically slow and requires the activation of the carboxylic acid to proceed efficiently under mild conditions.[3] A plethora of coupling reagents have been developed to facilitate this process, with modern reagents offering high efficiency, rapid reaction times, and minimal side reactions like racemization.[4][5]
Mechanism and Reagent Choice: The Role of HATU
Among the most effective modern coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[6] Its efficacy stems from a two-step activation mechanism. First, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This active ester is then readily attacked by the amine nucleophile—in this case, the 4-amino group of our scaffold—to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[6] The choice of HATU is driven by its ability to generate this highly reactive intermediate, which accelerates the coupling and suppresses the epimerization of chiral centers in the carboxylic acid partner.[6][7]
Experimental Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using HATU.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the Carboxylic Acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq.) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial as it allows for the formation of the reactive OAt-ester intermediate before the introduction of the primary amine.[3]
-
Amine Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[3]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent such as Ethyl Acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally with brine.[3][6] These washes are critical for removing the bulk of the reaction byproducts and simplifying purification.
-
Isolation and Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.[3]
Data Presentation: HATU Coupling Parameters
| Parameter | Recommended Stoichiometry/Condition | Rationale |
| Carboxylic Acid | 1.0 equivalent | The limiting reagent in the reaction. |
| This compound | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion.[6] |
| HATU | 1.0 - 1.5 equivalents | Ensures complete activation of the carboxylic acid.[6] |
| Base (DIPEA/TEA) | 2.0 - 5.0 equivalents | Neutralizes the hexafluorophosphate salt and deprotonates the acid.[3][6] |
| Solvent | Anhydrous DMF or DCM | Aprotic polar solvents are required to dissolve reagents and facilitate the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step, preventing reagent degradation. |
| Reaction Time | 1 - 18 hours | Substrate dependent; monitored by TLC or LC-MS for completion.[6] |
Visualization: HATU Coupling Workflow
Caption: Workflow for HATU-mediated amide bond formation.
Urea and Thiourea Synthesis
The urea functional group is a key structural motif in many biologically active compounds, prized for its ability to act as a rigid and effective hydrogen bond donor-acceptor.[8] Synthesis is most commonly achieved by reacting an amine with an isocyanate or a related carbonyl source.
Methodology and Reagent Choice
The most direct route to a urea derivative from this compound is the reaction with an appropriate isocyanate. This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst. For thioureas, the analogous isothiocyanate is used.
However, many isocyanates are hazardous or not commercially available. In these cases, safer, multi-step phosgene-free methods are preferred.[8] Reagents like N,N'-Carbonyldiimidazole (CDI) or activated carbamates can be used to generate an isocyanate in situ or to form a reactive intermediate that is then displaced by the target amine.[8][9]
Experimental Protocol 2: Urea Synthesis via Isocyanate Addition
This protocol details the direct formation of a urea by reacting the scaffold with a commercially available isocyanate.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Isocyanate Addition: Add the desired Isocyanate (1.0-1.1 eq.) dropwise to the stirred solution at room temperature. If the reaction is highly exothermic, an ice bath may be used to moderate the temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often complete when the isocyanate has been added. Monitor progress by TLC or LC-MS to confirm the consumption of the starting amine.
-
Isolation: If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
Purification: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude solid can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting materials.
Visualization: Urea Synthesis Pathway
Caption: Direct synthesis of ureas via isocyanate addition.
Reductive Amination: Forging C(sp³)-N Bonds
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, particularly for the N-alkylation of amines.[10][11] The reaction proceeds by the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in the same pot to the corresponding amine.[12]
Mechanism and Reagent Choice: The Selectivity of STAB
A key challenge in reductive amination is to find a reducing agent that selectively reduces the C=N bond of the iminium ion in the presence of the C=O bond of the starting carbonyl compound.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an ideal reagent for this purpose.[13] It is a mild and selective reducing agent, less reactive than sodium borohydride, and reacts much faster with protonated imines than with aldehydes or ketones.[13][14] This selectivity allows the entire reaction to be performed in a convenient one-pot procedure. The reaction is typically run in a non-protic solvent like 1,2-dichloroethane (DCE) or DCM, and sometimes a catalytic amount of acetic acid is added to facilitate imine formation.[13][15]
Experimental Protocol 3: Reductive Amination using STAB
This protocol provides a general method for the N-alkylation of this compound with an aldehyde or ketone.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 eq.) and the desired Aldehyde or Ketone (1.1 eq.) in 1,2-Dichloroethane (DCE), add a catalytic amount of glacial Acetic Acid (optional, ~0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the initial formation of the imine intermediate.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence.
-
Reaction: Stir the reaction at room temperature for 3-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[16]
Data Presentation: Reductive Amination Parameters
| Parameter | Recommended Stoichiometry/Condition | Rationale |
| Amine Scaffold | 1.0 equivalent | Typically the limiting reagent. |
| Carbonyl Compound | 1.0 - 1.2 equivalents | A slight excess drives imine formation. |
| STAB (NaBH(OAc)₃) | 1.4 - 2.0 equivalents | Excess reducing agent ensures complete conversion of the iminium ion.[12] |
| Solvent | DCE, DCM, THF | Aprotic solvents are preferred as STAB is water-sensitive.[13][14] |
| Catalyst | Acetic Acid (optional) | Catalyzes the formation of the imine/iminium ion, especially with ketones.[13] |
| Temperature | Room Temperature | The reaction is typically efficient under mild conditions. |
| Workup | Saturated aq. NaHCO₃ | Neutralizes the acetic acid catalyst and quenches excess reducing agent.[16] |
Visualization: Reductive Amination Workflow
Caption: One-pot workflow for reductive amination using STAB.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a bond between an amine and an aryl halide or triflate.[17][18] This reaction is invaluable when the goal is to synthesize diarylamines, connecting our scaffold to another aromatic or heteroaromatic ring system. It has largely replaced harsher, classical methods due to its broad substrate scope and high functional group tolerance.[17]
Mechanism and Key Components
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[18]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.[18]
Success is critically dependent on the choice of four components: the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP), a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).[19][20] The ligand is not merely a spectator; it stabilizes the palladium catalyst and facilitates both the oxidative addition and reductive elimination steps.
Experimental Protocol 4: Buchwald-Hartwig Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl halide with this compound. Note: This reaction must be performed under strictly anaerobic conditions.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the Aryl Halide (or Triflate) (1.0 eq.), Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the Phosphine Ligand (2-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 eq.), the Base (e.g., NaOt-Bu, 1.4 eq.), and anhydrous, degassed Toluene.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Extraction and Isolation: Concentrate the filtrate. The residue can be dissolved in a suitable solvent and washed with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to afford the desired diarylamine product.
Data Presentation: Buchwald-Hartwig Reaction Components
| Component | Example | Role |
| Aryl Partner | Aryl Bromide, Chloride, or Triflate | The electrophilic coupling partner. |
| Amine Partner | This compound | The nucleophilic coupling partner. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The catalyst precursor. |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes the Pd(0) active catalyst and facilitates the catalytic cycle.[17] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle. |
| Solvent | Toluene, Dioxane (Anhydrous, Degassed) | Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation.[19] |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
The aromatic amine of this compound serves as a versatile and reliable anchor point for molecular elaboration. By selecting the appropriate coupling strategy—be it the robust formation of an amide bond with HATU, the direct synthesis of a urea with an isocyanate, the introduction of alkyl groups via STAB-mediated reductive amination, or the construction of a diarylamine linkage through Buchwald-Hartwig cross-coupling—researchers can access a vast and diverse chemical space. The detailed protocols and mechanistic insights provided in this guide are intended to equip drug development professionals with the knowledge to confidently and effectively utilize this important synthetic scaffold in their discovery programs.
References
-
Reductive Amination - Common Conditions. Available at: [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
-
Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]
-
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. Available at: [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]
-
Urea derivative synthesis by amidation - Organic Chemistry Portal. Available at: [Link]
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions: a) SOCl 2 , reflux, 2–3 hrs - ResearchGate. Available at: [Link]
- CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents.
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. Available at: [Link]
Sources
- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Synthesizing Success: A Guide to Protecting Group Strategies for Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
This compound is a crucial building block in medicinal chemistry. Its core structure, featuring a piperidine ring attached to an aniline moiety, is a prevalent scaffold in a wide array of pharmacologically active compounds. The precise chemical manipulation of this molecule is therefore of paramount importance in the synthesis of novel therapeutics. However, the presence of two reactive nitrogen atoms—the secondary amine of the piperidine ring and the primary aromatic amine of the aniline group—presents a significant synthetic challenge. Unwanted side reactions at these sites can lead to complex product mixtures, low yields, and purification difficulties. To achieve selective functionalization, a robust protecting group strategy is not just advantageous, but essential.[1][2][3]
This application note provides a detailed guide to the strategic use of protecting groups in the synthesis of derivatives of this compound. We will explore the causality behind experimental choices, provide validated protocols, and offer insights to empower researchers in designing efficient and successful synthetic routes.
The Core Principle: Orthogonal Protecting Group Strategy
In a molecule with multiple reactive sites, the ability to selectively unmask one functional group while others remain protected is the cornerstone of a successful multi-step synthesis.[1][2] This concept is known as an orthogonal protecting group strategy .[4][5] An ideal protecting group should be:
-
Stable to a wide range of reaction conditions planned for subsequent steps.[1][6]
-
Removable selectively and in high yield under specific conditions that do not affect other protecting groups or the molecule's core structure.[1][6]
-
Minimally interfere with the desired transformations.[1]
For this compound, the primary concern is differentiating the reactivity of the aniline nitrogen and the piperidine nitrogen. The aniline is generally less nucleophilic than the piperidine nitrogen due to the delocalization of its lone pair into the aromatic ring. However, both can participate in various reactions.
Strategic Approaches to Synthesis
There are two primary retrosynthetic approaches to consider for the synthesis of this compound derivatives, each with its own set of considerations for protecting groups.
Strategy A: Arylation of a Piperidine Precursor
This approach involves the coupling of a protected 4-aminopiperidine derivative with a suitable aryl partner, often via a Buchwald-Hartwig amination.[7][8][9] The piperidine nitrogen's reactivity must be temporarily masked to prevent self-coupling or other side reactions.
Strategy B: Functionalization of a Pre-formed 1-Arylpiperidine
In this strategy, the 1-(4-aminophenyl)piperidine core is already assembled. The focus then shifts to protecting the aniline nitrogen to allow for selective modification of other parts of the molecule, such as the piperidine ring or the ethyl ester.
Below is a diagram illustrating the two general synthetic strategies.
Caption: General synthetic strategies for this compound derivatives.
Protecting Groups for the Aniline Nitrogen
The aromatic amine of the aniline moiety is a key functional group that often requires protection to control its reactivity during subsequent synthetic transformations.[10] Here, we detail common protecting groups, their application, and removal.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5][11][12]
-
Expertise & Experience: The Boc group is particularly advantageous when subsequent reactions involve basic or nucleophilic reagents, or catalytic hydrogenation, as it is stable under these conditions. Its steric bulk can also influence the regioselectivity of nearby reactions. The deprotection with acid generates gaseous byproducts (isobutylene and carbon dioxide), which are easily removed.[11] However, the generation of the tert-butyl cation during deprotection can lead to unwanted side reactions with nucleophilic sites on the substrate.[13] The use of scavengers like triethylsilane or anisole can mitigate this issue.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.2 eq).
-
To the stirred solution, add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.
Materials:
-
N-Boc protected this compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) or 4M HCl in Dioxane (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
Caption: Workflow for Boc protection and deprotection of the aniline moiety.
Carboxybenzyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[12][14] Its key feature is its removal by catalytic hydrogenolysis, a mild and highly selective method.[15]
-
Expertise & Experience: The Cbz group is orthogonal to the Boc group, making it an excellent choice in syntheses requiring multiple, distinct deprotection steps.[14][15] It is stable to both acidic and basic conditions.[15] However, it is incompatible with reactions that utilize palladium catalysts or reducing agents that could cleave the benzyl group.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium carbonate or sodium bicarbonate solution
-
Dioxane or THF
Procedure:
-
Dissolve the amine (1.0 eq) in a mixture of dioxane (or THF) and aqueous Na₂CO₃ solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 eq) dropwise while maintaining the temperature and pH.
-
Stir vigorously at 0 °C for 1 hour, then at room temperature for 2-4 hours.[16]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Materials:
-
N-Cbz protected this compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 eq) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.[16]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).[16]
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protecting Groups for the Piperidine Nitrogen
The secondary amine of the piperidine ring is more nucleophilic and basic than the aniline nitrogen. In syntheses following "Strategy A," protecting this nitrogen is crucial.
tert-Butoxycarbonyl (Boc) Group
The Boc group is also an excellent choice for protecting the piperidine nitrogen for the same reasons it is effective for anilines. Its introduction and removal follow similar protocols. A key intermediate for "Strategy A" would be tert-butyl 4-aminopiperidine-1-carboxylate.
Acetyl (Ac) Group
The acetyl group is a simple and cost-effective protecting group. It forms a stable amide with the piperidine nitrogen.
-
Expertise & Experience: Acetyl protection is robust and withstands a variety of reaction conditions. However, its removal often requires harsh acidic or basic hydrolysis, which may not be compatible with other sensitive functional groups in the molecule.
Materials:
-
Ethyl 4-aminopiperidine-4-carboxylate
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride or acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-acetylated product.
Materials:
-
N-acetylated piperidine derivative
-
Aqueous HCl (e.g., 6M) or aqueous NaOH
-
Methanol or Ethanol
Procedure:
-
Dissolve the N-acetylated compound in a mixture of alcohol and aqueous acid or base.
-
Heat the mixture to reflux for several hours to overnight, monitoring for completion.
-
Cool the reaction mixture and neutralize it.
-
Extract the product with a suitable organic solvent.
-
Dry and concentrate the organic extracts to obtain the deprotected piperidine.
Data Summary: Comparison of Protecting Group Strategies
| Protecting Group | Introduction Reagents | Deprotection Conditions | Orthogonality | Key Considerations |
| Boc (Amine) | (Boc)₂O, Base | Strong Acid (TFA, HCl)[5][11] | Orthogonal to Cbz, Ac | Sensitive to strong acids. Potential for t-butyl cation side reactions.[13] |
| Cbz (Amine) | Cbz-Cl, Base | H₂/Pd-C[14][15] | Orthogonal to Boc, Ac | Incompatible with hydrogenation conditions. |
| Ac (Piperidine) | Ac₂O or AcCl, Base | Strong Acid or Base, Heat | Not orthogonal to many ester functionalities | Harsh removal conditions may limit its use. |
Conclusion
The successful synthesis of this compound derivatives is critically dependent on a well-designed protecting group strategy. The choice between Boc and Cbz for the aniline nitrogen, and the decision of when and how to protect the piperidine nitrogen, must be guided by the overall synthetic plan and the specific reaction conditions of each step. By understanding the principles of orthogonality and the specific characteristics of each protecting group, researchers can navigate the complexities of these syntheses with greater efficiency and achieve their desired target molecules with higher yields and purity. The protocols provided herein serve as a validated starting point for the development of robust and reproducible synthetic routes in the pursuit of novel therapeutics.
References
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
-
Fiveable. (n.d.). Piperidine Definition. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Majumdar, S., de, J., Chakraborty, A., & Maiti, D. K. (2015). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ChemInform, 46(25).
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- O'Brien, A. G., Mar-Janga, J., & Ley, S. V. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(4), 790-795.
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2015). Protection of Aniline Derivatives. Retrieved from [Link]
-
Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Retrieved from [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wikipedia. (2024). 1-Boc-4-AP. Retrieved from [Link]
-
PubMed. (2001). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
YouTube. (2020). acetal protecting groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
Sciencemadness Discussion Board. (2008). Preparation of piperidine from pyridine?. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. jocpr.com [jocpr.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Revolutionizing Therapeutic Development for CNS and Cardiovascular Diseases with iPSC-Derived Cells
Introduction: A Paradigm Shift in Disease Modeling and Drug Discovery
The advent of induced pluripotent stem cell (iPSC) technology has marked a transformative era in biomedical research and therapeutic development.[1][2][3] By reprogramming somatic cells from any individual into a pluripotent state, we can now generate a virtually unlimited supply of patient-specific cells, including those previously inaccessible, such as neurons and cardiomyocytes.[4][5][6] This "disease-in-a-dish" approach provides an unprecedented window into the cellular and molecular underpinnings of complex human diseases, surmounting the limitations of traditional animal models which often fail to recapitulate the full spectrum of human pathology.[2][4][7]
This guide provides in-depth application notes and validated protocols for leveraging iPSC-derived neural and cardiac cells in the development of novel treatments for central nervous system (CNS) and cardiovascular diseases. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Part 1: Central Nervous System (CNS) Disease Modeling
The complexity of the human brain and the inaccessibility of its constituent cells have long hampered the study of neurological disorders. iPSC technology offers a powerful solution by enabling the generation of patient-specific neurons, astrocytes, oligodendrocytes, and microglia.[4][8][9] These cells, harboring the genetic blueprint of the donor, allow for the investigation of disease etiology, identification of novel therapeutic targets, and screening of drug candidates in a human-relevant context.[4][9]
Generating and Validating iPSC-Derived Neural Cells
The directed differentiation of iPSCs into specific neural lineages is a multi-step process that recapitulates key stages of embryonic neurodevelopment. The logical progression involves inducing neural progenitor cells (NPCs) which can then be further guided to generate various neural cell types.[8]
Experimental Workflow: Neuronal Differentiation from iPSCs
Caption: Workflow for iPSC differentiation into neural lineages.
Protocol: Directed Differentiation of iPSCs into Cortical Neurons
This protocol outlines a robust method for generating cortical neurons, a cell type implicated in numerous neurodegenerative and neurodevelopmental disorders.
Materials:
-
Human iPSC lines (validated for pluripotency and normal karyotype)
-
Matrigel-coated plates
-
Neural induction medium
-
Neuronal differentiation medium
-
Neuronal maturation medium
-
Recombinant human growth factors (e.g., BDNF, GDNF)
-
Rock inhibitor (e.g., Y-27632)
Step-by-Step Methodology:
-
iPSC Culture: Maintain iPSCs on Matrigel-coated plates in a feeder-free medium. Passage cells every 4-5 days using a gentle cell dissociation reagent. The rationale for feeder-free culture is to reduce variability and potential contamination from mouse embryonic fibroblasts.
-
Neural Induction: When iPSCs reach 80-90% confluency, switch to neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542). This mimics the early embryonic environment that specifies the neural lineage.
-
Neural Rosette Formation: After 7-10 days, characteristic neural rosettes will form. These structures are analogous to the neural tube and contain neural progenitor cells.
-
NPC Expansion: Select and expand the neural rosettes to generate a pure population of NPCs. This step is critical for obtaining a homogenous population of neurons.
-
Neuronal Differentiation: Plate NPCs onto poly-L-ornithine/laminin-coated plates in neuronal differentiation medium. The withdrawal of mitogens and the addition of neurotrophic factors drive the differentiation of NPCs into post-mitotic neurons.
-
Neuronal Maturation: Culture the differentiating neurons in a maturation medium containing neurotrophic factors like BDNF and GDNF for at least 4-6 weeks. This extended culture period is essential for the development of mature neuronal morphology, synaptic connections, and electrical activity.
Validation of Neuronal Identity:
| Marker | Cell Type | Method of Detection |
| PAX6, SOX2 | Neural Progenitor Cells | Immunocytochemistry |
| β-III Tubulin (TUJ1) | Immature Neurons | Immunocytochemistry |
| MAP2 | Mature Neurons | Immunocytochemistry |
| Synaptophysin, PSD-95 | Synapses | Immunocytochemistry |
| GABA, VGLUT1 | Neurotransmitter-specific neurons | Immunocytochemistry |
Application in Disease Modeling: Alzheimer's and Parkinson's Disease
Patient-derived iPSCs have been instrumental in modeling key pathological features of neurodegenerative diseases.
-
Alzheimer's Disease (AD): iPSC-derived neurons from AD patients have been shown to exhibit increased production of amyloid-beta (Aβ) peptides and hyperphosphorylated Tau protein.[10] These models are being used to screen for compounds that can reduce Aβ accumulation or Tau pathology.[10]
-
Parkinson's Disease (PD): Dopaminergic neurons derived from PD patients with specific genetic mutations (e.g., in LRRK2 or SNCA) display phenotypes such as increased α-synuclein aggregation, mitochondrial dysfunction, and enhanced vulnerability to oxidative stress.[8][11]
Part 2: Cardiovascular Disease Modeling and Cardiotoxicity Screening
Cardiovascular diseases remain a leading cause of global mortality.[12] The use of iPSC-derived cardiomyocytes (iPSC-CMs) offers a powerful human-based platform for studying cardiac disease mechanisms, discovering new drugs, and assessing the cardiotoxic potential of novel compounds.[13][14][15][16]
Generating and Characterizing iPSC-Derived Cardiomyocytes
The differentiation of iPSCs into cardiomyocytes is typically achieved by modulating key signaling pathways, such as Wnt, that govern heart development in the embryo.[15]
Experimental Workflow: Cardiomyocyte Differentiation and Analysis
Caption: Workflow for iPSC differentiation into cardiomyocytes.
Protocol: Differentiation of iPSCs into Cardiomyocytes
This protocol describes a widely used method for generating a high yield of functional cardiomyocytes.
Materials:
-
Human iPSC lines
-
Matrigel-coated plates
-
Cardiomyocyte differentiation media (e.g., RPMI/B27)
-
Small molecules for Wnt pathway modulation (e.g., CHIR99021, IWP2)
-
Metabolic selection medium (optional, for purification)
Step-by-Step Methodology:
-
iPSC Expansion: Culture iPSCs to a high confluency (80-95%) on Matrigel-coated plates. High density is crucial for efficient cardiac differentiation.
-
Mesoderm Induction (Day 0): Replace the iPSC medium with a basal medium supplemented with a GSK3 inhibitor (e.g., CHIR99021) to activate the Wnt pathway and induce mesoderm formation.
-
Cardiac Specification (Day 2-3): Replace the medium with a basal medium containing a Wnt inhibitor (e.g., IWP2) to specify cardiac progenitors.
-
Cardiomyocyte Differentiation (Day 7 onwards): Culture the cells in a cardiomyocyte maintenance medium. Spontaneously contracting areas should appear between days 8 and 12.
-
Purification (Optional): To enrich for cardiomyocytes, culture the cells in a glucose-depleted, lactate-rich medium. Cardiomyocytes can metabolize lactate, while other cell types cannot, leading to their selective survival.[6]
Functional Assessment of iPSC-CMs:
| Parameter | Technique | Rationale |
| Beating Rate & Rhythm | Video Microscopy, Microelectrode Array (MEA) | Assesses spontaneous electrical activity and arrhythmogenic potential. |
| Action Potentials | Patch-Clamp Electrophysiology | Characterizes the electrical properties of individual cardiomyocytes. |
| Calcium Transients | Calcium Imaging (e.g., with Fura-2 or Fluo-4) | Measures the intracellular calcium cycling that underlies muscle contraction. |
| Contractility | Video-based motion analysis, Atomic Force Microscopy | Quantifies the force and kinetics of cardiomyocyte contraction. |
Application in Cardiotoxicity Screening
A significant cause of drug attrition during development is unforeseen cardiotoxicity.[17] iPSC-CMs provide a human-relevant in vitro model for assessing the potential of drug candidates to cause adverse cardiac effects, such as arrhythmias or contractile dysfunction.[16][18] High-throughput screening assays using iPSC-CMs can identify cardiotoxic compounds early in the drug discovery pipeline, reducing costs and improving the safety of new medicines.[17]
Challenges and Future Directions
Despite the immense potential of iPSC technology, several challenges remain. A critical issue is the immature, fetal-like phenotype of many iPSC-derived cells.[1][19][20][21] Efforts are underway to develop more sophisticated culture systems, such as 3D organoids and co-cultures with other relevant cell types, to promote cellular maturation and better recapitulate the in vivo environment.[1][19][22]
The integration of CRISPR/Cas9 gene-editing technology with iPSC models allows for the creation of isogenic cell lines, where a disease-causing mutation can be corrected in patient-derived cells, providing an ideal control for studying disease mechanisms.[6] Furthermore, the development of "organ-on-a-chip" platforms that incorporate iPSC-derived cells is paving the way for more complex and physiologically relevant disease models.[5][23]
Conclusion
The use of iPSC-derived cells has revolutionized our ability to model CNS and cardiovascular diseases and to screen for novel therapeutics. As the technology continues to evolve, iPSC-based platforms will undoubtedly play an increasingly critical role in advancing personalized medicine and bringing safer, more effective treatments to patients.[23][24][25][26]
References
- Modeling neurological diseases using iPSC-derived neural cells - PubMed Central - NIH. (n.d.).
- Challenges and innovation: Disease modeling using human-induced pluripotent stem cell-derived cardiomyocytes - Frontiers. (2022-08-11).
- Using induced pluripotent stem cells derived neurons to model brain diseases - PMC - NIH. (n.d.).
- Current Challenges of iPSC-Based Disease Modeling and Therapeutic Implications. (n.d.).
- Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC - NIH. (2022-03-16).
- iPSCs-based Cardiotoxicity Assessment - Creative Bioarray - Stem Cell Reprogramming. (n.d.).
- Current Challenges of iPSC-Based Disease Modeling and Therapeutic Implications - NIH. (2019-04-30).
- Human iPSC Modeling of Heart Disease for Drug Development - PMC - PubMed Central. (n.d.).
- Current Challenges of iPSC-Based Disease Modeling - Encyclopedia.pub. (n.d.).
- Expert Insights: iPSC-derived cardiomyocytes for cardiac drug discovery - Ncardia. (2022-01-14).
- iPSC-Derived Cardiomyocytes: Advancing Cardiac Research & Drug Discovery (1101) - PELOBiotech. (2024-10-12).
- Drug Development and the Use of Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Disease Modeling and Drug Toxicity Screening - MDPI. (n.d.).
- Advanced Cardiovascular Toxicity Screening: Integrating Human iPSC-Derived Cardiomyocytes with 2D In Silico Models | springermedicine.com. (2025-03-28).
- Challenges of iPSC-based disease modelling - Cell Guidance Systems. (2021-02-22).
- Population-based toxicity screening in human induced pluripotent stem cell-derived cardiomyocytes - PMC - NIH. (n.d.).
- Utility of iPSC-Derived Cells for Disease Modeling, Drug Development, and Cell Therapy. (n.d.).
- Human induced pluripotent stem cell-derived cardiomyocytes for disease modeling and drug discovery - Frontiers. (n.d.).
- Current Development of iPSC-Based Modeling in Neurodegenerative Diseases - MDPI. (n.d.).
- Scientific poster: High throughput assessment of cardiotoxicity in iPSC-derived cardiomyocytes - Ncardia. (2019-04-01).
- Concise Review: Modeling Central Nervous System Diseases Using Induced Pluripotent Stem Cells - PMC. (n.d.).
- Utility of iPSC-Derived Cells for Disease Modeling, Drug Development, and Cell Therapy - PMC - PubMed Central. (2022-06-06).
- Study validates stem cell models for neurological diseases - News-Medical.Net. (2025-07-15).
- A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - NIH. (2022-08-18).
- Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids - MDPI. (n.d.).
- Recent progress of iPSC technology in cardiac diseases - PMC - NIH. (n.d.).
- Neuron and cardiomyocyte differentiation protocols were applied to the... - ResearchGate. (n.d.).
- Differentiation protocol for induction of cardiomyocytes from human... - ResearchGate. (n.d.).
- D3.2 Enhanced protocols for large-scale iPSC differentiation established. (2020-08-28).
- Clinical translation of human iPSC technologies: advances, safety concerns, and future directions - PMC. (n.d.).
- Induced Pluripotent Stem Cell (iPSC)-Based Neurodegenerative Disease Models for Phenotype Recapitulation and Drug Screening - PMC - PubMed Central. (n.d.).
- Clinical applications of patient-specific induced pluripotent stem cells in cardiovascular medicine - BMJ Heart. (n.d.).
- JAX Tech Talk: Let's Talk iPSC Disease Models as a Tool in Drug Discovery - YouTube. (2023-11-09).
- Differentiation of iPSCs to cardiomyocytes. (A) Time line of cardiac... - ResearchGate. (n.d.).
- Clinical Application of Induced Pluripotent Stem Cells in Cardiovascular Medicine. (2015-05-12).
- Induced Pluripotent Stem Cells and Their Implications in Cardiac Medicine - CVRT - CVRTI. (n.d.).
- Concise Review: Harnessing iPSC-derived Cells for Ischemic Heart Disease Treatment. (2020-05-09).
- Induced Pluripotent Stem Cell-Derived Cardiomyocytes Therapy for Ischemic Heart Disease in Animal Model: A Meta-Analysis - MDPI. (2024-01-12).
- iPSC-derived cells can augment remuscularisation of the heart - Drug Target Review. (2023-11-01).
- Advances in the Generation of Constructed Cardiac Tissue Derived from Induced Pluripotent Stem Cells for Disease Modeling and Therapeutic Discovery - NIH. (2024-01-29).
Sources
- 1. cellgs.com [cellgs.com]
- 2. Utility of iPSC-Derived Cells for Disease Modeling, Drug Development, and Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using induced pluripotent stem cells derived neurons to model brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Challenges of iPSC-Based Disease Modeling | Encyclopedia MDPI [encyclopedia.pub]
- 6. Recent progress of iPSC technology in cardiac diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced Pluripotent Stem Cell (iPSC)-Based Neurodegenerative Disease Models for Phenotype Recapitulation and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling neurological diseases using iPSC-derived neural cells: iPSC modeling of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Development of iPSC-Based Modeling in Neurodegenerative Diseases [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Concise Review: Modeling Central Nervous System Diseases Using Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concise Review: Harnessing iPSC-derived Cells for Ischemic Heart Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human iPSC Modeling of Heart Disease for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ncardia.com [ncardia.com]
- 15. iPSC-Derived Cardiomyocytes: Advancing Cardiac Research & Drug Discovery (1101) - PELOBiotech [pelobiotech.com]
- 16. mdpi.com [mdpi.com]
- 17. ncardia.com [ncardia.com]
- 18. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Challenges and innovation: Disease modeling using human-induced pluripotent stem cell-derived cardiomyocytes [frontiersin.org]
- 20. Current Challenges of iPSC-Based Disease Modeling and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Human induced pluripotent stem cell-derived cardiomyocytes for disease modeling and drug discovery [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Clinical translation of human iPSC technologies: advances, safety concerns, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. heart.bmj.com [heart.bmj.com]
- 26. karger.com [karger.com]
Troubleshooting & Optimization
Optimization of reaction conditions for Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate. As a Senior Application Scientist, this document is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal and reliable methods for the synthesis of this compound:
-
Reduction of a Nitroaromatic Precursor: This classic two-step approach involves the initial synthesis of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate, followed by the reduction of the nitro group to the desired amine. This method is robust and often high-yielding.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more direct, single-step method involving the cross-coupling of 4-bromoaniline (or a related haloaniline) with Ethyl 4-piperidinecarboxylate.[1] This reaction is highly efficient but requires careful optimization of the catalytic system.
Q2: Which synthetic route is more suitable for my research?
The choice of synthetic route depends on several factors including the availability of starting materials, scale of the reaction, and the desired purity profile of the final product.
-
The reduction method is often preferred for larger scale syntheses due to the lower cost of reagents and simpler purification procedures.
-
The Buchwald-Hartwig amination offers a more elegant and direct approach, which can be advantageous for rapid analogue synthesis in a medicinal chemistry setting. However, it may require more extensive optimization to achieve high yields and can be more costly due to the use of a palladium catalyst and specialized ligands.[2]
Q3: What are the critical parameters to control during the synthesis?
Regardless of the chosen route, several parameters are critical for a successful synthesis:
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction and complicate purification.
-
Solvent Quality: Use dry, degassed solvents, especially for the Buchwald-Hartwig amination, to prevent catalyst deactivation and side reactions.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxidation of the catalyst.
-
Temperature Control: Precise temperature control is essential for both heating and cooling stages to ensure complete reaction and minimize the formation of byproducts.
-
Stoichiometry: Accurate measurement of all reagents is critical. For the Buchwald-Hartwig reaction, the ratio of catalyst, ligand, and base to the reactants is particularly important.
Troubleshooting Guides
Route 1: Reduction of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate
This route first involves the synthesis of the nitro-intermediate, followed by its reduction.
Workflow for Route 1: Nitro Reduction
Sources
Technical Support Center: Purification of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Welcome to the technical support guide for the purification of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile intermediate. We will move beyond simple protocols to explore the chemical principles behind each step, providing you with the expert insights needed to troubleshoot and optimize your purification strategy.
Part 1: Understanding the Molecule - Key Purification Considerations
This compound is a bifunctional molecule, and its purification is dictated by the interplay of its chemical properties. Understanding these is the first step to troubleshooting.
-
The Aromatic Amine (pKa ~4-5): The primary amino group attached to the phenyl ring is basic. This is the most critical handle for purification via acid-base extraction. However, this same basicity causes strong interactions with acidic stationary phases like silica gel, leading to common chromatographic issues.[1][2]
-
The Ethyl Ester: This functional group is susceptible to hydrolysis under harsh acidic or basic conditions, especially with strong bases like sodium hydroxide.[3] Careful selection of pH is crucial to prevent cleavage and the formation of the corresponding carboxylic acid impurity.
-
Physical State: The compound is typically a white to off-white crystalline solid at room temperature, making recrystallization a viable final polishing step.[4]
Part 2: General Purification Strategy & FAQs
A multi-step approach is often necessary to achieve high purity (>99%). The following workflow provides a robust starting point.
Caption: General purification workflow for this compound.
Frequently Asked Questions (General)
Q1: What are the most common impurities I should be looking for?
A1: Impurities typically stem from the synthetic route. Common culprits include:
-
Unreacted starting materials (e.g., 1-fluoro-4-nitrobenzene, ethyl piperidine-4-carboxylate).
-
Side-products from incomplete reactions (e.g., nitro-group containing intermediates if the synthesis involved nitro reduction).
-
Products of ester hydrolysis (the corresponding carboxylic acid).
-
Oxidation by-products of the aromatic amine, which can be colored.
Q2: My crude product is a dark oil/gum, but it's supposed to be a solid. What does this indicate?
A2: This often points to significant levels of impurities, residual solvent, or moisture. Highly colored impurities (often brown or red) are typically due to oxidation of the aromatic amine. An initial acid-base extraction is highly recommended to remove many of these before attempting crystallization or chromatography.
Q3: Is it necessary to perform all three purification steps (Extraction, Chromatography, Recrystallization)?
A3: Not always. The required purity of your final compound dictates the necessary steps. For use as a crude intermediate, a simple acid-base extraction might suffice. For high-purity applications like reference standards or late-stage drug development, the full sequence is recommended to ensure removal of closely-related impurities.
Part 3: Troubleshooting Guide: Acid-Base Extraction
This technique leverages the basicity of the aniline nitrogen to separate the desired compound from neutral or acidic impurities.[3][5]
Caption: Visualizing the movement of the amine between phases during extraction.
Troubleshooting Acid-Base Extraction
Q4: I performed the acid wash, but my product recovery from the aqueous layer is very low. Why?
A4: There are several potential causes:
-
Insufficient Acidification: The pH of the aqueous layer must be low enough to fully protonate the aromatic amine (typically pH < 2). Use pH paper to check the aqueous layer after shaking. If the pH is too high, add more acid.
-
Ester Hydrolysis: Using a strong base (like NaOH) to neutralize the acidic aqueous layer before back-extraction can hydrolyze the ethyl ester.[3] It is critical to use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and add it slowly until the aqueous layer is basic (pH 8-9).[6][7]
-
Incomplete Back-Extraction: The free amine may require multiple extractions with an organic solvent (e.g., 3x with ethyl acetate or dichloromethane) to be fully recovered from the aqueous layer after neutralization.
Q5: An unmanageable emulsion formed when I shook the separatory funnel. How can I resolve this?
A5: Emulsions are common when dealing with salts of organic molecules.
-
Patience: Let the funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Brine Wash: Add a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase can help disrupt the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
Part 4: Troubleshooting Guide: Column Chromatography
Chromatography is essential for removing structurally similar impurities. However, the basic nature of the target molecule presents a common and frustrating challenge on standard silica gel.
Q6: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from my silica column. What's happening?
A6: This is the classic sign of a strong interaction between your basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This ionic interaction prevents the compound from moving smoothly with the mobile phase, resulting in poor separation and recovery.
Q7: How do I prevent tailing and improve my chromatographic separation?
A7: You must neutralize the acidic sites on the silica or make the mobile phase more competitive.
-
Add a Basic Modifier: The most common solution is to add a small amount of a competing amine to your mobile phase.[1] Triethylamine (Et₃N) is a standard choice. A typical mobile phase would be a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) with 0.5-1% triethylamine added to the total solvent mixture.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Amine-functionalized silica columns are specifically designed for purifying basic compounds and often provide excellent peak shape without needing a mobile phase modifier.[1] Deactivated or neutral alumina can also be an effective alternative.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Tailing/Streaking | Strong acid-base interaction between the amine and silica gel.[1][2] | Add 0.5-1% triethylamine (Et₃N) to the eluent. Use an amine-functionalized silica column. |
| Poor Separation of Spots | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. A good starting point is Hexane:Ethyl Acetate (1:1) + 1% Et₃N. |
| No Compound Eluting | Mobile phase is not polar enough. Compound is irreversibly stuck to the silica. | Increase the polarity of the mobile phase (e.g., add methanol). If stuck, it may be due to degradation on silica. |
| Low Mass Recovery | Irreversible adsorption or degradation on the silica column. | Deactivate the silica by pre-flushing the column with the eluent containing Et₃N before loading the sample. |
Detailed Protocol: Flash Column Chromatography
-
Select Mobile Phase: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting system is 49.5% Hexane, 49.5% Ethyl Acetate, 1% Triethylamine.
-
Prepare the Column: Dry-pack the column with silica gel. Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (containing the triethylamine). This step is crucial to neutralize the silica before the compound is loaded.[2]
-
Load the Sample: Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elute and Collect: Run the column, collecting fractions. Monitor the elution using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
Part 5: Troubleshooting Guide: Recrystallization
This is the ideal final step to obtain a high-purity, crystalline solid and remove trace impurities remaining after chromatography.
Q8: I've evaporated my pure fractions from the column, but the resulting solid is off-white or slightly yellow. How can I improve the color?
A8: This is likely due to trace amounts of oxidized impurities. A charcoal treatment during recrystallization can be very effective. After dissolving your compound in the hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through Celite® to remove the carbon before allowing the solution to cool.
Q9: I can't find a good single solvent for recrystallization. What should I do?
A9: A two-solvent system is often ideal. The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at high temperature, and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Recommended System: A common and effective system for compounds like this is Ethanol/Water . Dissolve the compound in a minimal amount of hot ethanol. Then, add hot water dropwise until you see persistent cloudiness. Add a drop or two of ethanol to clarify, then allow the solution to cool slowly. Many piperidine derivatives have been successfully recrystallized from ethanol.[8]
Q10: My compound is "oiling out" instead of forming crystals. How do I fix this?
A10: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Cool Slower: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Use More Solvent: The concentration may be too high. Add a small amount of the "good" solvent to the hot solution before cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can initiate crystal nucleation.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
References
-
Wikipedia Contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]
-
Solubility of Things. (n.d.). Paroxetine. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
Ikus, Y., et al. (n.d.). Extraction of Amino Acid Esters Using a Pillar[9]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. MDPI. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-amino-1-piperidinecarboxylate on Newcrom R1 HPLC column. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
European Patent Office. (2001, May 16). EP 0474096 B2 - Method for extracting amino acid ester. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Separation of Ethyl 4-amino-1-piperidinecarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions with Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis and subsequent reactions, with a specific focus on the identification and mitigation of byproducts. Our approach is grounded in mechanistic principles and validated experimental practices to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Question 1: What are the most common byproducts observed during the synthesis of this compound from its nitro precursor, and how can they be minimized?
Answer: The most prevalent synthetic route to this compound is the reduction of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate.[1] While this is a standard transformation, several byproducts can arise if the reaction conditions are not carefully controlled.
-
Incomplete Reduction: The most straightforward impurity is the starting material, Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate, due to incomplete reaction. This is often a result of insufficient reducing agent, catalyst deactivation, or suboptimal reaction time and temperature.
-
Intermediates: Depending on the reducing agent and conditions, intermediates such as the corresponding nitroso or hydroxylamine compounds can be present in the final product mixture.
-
Over-reduction/Side Reactions: With aggressive reducing agents or harsh conditions, degradation of the piperidine ring or ester functionality can occur, although this is less common.
Troubleshooting and Mitigation Strategies:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient reducing agent (e.g., Fe, SnCl2, H2/Pd-C). | Increase the molar excess of the reducing agent. Ensure the catalyst (if used) is fresh and active. Optimize reaction time and temperature. |
| Presence of Intermediates | Sub-optimal pH, temperature, or reaction time. | For metal-based reductions (e.g., Fe/NH4Cl), ensure the pH is appropriate to facilitate the complete reduction.[1] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Degradation Products | Harsh reaction conditions (e.g., high temperature, strong acids/bases). | Employ milder reducing agents. Maintain careful temperature control throughout the reaction. |
Downstream Reactions: Amide Bond Formation
Question 2: I am performing an amide coupling reaction with this compound and a carboxylic acid. I am observing several unexpected peaks in my LC-MS. What are the likely byproducts?
Answer: Amide bond formation is a common downstream application for this molecule. The aniline-type amino group is nucleophilic but can be less reactive than aliphatic amines. The choice of coupling reagent is critical and is a primary source of byproducts.[2]
-
Urea Byproducts (from Carbodiimides): If you are using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the formation of the corresponding urea byproduct (dicyclohexylurea (DCU) or EDU) is inherent to the reaction mechanism.[3][4][5] While DCU is often insoluble and can be filtered off, EDU is water-soluble, which can complicate purification.[5]
-
Guanidinium Byproducts (from Uronium/Aminium Reagents): Reagents like HATU or HBTU can react with the amine starting material to form a guanidinium byproduct, which consumes your starting material and introduces a new impurity. The order of addition is crucial to minimize this side reaction.
-
N-Acylurea: The O-acylisourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[3]
-
Unreacted Activated Ester: If additives like HOBt or HOAt are used, the activated ester intermediate can persist if the reaction with the amine is slow.
-
Di-acylated Product: While sterically hindered, it is possible for the aniline nitrogen to be acylated twice, especially if a large excess of the carboxylic acid and coupling reagent is used.
-
Oxidation Products: The aniline moiety is susceptible to oxidation, which can lead to colored impurities. This is more likely if the reaction is exposed to air for extended periods or if certain metal catalysts are used.
Troubleshooting and Mitigation Strategies:
| Byproduct | Potential Cause | Recommended Solution |
| Urea Byproducts | Inherent to carbodiimide coupling. | For DCC, filter the reaction mixture to remove the precipitated DCU. For EDC, perform an aqueous workup to remove the water-soluble EDU.[5] |
| Guanidinium Byproducts | Reaction of uronium/aminium reagent with the amine. | Pre-activate the carboxylic acid with the coupling reagent before adding the amine. |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate. | Use additives like HOBt or HOAt to trap the O-acylisourea as a less reactive, more stable active ester.[3] |
| Oxidation Products | Exposure to air or oxidizing agents. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
Experimental Protocols and Workflows
Protocol 1: General Procedure for Amide Coupling with EDC/HOBt
This protocol is designed to minimize byproduct formation when coupling this compound with a generic carboxylic acid.
-
Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the HOBt active ester.
-
Coupling: To the activated mixture, add a solution of this compound (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% HCl), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow for Byproduct Identification
The following diagram illustrates a systematic workflow for identifying unknown byproducts in your reaction mixture.
Caption: Competing pathways in carbodiimide coupling.
By adding an auxiliary nucleophile like HOBt, the highly reactive O-acylisourea intermediate is intercepted to form a more stable active ester. [3]This intermediate is still reactive enough to form the desired amide but is less prone to rearrangement to the problematic N-acylurea byproduct.
References
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
-
Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2. PubChem. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
This technical support guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate. This key intermediate is a foundational building block in the development of numerous pharmaceutical agents. Achieving high yield and purity is critical for downstream applications and regulatory compliance. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis and purification.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and purification of this compound, which is typically synthesized via a Buchwald-Hartwig amination followed by a nitro group reduction, or directly using 4-haloaniline.
Issue 1: Low or No Yield in the Buchwald-Hartwig N-Arylation Step
You are coupling Ethyl 4-piperidinecarboxylate with a 4-halo-nitrobenzene or 4-haloaniline precursor and observing poor conversion to the desired N-aryl piperidine.
Potential Causes & Recommended Solutions
-
Inactive Catalyst: The Palladium(0) active species may not have formed or has decomposed.
-
Causality: Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to Pd(0) to enter the catalytic cycle. Oxidative addition of the aryl halide to Pd(0) is the first committed step.[1] If the Pd(0) species is not generated or is unstable, the reaction will not initiate.
-
Solution:
-
Use a Pre-catalyst: Employ a commercially available, air-stable Pd(0) pre-catalyst complex (e.g., those based on bulky biarylphosphine ligands like BrettPhos or RuPhos). These often provide more consistent results.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
-
Inappropriate Ligand Choice: The phosphine ligand may not be suitable for the specific aryl halide and amine coupling partners.
-
Causality: The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. Sterically hindered, electron-rich ligands are often necessary to promote the coupling of unactivated aryl chlorides or sterically demanding amines.[2]
-
Solution:
-
For Aryl Bromides/Iodides: Bidentate ligands like BINAP or Xantphos are often effective.[3][4][5]
-
For Aryl Chlorides: These are less reactive and typically require more electron-rich, bulky monodentate ligands from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos).
-
Screening: If yield remains low, perform a small-scale screen with different classes of ligands to identify the optimal choice for your system.
-
-
-
Incorrect Base: The base may be too weak or may be sterically hindered from deprotonating the amine-palladium complex.
-
Causality: The base is crucial for deprotonating the piperidine nitrogen after it coordinates to the palladium complex, forming the palladium amide intermediate that precedes reductive elimination.[1]
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective for a wide range of Buchwald-Hartwig reactions.[5] If NaOtBu fails, consider other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), though the latter is generally used in more polar solvents.
-
-
Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barrier for oxidative addition or reductive elimination.
-
Causality: Like most chemical reactions, C-N cross-coupling rates are temperature-dependent. Aryl chlorides, in particular, often require higher temperatures for efficient oxidative addition.
-
Solution: While typically run between 80-110 °C in solvents like toluene or dioxane, cautiously increasing the temperature in 10 °C increments may improve the reaction rate.[2] Monitor for potential product or reagent decomposition at higher temperatures.
-
Issue 2: Formation of Significant Side Products
Your reaction produces the desired product, but it is contaminated with byproducts such as the dehalogenated arene (nitrobenzene or aniline) or diarylated piperidine.
Potential Causes & Recommended Solutions
-
Hydrodehalogenation (Arene Formation): The aryl halide is being reduced instead of coupled.
-
Causality: This side reaction can occur when a palladium-hydride species is generated, which can then reductively eliminate with the aryl halide. This can be promoted by certain bases or impurities. A competing β-hydride elimination from the palladium amide intermediate can also lead to this outcome.[3]
-
Solution:
-
Change the Base: Switch to a different base. For example, if you are using NaOtBu, try Cs₂CO₃ or K₃PO₄.
-
Use High-Purity Reagents: Ensure your amine, solvent, and base are free of water and other protic impurities.
-
-
-
Diarylation (if using a primary amine at position 4): The primary amino group of the product is reacting with another molecule of the aryl halide.
-
Causality: The product, an N-aryl-4-aminopiperidine derivative, is also a nucleophile and can compete with the starting amine in the catalytic cycle.
-
Solution:
-
Protecting Groups: To ensure selective N-arylation of the piperidine nitrogen, the primary amino group at the 4-position should be protected, commonly with a tert-butyloxycarbonyl (Boc) group.[5] The Boc group can be removed later under acidic conditions.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the piperidine reactant relative to the aryl halide to favor the mono-arylation product.[5]
-
-
Issue 3: Difficulty in Purifying the Final Product
The crude product is difficult to purify, with impurities co-eluting during column chromatography or the product failing to crystallize.
Potential Causes & Recommended Solutions
-
Residual Palladium Catalyst: The final product is contaminated with palladium, often appearing as a fine black or grey solid.
-
Causality: Palladium complexes and colloidal palladium can be difficult to remove completely with a standard silica gel column.
-
Solution:
-
Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite® to remove the bulk of the catalyst.[2][4]
-
Aqueous Wash: Perform an aqueous workup. Sometimes washing with an aqueous solution of thiourea or sodium sulfide can help scavenge residual palladium, although this may require re-optimization.
-
Specialized Scavengers: Use a commercially available palladium scavenger resin after the initial filtration.
-
-
-
Co-elution of Impurities: An impurity has a similar polarity to the desired product, making separation by standard column chromatography difficult.
-
Causality: Structurally similar impurities, such as a positional isomer of the starting material or a closely related byproduct, will have similar retention factors (Rf).
-
Solution:
-
Optimize Chromatography: Switch to a different solvent system. For example, if a hexane/ethyl acetate gradient is not working, try a dichloromethane/methanol system. Adding a small amount of triethylamine (~1%) to the eluent can deactivate acidic sites on the silica gel and improve the peak shape for basic compounds like piperidines.[6]
-
Recrystallization: This is an excellent method for purifying solid compounds. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.
-
-
-
Product is an Oil or Fails to Crystallize: The product is not a solid at room temperature, or it forms an oil during recrystallization attempts.
-
Causality: The presence of impurities can inhibit crystal lattice formation. The product itself may also have a low melting point.
-
Solution:
-
Improve Purity: First, ensure the product is as pure as possible (>95%) via chromatography before attempting recrystallization.
-
Salt Formation: If the free base is an oil, convert it to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the purified base with HCl or HBr in a suitable solvent (like ether or isopropanol). Salts are often crystalline solids with higher melting points and are easier to handle.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most robust and widely used method is a two-step sequence. First, a Palladium-catalyzed Buchwald-Hartwig amination is performed between Ethyl 4-piperidinecarboxylate and 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene.[3][7] This is followed by the reduction of the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., with tin(II) chloride or iron powder in acidic media). This sequence avoids potential complications of directly coupling with 4-haloanilines, which can be less reactive.
Q2: How do I choose the right catalyst and ligand for the Buchwald-Hartwig coupling step?
A2: The choice is dictated by the reactivity of your aryl halide.
-
For 1-bromo-4-nitrobenzene (more reactive): A catalyst system like Pd₂(dba)₃ with a ligand such as Xantphos is a reliable starting point.[5]
-
For 1-chloro-4-nitrobenzene (less reactive): A more active system is required. This typically involves a palladium precursor (e.g., Pd(OAc)₂) combined with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. The table below provides a starting point for catalyst system selection.
Table 1: Recommended Catalyst Systems for N-Arylation
| Aryl Halide | Palladium Source | Recommended Ligand | Typical Solvent | Base |
| 1-bromo-4-nitrobenzene | Pd₂(dba)₃ | Xantphos | Toluene, Dioxane | NaOtBu |
| 1-chloro-4-nitrobenzene | Pd(OAc)₂ | XPhos, RuPhos | Toluene, Dioxane | NaOtBu |
Q3: What are the best methods for purifying the final product to >98% purity?
A3: A multi-step approach is best.
-
Workup: After the reaction is complete, perform an aqueous workup and filter the crude material through Celite® to remove the bulk of the catalyst.
-
Flash Column Chromatography: Purify the crude material on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Adding ~1% triethylamine to the eluent can prevent peak tailing.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/heptane) is an excellent final step to achieve high purity and remove trace impurities. Many piperidine derivatives have been successfully recrystallized from ethanol.[8]
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques is essential for unambiguous characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. You should be able to identify all expected proton and carbon signals and their integrations/multiplicities.[9]
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound. Techniques like LC-MS are also excellent for identifying trace impurities.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is the best way to quantify purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water is standard.[9][11] Purity is determined by the area percentage of the main product peak.
Validated Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation
This protocol describes the coupling of Ethyl 4-piperidinecarboxylate with 1-bromo-4-nitrobenzene.
dot
Caption: Workflow for Buchwald-Hartwig N-arylation. Materials:
-
1-bromo-4-nitrobenzene (1.0 eq)
-
Ethyl 4-piperidinecarboxylate (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the flask, and evacuate and backfill with argon. Repeat this process three times.
-
Under a positive flow of argon, add 1-bromo-4-nitrobenzene and Ethyl 4-piperidinecarboxylate.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nitro Group Reduction
This protocol describes the reduction of the nitro intermediate to the final amine product.
dot
Caption: Workflow for catalytic hydrogenation. Materials:
-
Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 wt% of the substrate)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the nitro-containing intermediate in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (this can be done with a hydrogen-filled balloon for small-scale reactions or in a Parr hydrogenation apparatus for larger scales).
-
Stir the mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS. The product is more polar than the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (ethanol or methanol).
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
References
- BenchChem. (2025). Technical Support Center: Functionalization of Piperidine Analogues. BenchChem.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). ETHYL 1-(4-AMINOPHENYL)
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- ChemicalBook. (n.d.).
- ChemRxiv. (2023). A General Strategy for N–(Hetero)
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.
- European Patent Office. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
- SIELC Technologies. (n.d.). Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. SIELC Technologies.
- Rowan Digital Works. (2025). the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan University.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
- BenchChem. (n.d.).
- Chemical Review and Letters. (2021).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability and storage considerations for Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Answering as a Senior Application Scientist.
Technical Support Center: Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
A Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support guide for this compound (CAS No. 439095-52-0)[1]. This document provides in-depth guidance on the stability and storage of this compound, along with troubleshooting advice for common issues encountered during its handling and use in research and development. As a molecule incorporating an air-sensitive aromatic amine, a piperidine core, and an ethyl ester, its stability is influenced by several factors. This guide is designed to help you maintain the integrity of your sample and ensure the reliability of your experimental results.
Troubleshooting Guide
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
Issue 1: Compound Discoloration (e.g., From Off-White/Pale Yellow to Brown)
-
Observation: You notice that your sample of this compound, which was initially a light-colored solid or liquid, has developed a yellow, orange, or brown tint over time.
-
Probable Cause: The primary cause of discoloration in this molecule is the oxidation of the aromatic aminophenyl group. Aromatic amines are notoriously sensitive to air and light, which catalyze the formation of colored oxidation products.
-
Solution Protocol:
-
Purity Assessment: Before further use, the purity of the discolored material must be assessed. Techniques such as HPLC, LC-MS, or NMR spectroscopy can quantify the extent of degradation and identify impurities.
-
Preventative Storage: To prevent future oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon)[2].
-
Light Protection: Always store the vial in a dark place or use an amber-colored vial to protect it from light.
-
Temperature Control: Store the compound in a refrigerator at recommended temperatures (see table below) to slow down the rate of decomposition[3].
-
Issue 2: Inconsistent or Non-Reproducible Analytical Results
-
Observation: Experiments using a batch of the compound yield inconsistent results, or analytical techniques like HPLC show new, unexpected peaks that were not present in previous analyses of the same batch.
-
Probable Cause: This is a strong indicator of chemical degradation. Two likely pathways are:
-
Oxidation: As mentioned above, the aromatic amine is prone to oxidation.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially if the compound is exposed to moisture, or acidic/basic conditions. This would result in the formation of the corresponding carboxylic acid.
-
-
Solution Protocol:
-
Confirm Degradation: Use an analytical method (e.g., LC-MS) to identify the masses of the new peaks. Compare them to the expected masses of potential degradation products (e.g., the hydrolyzed carboxylic acid or oxidized species).
-
Review Handling Procedures: Ensure that solvents used are anhydrous and that the compound is not unnecessarily exposed to ambient air and humidity during weighing and sample preparation.
-
Implement Strict Storage: Tightly seal the container immediately after use. For long-term storage, use a container with a secure, airtight seal and consider storing it inside a desiccator within a refrigerator.[4]
-
Issue 3: Decreased Solubility or Formation of Precipitate in Solution
-
Observation: The compound is now less soluble in a solvent in which it was previously fully soluble, or a precipitate forms in a stock solution over time.
-
Probable Cause: Degradation products are often less soluble than the parent compound. The formation of salts from reaction with atmospheric CO2 or other acidic contaminants can also affect solubility.
-
Solution Protocol:
-
Isolate and Analyze: If possible, isolate the precipitate and analyze it separately to confirm if it is a degradation product.
-
Solvent Purity: Ensure the solvent has not degraded and is of high purity. Some solvents can become acidic over time.
-
pH Adjustment: The basicity of the piperidine nitrogen and the aromatic amine means the compound's solubility can be pH-dependent[5]. A slight adjustment of the pH might be necessary to redissolve the material, but this should be done with caution as it could accelerate hydrolysis.
-
Fresh Stock Solutions: Prepare fresh stock solutions for your experiments and avoid long-term storage of the compound in solution, unless its stability in that specific solvent has been verified.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Based on the stability profiles of related piperidine derivatives and aromatic amines, the following storage conditions are recommended to maximize shelf life.[2][3]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions.[3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | The aromatic amine moiety is sensitive to air (oxygen).[2] |
| Light | Protect from Light (Amber Vial/Dark) | Prevents light-catalyzed oxidation of the aromatic amine. |
| Moisture | Tightly Sealed Container; Store in a Dry Place | Prevents hydrolysis of the ethyl ester.[3] |
| Container | Tightly sealed, appropriate for chemical storage. | Prevents exposure to air and moisture.[4][6] |
Q2: How stable is this compound at room temperature?
While specific data is limited, piperidine-containing compounds are known to be sensitive to heat.[3] Storing at elevated temperatures can accelerate decomposition.[5] For short-term storage (i.e., during a series of experiments), keeping the compound in a desiccator, protected from light, is acceptable. However, for any storage longer than a few days, refrigeration is strongly advised.
Q3: What are the primary chemical incompatibilities I should be aware of?
Due to its functional groups, this compound is incompatible with several classes of chemicals:
-
Strong Oxidizing Agents: Will readily oxidize the aromatic amine.
-
Strong Acids: Can cause a vigorous reaction with the basic amine groups and can catalyze the hydrolysis of the ester.[2][7]
-
Strong Bases: Can catalyze the hydrolysis of the ethyl ester.[2]
-
Acid Halides and Anhydrides: Will react with the primary aromatic amine.
Always consult a chemical compatibility chart before mixing with other reagents.[8][9]
Q4: My compound appears as a colorless to pale yellow liquid. Is this normal?
Yes, related compounds such as Ethyl 4-amino-1-piperidinecarboxylate are described as colorless to pale yellow liquids.[10] However, a significant change to a darker yellow or brown color is an indication of degradation.[2]
Q5: What is the expected shelf life of this compound?
The shelf life is highly dependent on storage conditions. When stored properly under the recommended conditions (refrigerated, under inert gas, protected from light and moisture), piperidine derivatives can be stable for 2-3 years.[3] However, if improperly stored, degradation can become noticeable within months. It is good practice to re-analyze the purity of the compound if it has been stored for more than a year or if any visual changes have occurred.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering a potential stability issue with this compound.
Caption: Troubleshooting workflow for stability issues.
References
-
BIOSYNCE. (2023, August 25). What is the stability of piperidine? Retrieved from [Link]
-
BTC. (2023, June 17). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link]
-
CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]
-
Juscamayta, J. C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 43(5), 2596-2609. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7292. Retrieved from [Link]
-
U.S. Coast Guard. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
New Pig Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Mykin Inc. (2022, October 29). Chemical Compatibility Guide. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. biosynce.com [biosynce.com]
- 6. echemi.com [echemi.com]
- 7. calpaclab.com [calpaclab.com]
- 8. ehs.msu.edu [ehs.msu.edu]
- 9. vumc.org [vumc.org]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Improving the Solubility of Novel Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are working with novel Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate derivatives and encountering challenges with their aqueous solubility. Poor solubility is a major hurdle in drug discovery, affecting everything from the reliability of in vitro assays to in vivo bioavailability.[1][2][3] This document provides a structured approach to understanding and overcoming these challenges through practical FAQs, in-depth troubleshooting guides, and validated experimental protocols.
Understanding the Physicochemical Properties of Your Molecule
The structure of this compound contains several key functional groups that dictate its solubility behavior. A clear understanding of these features is the first step in troubleshooting.
-
Weakly Basic Amines: The molecule possesses at least two basic nitrogen atoms: the aniline nitrogen (on the 4-aminophenyl group) and the piperidine ring nitrogen. These amines can be protonated in acidic conditions.
-
pH-Dependent Solubility: Due to the basic amine groups, the solubility of these derivatives is expected to be highly dependent on pH.[4] At neutral or alkaline pH, the molecule will be in its free base form, which is less polar and thus less soluble in water. In acidic environments (pH < pKa), the amines become protonated, forming cationic salts that are significantly more water-soluble.[4][5][6]
-
Lipophilicity: The presence of the phenyl ring, the ethyl ester, and the piperidine core contributes to the molecule's overall lipophilicity (hydrophobicity), which inherently limits its solubility in aqueous media.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial challenges.
Q1: Why is my compound completely insoluble in my neutral aqueous buffer (e.g., PBS, pH 7.4)? A1: At a neutral pH of 7.4, the amine functional groups in your molecule are in their neutral, un-ionized (free base) form. This form is significantly more hydrophobic and less likely to interact favorably with polar water molecules, leading to very low aqueous solubility.[7][8]
Q2: I'm seeing a precipitate form immediately after diluting my concentrated DMSO stock solution into my aqueous assay buffer. What is happening and how can I fix it? A2: This is a very common issue known as "crashing out." Your compound is highly soluble in the organic stock solvent (DMSO) but not at the target concentration in the final aqueous buffer. When the DMSO is diluted, the solvent environment can no longer support the high concentration of the drug, causing it to precipitate.[9] To troubleshoot, try the following:
-
Lower the Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final buffer system.
-
Increase Co-solvent Percentage: If your assay allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help keep the compound in solution. Be cautious of solvent effects on your biological system.[9]
-
Modify the Buffer: Consider using a more acidic buffer if your assay is compatible (see Part 2).
Q3: What is the quickest way to get my compound into solution for a preliminary biological assay? A3: The most direct approach is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol to create a high-concentration stock solution.[9][10] Then, perform a serial dilution of this stock into your final aqueous buffer, ensuring vigorous mixing during the dilution step. This kinetic solubility approach often allows for the preparation of solutions that are temporarily supersaturated but stable enough for the duration of an experiment.[11]
Q4: Can I heat the solution to improve solubility? A4: Gentle warming can temporarily increase the solubility of a compound to help it dissolve initially. However, this can create a supersaturated solution that may precipitate upon cooling to room or experimental temperature (e.g., 37°C). Furthermore, be aware of the chemical stability of your specific derivative, as prolonged heating can lead to degradation, particularly hydrolysis of the ethyl ester group. This technique should be used with caution and is generally not recommended for generating stable solutions for assays.
Part 2: In-Depth Troubleshooting & Optimization Guides
For more persistent solubility issues, a systematic approach is required. The following guides provide detailed explanations and workflows for key solubility enhancement techniques.
Workflow: Systematic Approach to Solubility Enhancement
This diagram outlines a logical progression for addressing solubility challenges, from simple adjustments to more advanced formulation strategies.
Caption: The effect of pH on the ionization state and solubility of a basic amine.
Experimental Approach:
-
Determine the Target pH: A good starting point is to use a buffer with a pH at least 1-2 units below the estimated pKa of your compound's most basic amine. For aniline and piperidine derivatives, buffers in the pH range of 2.0 to 5.0 are often effective.
-
Select a Buffer System: Choose a buffer that is appropriate for your target pH and compatible with your assay (e.g., citrate buffer for pH 3-6, acetate buffer for pH 4-5.6).
-
Prepare Solutions: Attempt to dissolve the compound directly in the selected acidic buffer or by diluting a DMSO stock into the buffer.
-
Create a pH-Solubility Profile: To be systematic, measure the solubility across a range of pH values (e.g., from pH 2 to pH 8) using the Shake-Flask method (see Protocol 1). This will identify the optimal pH for solubilization.
Data Presentation: Example pH-Solubility Profile
| Buffer System | pH | Approximate Solubility (µg/mL) |
| Phosphate Buffered Saline | 7.4 | < 1 |
| Acetate Buffer | 5.0 | 50 |
| Acetate Buffer | 4.5 | 250 |
| Glycine-HCl Buffer | 3.0 | > 1000 |
Note: Data is illustrative.
Guide 2: Effective Use of Co-solvent Systems
Issue: pH adjustment is not sufficient or is incompatible with my biological assay (e.g., cell-based assays that require physiological pH). How do I properly use co-solvents?
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. [12][13]This makes the environment more favorable for dissolving lipophilic compounds by reducing the energy required to create a cavity for the solute molecule. [14][15] Common Co-solvents for Pre-clinical Research:
| Co-solvent | Properties & Use Cases | Typical Final Conc. | Considerations |
| DMSO | Excellent solubilizing power for many compounds. | 0.1% - 1% | Can be toxic to some cell lines at >0.5%. [9] |
| Ethanol | Good solubilizer, often used in formulations. | 1% - 10% | Can cause protein precipitation or cellular stress at higher concentrations. |
| PEG 400 | Low toxicity, often used in in vivo formulations. | 5% - 20% | Can be viscous. |
| Propylene Glycol | Common vehicle for oral and parenteral formulations. | 10% - 40% | Lower solubilizing power than DMSO for very nonpolar compounds. |
Experimental Approach:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. DMSO is a common starting point for in vitro screens.
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% of the chosen co-solvent to the highest possible concentration.
-
Perform a Co-solvent Titration: Prepare a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20%).
-
Determine Solubility: Add an excess of your compound to each co-solvent/buffer mixture and determine the equilibrium solubility (Protocol 1). This will identify the minimum amount of co-solvent needed to achieve your target concentration.
-
Validate in Assay: Always run a solvent-only control in your biological assay to ensure the chosen concentration of the co-solvent does not interfere with the results.
Guide 3: Salt Formation for Improved Solid-State Properties
Issue: I need a stable, solid form of my compound with better aqueous dissolution characteristics for formulation development or in vivo studies. Should I form a salt?
Scientific Rationale: Converting a weakly basic drug into a salt is a common and highly effective chemical modification to improve solubility and dissolution rate. [2][16][17]The salt form readily dissociates in aqueous media, releasing the ionized (protonated) form of the drug, which has a much higher solubility than the neutral free base. [18][19]This can dramatically improve the bioavailability of orally administered drugs. [20] Workflow for Salt Screening:
-
Counter-ion Selection: Choose a set of pharmaceutically acceptable acids to react with your basic compound. Common choices include hydrochloric acid (HCl), sulfuric acid, methanesulfonic acid (mesylate), tartaric acid, and citric acid.
-
Stoichiometry: React the free base with the selected acid, typically in a 1:1 molar ratio, in a suitable solvent system.
-
Crystallization: Induce crystallization of the new salt form through methods like solvent evaporation, cooling, or addition of an anti-solvent.
-
Characterization: Analyze the resulting solid to confirm salt formation and assess its properties (e.g., crystallinity via XRPD, thermal properties via DSC).
-
Solubility & Dissolution Testing: Compare the aqueous solubility and dissolution rate of the new salt forms to the original free base. The lactate salt of one antimalarial drug, for instance, was found to be ~200 times more soluble than its hydrochloride salt. [17]
Guide 4: Complexation with Cyclodextrins
Issue: My compound is highly lipophilic, and other methods are providing only marginal improvements. Can cyclodextrins help?
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. [21][22]They can encapsulate poorly soluble "guest" molecules (your compound) within their central cavity, forming a "host-guest" inclusion complex. [2][23]This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. [22][24]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited water solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it very common for pharmaceutical applications. [22]* Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Used in several commercial drug products to improve solubility.
Experimental Approach: A common laboratory method for preparing an inclusion complex is the co-solvent lyophilization technique (see Protocol 2). [24]The resulting powder can be tested for its solubility and dissolution properties.
Part 3: Key Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound in a given solvent system. [4][25]
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 1-2 mL in a glass vial). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant without disturbing the solid material.
-
Filtration: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and dilution factor.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-solvent Lyophilization Method)
This protocol is adapted from established methods for preparing solid inclusion complexes. [24]
-
Preparation of Solutions:
-
In one vial, dissolve the required amount of cyclodextrin (e.g., HP-β-CD) in deionized water. A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a good starting point.
-
In a separate vial, dissolve the drug (your piperidine derivative) in a minimal volume of a suitable organic solvent (e.g., ethanol or a mixture of tert-butyl alcohol and acetonitrile).
-
-
Mixing: While stirring the cyclodextrin solution vigorously, add the drug solution dropwise. A milky or hazy suspension may form initially.
-
Equilibration: Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation.
-
Freezing: Flash-freeze the resulting solution or suspension using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Dry the frozen sample using a freeze-dryer until all the solvent (water and organic solvent) has been removed. This typically takes 48-72 hours.
-
Characterization: The resulting fluffy powder is the drug-cyclodextrin complex. Confirm its formation and assess its new solubility and dissolution characteristics.
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
GSP Journals. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
Hindawi. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. [Link]
-
ResearchGate. (2017). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
ResearchGate. (2015). Why salt formation of weak acid increases the drug solubility?. [Link]
-
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Aston University. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
National Institutes of Health. (2016). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. [Link]
-
ACS Publications. (2011). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Solubility of Things. (n.d.). Paroxetine. [Link]
-
Wikiwand. (n.d.). Cosolvent. [Link]
-
Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug.... [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ACS Publications. (1981). Effect of cosolvents on the solubility of hydrocarbons in water. [Link]
-
ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]
-
Solubility of Things. (n.d.). Piperidine. [Link]
-
BTC. (2025). What are the phase behavior of Piperidine Series in different mixtures?. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Science Buddies. (n.d.). Drug Solubility. [Link]
-
University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
ResearchGate. (2008). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
-
ResearchGate. (2011). (PDF) Study of pH-dependent drugs solubility in water. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. [Link]
-
YouTube. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. [Link]
-
Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. [Link]
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. youtube.com [youtube.com]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjpdft.com [rjpdft.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. research.aston.ac.uk [research.aston.ac.uk]
- 21. humapub.com [humapub.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lup.lub.lu.se [lup.lub.lu.se]
Troubleshooting failed coupling reactions with Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Introduction
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a versatile bifunctional molecule widely utilized in medicinal chemistry and drug development. Its structure presents two primary reactive sites: a nucleophilic aniline nitrogen, ideal for C-N bond formation, and an ethyl ester on a piperidine scaffold. While invaluable, its dual functionality can introduce specific challenges during coupling reactions. This guide provides in-depth troubleshooting advice, structured in a question-and-answer format, to help researchers navigate common experimental hurdles and optimize their synthetic outcomes. We will address issues primarily related to Buchwald-Hartwig amination and amide bond formation, the most frequent applications for this reagent.
Section 1: General Troubleshooting Principles
Before diving into reaction-specific issues, it's crucial to ensure the fundamentals are sound. Many reaction failures stem from common oversights.
Q1: My coupling reaction is not working at all. Where should I start my investigation?
A1: When facing a complete reaction failure, a systematic check of your foundational setup is the most efficient path forward.
-
Reagent Purity and Integrity:
-
This compound: This compound is a solid, typically a white to off-white powder.[1] Verify its purity by NMR or LC-MS. The aniline moiety is susceptible to air oxidation over time, which can manifest as a discoloration (yellow to brown). Using old or discolored starting material can inhibit catalysis.
-
Coupling Partner (Aryl Halide/Carboxylic Acid): Ensure the coupling partner is pure and free of contaminants that could poison the catalyst.
-
Catalyst/Reagents: Palladium precatalysts and ligands can degrade with improper storage. Use freshly opened reagents or those stored correctly under an inert atmosphere. Coupling reagents for amide synthesis are often moisture-sensitive.
-
-
Solvent and Atmosphere Quality:
-
Anhydrous and Deoxygenated Solvents: For palladium-catalyzed reactions, the presence of oxygen and water is detrimental. Oxygen can oxidize the active Pd(0) catalyst, while water can lead to side reactions like hydrodehalogenation or hydrolysis of activated esters.[2] Always use freshly dried, deoxygenated solvents. A common method is to sparge the solvent with argon or nitrogen for 15-30 minutes before use.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged of air. This is typically achieved by evacuating and backfilling the flask with an inert gas (Argon or Nitrogen) at least three times. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Section 2: Troubleshooting Buchwald-Hartwig C-N Coupling
The palladium-catalyzed coupling of the aniline nitrogen with an aryl or heteroaryl halide is a primary application of this reagent. Failures here are common but often rectifiable.
Q2: My Buchwald-Hartwig amination has stalled or shows very low conversion. What are the most likely causes and solutions?
A2: Low conversion is a frequent issue in C-N couplings and can be traced back to the catalyst system, base, or reaction conditions.
Plausible Causes & Recommended Solutions:
-
Inactive Catalyst System: The active Pd(0) species may not be forming or is decomposing.
-
Solution: Use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) which are air-stable and reliably generate the active catalyst. If using a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, ensure the ligand is appropriate. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate both the oxidative addition and the C-N reductive elimination steps.[2][4][5]
-
-
Inappropriate Base: The base is critical for deprotonating the amine nucleophile to facilitate its coordination to the palladium center.[5][6]
-
Solution: Screen a panel of bases. Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOt-Bu) is a common choice, but can be aggressive. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are effective, milder alternatives that may be better for sensitive substrates.[6] The physical properties of the base matter; ensure it is finely powdered to maximize surface area.
-
-
Sub-optimal Ligand Choice: The ligand dictates the reactivity and stability of the palladium center.
-
Solution: There is no universal ligand. The optimal choice is substrate-dependent. If a reaction is failing with one ligand (e.g., XPhos), screen others from different families (e.g., a Josiphos-type or Buchwald's biarylphosphine ligands). A typical starting point is a 1:1 to 1:2 ratio of palladium to ligand.[2]
-
-
Inhibitory Effects: If using an aryl iodide, the iodide salt (e.g., NaI) formed during the reaction can sometimes inhibit the catalyst.[7][8]
-
Solution: While aryl iodides are typically more reactive in oxidative addition, this inhibitory effect can stall the reaction.[7] Switching to an aryl bromide may paradoxically improve overall yield. Alternatively, using a solvent like toluene, which does not solubilize NaI well, can help mitigate this issue.[7]
-
The following workflow provides a systematic approach to troubleshooting low conversion:
Section 4: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the chosen biarylphosphine ligand (0.02-0.05 mmol, 2-5 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.025 mmol, 1-2.5 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add the anhydrous base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv). Then, add the anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 0.1-0.2 M) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Screening
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Pd Source | Pd₂(dba)₃ (1 mol%) | G3-XPhos (2 mol%) | G4-RuPhos (2 mol%) |
| Ligand | XPhos (2 mol%) | (none needed) | (none needed) |
| Base | NaOt-Bu (1.5 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
Protocol 2: General Procedure for Amide Coupling via HATU
-
Preparation: To a round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1 M).
-
Activation: Add HATU (1.1 mmol, 1.1 equiv) to the solution, followed by a non-nucleophilic base such as DIPEA (2.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 5-10 minutes.
-
Amine Addition: Add a solution of this compound (1.05 mmol, 1.05 equiv) in the same solvent to the activated mixture.
-
Reaction: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
References
- Solubility of Things.Paroxetine - Solubility of Things.
- BenchChem.Technical Support Center: Optimizing Ullmann Coupling Reactions.
- BenchChem.Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
- National Institutes of Health.Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Reddit.
- Quora.What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- HepatoChem.Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides.Coupling Reagents.
- NROChemistry.Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal.Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
- WuXi AppTec.Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- J&K Scientific LLC.Buchwald-Hartwig Cross-Coupling.
- Growing Science.
- Luxembourg Bio Technologies.Amide bond formation: beyond the myth of coupling reagents.
- Chemguide.hydrolysis of esters.
- Chemistry LibreTexts.15.9: Hydrolysis of Esters.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Catalyst Removal from Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Welcome to the technical support center for the purification of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds by effectively removing residual catalysts, particularly palladium.
The presence of residual metals from catalysts in active pharmaceutical ingredients (APIs) is a significant concern due to potential toxicity and impact on downstream processes. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in drug products, making efficient removal a critical step in pharmaceutical manufacturing.[1][2][3][4] This guide will address common challenges and provide solutions for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my compound?
A1: The most common and effective methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium. This includes activated carbon and specialized metal scavengers such as silica-based or polymer-supported scavengers with functionalities like thiol, amine, or trimercaptotriazine (TMT).[1][5][6][7][8][9]
-
Crystallization: Purifying the product through recrystallization, which can leave palladium impurities in the mother liquor. The effectiveness of this method can be improved by using additives that enhance the solubility of palladium species.[10][11][12]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[13][14]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[2][13][15][16]
Q2: How do I select the best palladium removal method for my specific situation?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider its solubility, stability, and potential to form strong complexes with palladium. The amine groups in this compound can chelate with palladium, making removal challenging.[16]
-
Form of palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is the palladium in the Pd(0) or Pd(II) oxidation state?
-
Solvent system: The solvent used in your reaction will influence the choice of method.
-
Required purity level: The stringency of the final product's purity requirements will guide the selection and potentially the combination of methods.
Below is a workflow to guide your decision-making process.
Caption: Logical flow for troubleshooting common catalyst removal issues.
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is a general guideline and should be optimized for your specific conditions.
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 2-4 equivalents relative to the initial amount of palladium catalyst used.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally. [16]4. Filtration: Remove the scavenger by filtration through a pad of Celite.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. [11]Impurities should ideally remain soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the purification.
Quantitative Data Summary
The selection of a palladium scavenger is a critical step and can be influenced by factors such as the nature of the API, the solvent system, and the specific palladium species present. [1]The following table summarizes representative data on the efficiency of different scavenger types.
| Scavenger Type | Functional Group | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Key Advantages |
| Silica-Based | Thiol | 2400 | ≤ 16 | High efficiency, good solvent compatibility. [6] |
| Silica-Based | Thiourea | 2400 | ≤ 16 | Versatile for various palladium forms. [6] |
| Polymer-Supported | Trimercaptotriazine (TMT) | 852 | < 50 | High selectivity, robust material. [8] |
| Activated Carbon | N/A | 300 | < 1 | Cost-effective, good for many Pd species. [2] |
Note: The efficiency of each scavenger is highly dependent on the specific reaction conditions and the nature of the substrate. It is recommended to screen a variety of scavengers to determine the optimal choice for your process. [1]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. sopachem.com [sopachem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. syrris.com [syrris.com]
- 13. researchgate.net [researchgate.net]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Synthesis Challenges of the Aniline Moiety
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. The aniline moiety is a cornerstone of modern pharmaceutical synthesis, serving as a versatile precursor for a vast array of active pharmaceutical ingredients (APIs), including antibiotics, analgesics, and anti-inflammatory drugs.[1][2] However, its inherent reactivity—the very quality that makes it so valuable—also presents significant challenges in the form of unwanted side reactions. The electron-rich nature of the aromatic ring and the nucleophilicity of the amino group make aniline prone to oxidation, over-reaction, and uncontrolled electrophilic substitution.[3][4][5]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and prevent these common side reactions, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing aniline is turning dark brown or black. What is happening and how can I stop it?
A: This is a classic sign of aniline oxidation.[6] The electron-rich amino group makes the entire molecule highly susceptible to oxidation by atmospheric oxygen or certain reagents, forming highly colored polymeric impurities or quinone-like structures.[3][6][7] This is especially common in the presence of metal salts or under acidic conditions.[6][7]
Troubleshooting Steps:
-
Use an Inert Atmosphere: The most direct solution is to remove oxygen. Purge your reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the experiment.[6][7]
-
Purify Your Starting Material: Ensure your aniline is pure and colorless before use. Impurities can sometimes catalyze oxidation.[7]
-
Control the pH: The rate of aniline oxidation is highly dependent on pH. While the exact relationship can be complex, avoiding strongly acidic or oxidizing conditions is a good starting point.[6]
-
Protect the Amino Group: The most robust solution is to temporarily protect the amino group, typically via acetylation. The resulting acetanilide is significantly less prone to oxidation.[7]
Q2: I'm trying to perform a mono-alkylation or mono-acylation on aniline, but I'm getting a mixture of di- and even tri-substituted products. How can I improve selectivity?
A: This issue, known as over-alkylation or over-acylation, is a common challenge. It occurs because the product of the first reaction (the mono-alkylated or -acylated aniline) is often more nucleophilic and thus more reactive than the starting aniline itself.[8][9]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of aniline relative to your alkylating or acylating agent. This statistically favors the reaction of the agent with the more abundant starting material over the mono-substituted product.[8]
-
Adjust Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second and third substitution reactions, which often have a higher activation energy.[8]
-
Choice of Reagent: Less reactive alkylating agents (e.g., chlorides instead of iodides) can provide better control.[8] For acylations, using a less aggressive agent than an acyl chloride, such as an anhydride or even acetic acid with a catalyst, can improve selectivity.[9]
-
Consider Reductive Amination: For controlled mono-alkylation, reductive amination is a superior alternative. This involves first forming an imine with an aldehyde or ketone, which is then reduced in a separate step, preventing over-alkylation.[8]
Q3: Why did my Friedel-Crafts alkylation/acylation reaction fail with aniline?
A: Aniline does not undergo Friedel-Crafts reactions. The amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[10][11][12] This forms a complex where the nitrogen atom becomes positively charged. This positively charged group is strongly deactivating, pulling electron density from the aromatic ring and preventing the electrophilic aromatic substitution from occurring.[11]
The Solution: You must protect the amino group before attempting a Friedel-Crafts reaction. Converting aniline to acetanilide masks the basicity of the nitrogen, allowing the reaction to proceed. The acetyl group is still an ortho-, para-director but is less activating than the amino group, providing more controlled substitution.[10][12] After the reaction, the acetyl group can be removed via hydrolysis.[13]
Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
The strong activating, ortho-, para-directing nature of the amino group makes aniline highly reactive in EAS, but this often leads to a lack of selectivity and other side reactions.
Problem 1: Polyhalogenation
-
Symptom: When attempting to mono-halogenate aniline (e.g., with bromine water), a white precipitate of 2,4,6-tribromoaniline forms immediately.[5][10]
-
Causality: The -NH₂ group is such a powerful activating group that it makes the ortho and para positions of the ring extremely susceptible to electrophilic attack, making it difficult to stop the reaction after a single substitution.[10][12]
-
Solution: Protection is essential. By converting aniline to acetanilide, the activating effect of the nitrogen lone pair is moderated. This allows for selective mono-halogenation, primarily at the para position due to steric hindrance from the acetyl group. The protecting group is then removed via hydrolysis to yield the desired mono-halogenated aniline.[5][7]
Problem 2: Uncontrolled Nitration
-
Symptom: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids results in a mixture of oxidized tar-like products and a significant amount of meta-nitroaniline, instead of the expected ortho- and para-isomers.[10][11]
-
Causality: There are two competing issues. First, nitric acid is a strong oxidizing agent that destroys the highly reactive aniline ring.[10] Second, in the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and a meta-director, leading to the unexpected meta product.[11]
-
Solution: Again, protection is the key. Acetylation of the amino group prevents both protonation and oxidation. Nitration of the resulting acetanilide proceeds smoothly to give the para-nitro product selectively, which can then be hydrolyzed back to p-nitroaniline.[10][11]
Caption: The dual reactivity of aniline often requires protection.
In-Depth Focus: Amino Protecting Group Strategies
Protecting the aniline amino group is the most common and effective strategy to prevent a wide range of side reactions. The ideal protecting group is easy to install, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule.[14]
Comparative Table of Common Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Advantages | Disadvantages |
| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride[13] | Acidic or Basic Hydrolysis[13] | Inexpensive, robust, excellent for moderating ring activity.[7][13] | Removal conditions can be harsh for sensitive substrates. |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl)[15][16] | Mild installation; stable to base and hydrogenation; orthogonal to Cbz/Fmoc.[16][17] | Acid-labile substrates may not be compatible with deprotection. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[16] | Stable to acidic and basic conditions; orthogonal to Boc/Fmoc.[16][17] | Cannot be used if other reducible groups (alkenes, alkynes, nitro) are present. |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine)[16] | Stable to acid and hydrogenation; orthogonal to Boc/Cbz.[17] | Base-labile substrates may not be compatible with deprotection. |
Experimental Protocols
Protocol 1: Acetylation of Aniline for Controlled Electrophilic Aromatic Substitution
This protocol describes the protection of the aniline amino group as acetanilide to prevent oxidation and over-reactivity during subsequent reactions like halogenation or nitration.[7][13]
Materials:
-
Aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Cold Water
-
Flask, stir bar, heating mantle
Procedure:
-
Setup: In a flask, dissolve your aniline starting material in a minimal amount of glacial acetic acid.[7]
-
Reaction: While stirring, slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the aniline solution. The reaction is often exothermic.
-
Completion: After the initial exotherm subsides, gently warm the mixture (e.g., to 50 °C) for approximately 10-15 minutes to ensure the reaction goes to completion.[7]
-
Isolation: Pour the warm reaction mixture into a beaker of cold water while stirring vigorously. The acetanilide product is insoluble in water and will precipitate as a white solid.[7]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any unreacted aniline, and dry. The product can be further purified by recrystallization from ethanol if necessary.[7]
Protocol 2: Deprotection via Hydrolysis to Regenerate Aniline
This protocol describes the removal of the acetyl protecting group to restore the free amino group after the desired synthetic transformation has been completed.
Materials:
-
Acetanilide derivative
-
Aqueous Hydrochloric Acid (~10% w/v)
-
Concentrated Sodium Hydroxide solution
-
Flask, stir bar, reflux condenser
Procedure:
-
Setup: Place the acetanilide derivative in a round-bottom flask and add an excess of ~10% aqueous hydrochloric acid.[7]
-
Reaction: Heat the mixture to reflux for 30-60 minutes. The hydrolysis of the amide bond will occur.[7]
-
Isolation: Cool the reaction solution to room temperature. The product, a substituted aniline, will be protonated and dissolved in the acidic solution.
-
Neutralization: Slowly add a concentrated sodium hydroxide solution to the cooled mixture until it becomes strongly alkaline (check with pH paper). This will deprotonate the anilinium salt and precipitate the free aniline derivative.[7]
-
Purification: Collect the precipitated product by vacuum filtration, wash with water until the filtrate is neutral, and dry.
Caption: A logical workflow for diagnosing aniline side reactions.
References
- Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. (2025).
- Troubleshooting side reactions in the N-alkylation of aniline - Benchchem. (2025).
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem. (2025).
- Protection of NH2 in aniline - Filo. (2025).
- Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. (n.d.).
- preventing byproduct formation in aniline reactions - Benchchem. (2025).
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. (2024).
- Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. (2025).
- Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. (2021).
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (n.d.).
- Aniline | Aromatic, Synthesis, Dyeing - Britannica. (2025).
- Aniline - Wikipedia. (n.d.).
- preventing oxidation of the aniline group during complexation - Benchchem. (2025).
- Reactions of Aniline - Chemistry Steps. (n.d.).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- 20.7: Reactions of Arylamines - Chemistry LibreTexts. (2020).
- Protective Groups - Organic Chemistry Portal. (n.d.).
- Protecting Agents - TCI Chemicals. (n.d.).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018).
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. nbinno.com [nbinno.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protection of NH2 in aniline | Filo [askfilo.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Navigating the Scale-Up of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate Production
Welcome to the dedicated technical support center for the synthesis and scale-up of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the production of this key pharmaceutical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure the successful transition from bench-scale synthesis to larger-scale manufacturing.
Introduction to the Synthesis
The most prevalent and industrially scalable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to form the crucial C-N bond between an aryl halide (or triflate) and a primary or secondary amine.[1][2]
The general reaction scheme is as follows:
Caption: General schematic of the Buchwald-Hartwig amination for the synthesis of this compound.
While this reaction is robust, its scale-up presents a unique set of challenges. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide: Common Scale-Up Challenges
This section is structured to address specific problems you may encounter during the synthesis and purification of this compound.
Section 1: Reaction Optimization and Yield
Question 1: My reaction is sluggish or incomplete, leading to low yields. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to incomplete conversion in a Buchwald-Hartwig amination. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-rich anilines and secondary amines like piperidines, bulky, electron-rich phosphine ligands are generally preferred.[3]
-
Recommendation: Consider ligands such as XPhos, SPhos, or RuPhos. These have demonstrated high activity for C-N coupling reactions.[4] If using a pre-catalyst, ensure it is fully activated to the Pd(0) species.
-
-
Base Selection and Strength: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a strong base that often leads to high reaction rates. However, it can be incompatible with certain functional groups.[4] For a more moderate option, consider potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher reaction temperatures or longer reaction times.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and not interfere with the catalyst.
-
Reaction Temperature: Inadequate temperature can lead to slow reaction kinetics.
-
Recommendation: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[5] An optimal temperature range should be determined through small-scale experiments, typically between 80-120 °C.
-
Question 2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue during the scale-up of Buchwald-Hartwig aminations. Here are the most likely culprits:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, leading to the formation of aniline.
-
Cause: This can be caused by β-hydride elimination from the palladium-amide intermediate, which is a known side reaction.[1]
-
Solution: Employing a ligand that promotes rapid reductive elimination can minimize this side reaction.[5] Additionally, ensuring an inert atmosphere to exclude moisture and oxygen is crucial.
-
-
Aryl Halide Homocoupling (Biaryl Formation): This results in the formation of a biphenyl diamine impurity.
-
Cause: This occurs when two aryl halide molecules couple together.
-
Solution: Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) and using a ligand that favors C-N bond formation over C-C coupling can mitigate this.[5]
-
-
Reaction with the Ester Group: The ethyl ester functionality could potentially undergo side reactions under strongly basic conditions, although this is less common at typical reaction temperatures.
-
Recommendation: If ester-related impurities are detected, consider using a milder base like K₂CO₃.
-
Caption: Potential reaction pathways leading to desired product and common side products.
Section 2: Impurity Profile and Purification
Question 3: What are the expected impurities in the final product and how can I effectively remove them during scale-up?
Answer:
A thorough understanding of the impurity profile is essential for developing a robust purification strategy.[6]
Potential Impurities:
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Unreacted 4-bromoaniline, Unreacted Ethyl 4-piperidinecarboxylate | Incomplete reaction |
| Reaction Byproducts | Aniline, Biphenyl diamine | Hydrodehalogenation, Homocoupling |
| Catalyst Residues | Palladium, Phosphine oxides | From the catalyst system |
| Degradation Products | Hydrolysis of the ethyl ester | Exposure to strong acid/base during workup |
Purification Strategy:
A multi-step purification process is often necessary for achieving high purity on a large scale.
-
Aqueous Work-up:
-
Objective: To remove inorganic salts and water-soluble impurities.
-
Protocol: After the reaction is complete, cool the mixture and quench with water. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
-
-
Acid-Base Extraction:
-
Objective: To separate the basic product from neutral and acidic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt.
-
Wash the organic layer to remove any entrained product.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the free base product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
-
Crystallization/Recrystallization:
-
Objective: To achieve high purity by selectively crystallizing the desired product.
-
Protocol: Select a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.
-
-
Chromatography:
-
Objective: For removal of closely related impurities that are difficult to separate by other means.
-
Note: While effective, column chromatography can be costly and time-consuming on a large scale. It is often used as a final polishing step if required.
-
Caption: A typical purification workflow for this compound.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
4-Bromoaniline
-
Ethyl 4-piperidinecarboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Pd(OAc)₂ and XPhos.
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add anhydrous toluene via cannula.
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
Add 4-bromoaniline and Ethyl 4-piperidinecarboxylate to the reactor.
-
In a separate, dry flask, dissolve NaOtBu in anhydrous toluene.
-
Slowly add the NaOtBu solution to the reaction mixture via an addition funnel over 30-60 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Proceed with the purification protocol as described above.
Protocol 2: Analytical Method for In-Process Control (IPC)
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should provide good separation between the starting materials, product, and major impurities.
Frequently Asked Questions (FAQs)
Q: Can I use a different aryl halide, such as 4-chloroaniline? A: Yes, but aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[7] This will likely require a more active catalyst system (e.g., a more electron-rich ligand), higher catalyst loading, and potentially higher reaction temperatures.
Q: Is it necessary to use an inert atmosphere? A: Absolutely. The Pd(0) catalytic species is sensitive to oxygen, and its decomposition will lead to a stalled reaction.[5] Additionally, the presence of moisture can lead to unwanted side reactions.
Q: How can I remove residual palladium to meet regulatory requirements (e.g., <10 ppm)? A: Achieving very low palladium levels often requires specific scavenger resins or activated carbon treatment after the initial purification steps. There are commercially available silica-based scavengers with functional groups that chelate palladium.
Q: My final product is colored. What is the cause and how can I decolorize it? A: Color in the final product can be due to trace impurities, often highly conjugated molecules formed as byproducts. Treatment with activated carbon followed by filtration through a pad of celite can be effective in removing color. Recrystallization is also a powerful technique for color removal.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Benchchem.
- Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018). Nixantphos: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(26), 8690–8696.
- Wikipedia. (2023).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025).
- Ethyl 4-amino-1-piperidinecarboxyl
- ETHYL 4-AMINO-1-PIPERIDINECARBOXYL
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020).
- Buchwald-Hartwig Amin
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867. (n.d.). PubChem.
- A General Strategy for N-(Hetero)
- Ethyl piperidine-4-carboxyl
- Ethyl 4-amino-1-piperidinecarboxylate 96 58859-46-4. (n.d.). Sigma-Aldrich.
- A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF. (n.d.).
- Greenwood, J., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.
- Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. (n.d.). ChemRxiv.
- Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (2012). PubMed.
- DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Linker Technologies: Evaluating Phenyl-Piperidine Scaffolds in Targeted Therapeutics
Introduction: The Linker as the Lynchpin of Targeted Therapy
In the landscape of precision medicine, the efficacy of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is not solely dictated by the targeting moiety or the potent payload. The chemical linker connecting these two components is a critical determinant of the conjugate's success, profoundly influencing its stability, pharmacokinetic profile, and mechanism of action.[1][2] An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature payload release and associated off-target toxicity, yet labile enough to efficiently liberate its payload at the intended site of action.[3][4]
This guide provides an in-depth comparison of a specific linker building block, Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate , against the broader field of established linker technologies. This molecule, characterized by its rigid phenyl-piperidine core, serves as an important structural scaffold.[5][6] We will dissect its role and compare its implicit properties to the major classes of cleavable and non-cleavable linkers, providing researchers, scientists, and drug development professionals with a framework for rational linker design and selection, supported by actionable experimental protocols.
Section 1: Deconstructing the Linker: Core Components and the Role of Scaffolds
A linker is more than a simple tether; it is a sophisticated chemical system. At its core, it consists of a spacer unit flanked by two reactive ends for conjugation. The spacer's chemical nature—its length, flexibility, and polarity—is a key design element. This compound represents a semi-rigid spacer scaffold.[5] Its structure provides a defined spatial separation between the conjugated molecules and can influence the overall physicochemical properties of the final conjugate, such as solubility and cell permeability.[7] The primary aromatic amine serves as a versatile chemical handle for subsequent elaboration into a full linker-payload system.[8]
Caption: Structure of this compound.[6]
Section 2: The Fundamental Choice: Cleavable vs. Non-Cleavable Linkers
The primary classification of linker technology hinges on the strategy for payload release: cleavable or non-cleavable.[9] This decision is fundamental, as it dictates the therapeutic's mechanism of action, efficacy, and potential for bystander killing—the phenomenon where the released payload diffuses out of the target cell to kill neighboring malignant cells.[10][11]
-
Cleavable Linkers are engineered to be severed by specific triggers prevalent in the target environment, such as low pH or high concentrations of certain enzymes.[12] This strategy allows for the release of an unmodified payload, which can be crucial for its activity, and is often associated with a potent bystander effect.[11]
-
Non-Cleavable Linkers offer superior plasma stability by forming a permanent covalent bond.[10][13] The payload is released only after the complete lysosomal degradation of the antibody carrier, typically as a conjugate with the linker and a residual amino acid.[12] This enhances specificity but generally limits the bystander effect.[14]
Caption: Contrasting mechanisms of cleavable and non-cleavable linkers.
Section 3: A Comparative Analysis of Leading Linker Technologies
The selection of a linker must be tailored to the specific target, payload, and desired therapeutic outcome. A scaffold like this compound would typically be integrated into a larger linker construct, often functioning as part of a stable, non-cleavable spacer or a self-immolative unit adjacent to a cleavage site. Its performance is therefore best understood in the context of the major linker classes.
| Linker Type | Release Mechanism & Trigger | Plasma Stability | Bystander Effect | Key Advantages | Potential Limitations |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[15] | Generally high, with half-lives of several days reported.[12] | Yes (High) | Well-characterized and widely used in approved ADCs; efficient intracellular release.[15][16] | Susceptible to off-target cleavage by other proteases (e.g., neutrophil elastase); potential instability in rodent plasma.[4][17] |
| Hydrazone (Acid-Labile) | Hydrolysis in acidic environments (endosomes/lysosomes, pH 4.5-6.5).[11][18] | Moderate; can exhibit premature hydrolysis at physiological pH (7.4).[18] | Yes (Variable) | Simple chemistry; effective release in acidic compartments. | Lower plasma stability compared to other linkers, leading to potential premature payload release.[18][19] |
| Disulfide | Reduction by high intracellular glutathione (GSH) concentrations.[11] | Variable; highly dependent on steric hindrance around the disulfide bond.[12] | Yes (High) | Exploits the significant redox potential difference between plasma and the intracellular space. | Can be unstable and undergo thiol-exchange with serum proteins like albumin, causing premature release.[12] |
| Non-Cleavable (e.g., Thioether) | Proteolytic degradation of the antibody backbone in the lysosome.[10][12] | Very High | No/Low | Excellent plasma stability, minimizing off-target toxicity and offering a predictable PK profile.[12][14] | Payload is released with a linker-amino acid remnant, which must retain activity; no bystander effect.[9] |
| β-Glucuronide | Enzymatic cleavage by β-glucuronidase, an enzyme often upregulated in tumors.[19][20] | High | Yes | High stability and can improve the hydrophilicity of the ADC, reducing aggregation.[14][20] | Efficacy is dependent on the expression levels of β-glucuronidase in the target tissue. |
Section 4: Experimental Protocols for Linker Performance Validation
Rigorous and reproducible experimental evaluation is paramount for selecting an optimal linker. The following protocols provide a self-validating framework for assessing key performance attributes.
In Vitro Plasma Stability Assay
Causality: The primary goal of a linker is to keep the payload attached to the antibody in circulation. This assay directly measures the linker's stability in a physiologically relevant matrix (plasma), providing a crucial predictor of potential off-target toxicity and loss of efficacy due to premature drug release.[12]
Detailed Protocol:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 50-100 µg/mL) in fresh plasma from relevant species (e.g., human, mouse, rat). Prepare control samples in phosphate-buffered saline (PBS).
-
Incubation: Incubate all samples in a temperature-controlled environment at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Quenching & Extraction: Immediately stop degradation by flash-freezing samples in liquid nitrogen or by adding an organic solvent like acetonitrile to precipitate plasma proteins and extract the free payload.
-
Analysis:
-
Method A (Quantify Free Payload): Centrifuge the quenched samples. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released payload.[1]
-
Method B (Measure Average DAR): Analyze the intact or partially degraded ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average drug-to-antibody ratio (DAR).[21] A decrease in DAR over time signifies payload deconjugation.
-
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of free payload over time to determine the linker's half-life in plasma.
Caption: Experimental workflow for the in vitro plasma stability assay.
In Vitro Cytotoxicity Assay
Causality: This assay confirms that the ADC can effectively kill its target cells and provides the quantitative IC50 value (the concentration required to kill 50% of cells), which is a primary measure of potency. Comparing the ADC's IC50 to that of the free payload helps elucidate the efficiency of the entire delivery and release process.[22]
Detailed Protocol:
-
Cell Plating: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, a relevant isotype control ADC, and the free payload.
-
Incubation: Remove the cell culture medium and add the drug dilutions. Incubate for a period that allows for internalization, cleavage, and induction of cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT assay.
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of viable cells against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value for each compound.[23]
Conclusion: A Multi-Parameter Optimization
The strategic design of a chemical linker is a complex, multi-parameter optimization challenge that is fundamental to the development of next-generation targeted therapies.[16] There is no single "best" linker; the optimal choice is context-dependent, balancing the need for circulatory stability with efficient, site-specific payload release.
While rigid scaffolds like This compound can be valuable components for imparting specific steric and physicochemical properties, they must be integrated into a thoughtfully designed linker system. The comparison with established technologies—peptide, hydrazone, disulfide, and non-cleavable linkers—reveals a diverse toolbox available to the drug developer. Peptide-based and non-cleavable linkers currently dominate the clinical landscape due to their proven balance of stability and efficacy.[10][15] However, emerging technologies like tandem-cleavage and other stimulus-responsive systems continue to push the boundaries of what is possible.[20]
Ultimately, the path to a successful therapeutic requires a deep understanding of the interplay between the antibody, linker, and payload, validated by a robust suite of in vitro and in vivo assays as outlined in this guide.
References
-
ACS Publications. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]
-
PubMed. (2023-11-17). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. [Link]
-
Sino Biological. (2023-07-01). Key assays and analytical techniques for the development of antibody drug conjugates. [Link]
-
PubMed. Linker technologies for antibody-drug conjugates. [Link]
-
Medicilon. Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. [Link]
-
PMC - PubMed Central. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. [Link]
-
Oxford Academic. A review of conjugation technologies for antibody drug conjugates. [Link]
-
ResearchGate. (2023-08-05). Analytical tools for antibody–drug conjugates: From in vitro to in vivo. [Link]
-
Creative Biolabs. ADC In Vitro Cytotoxicity Evaluation Service. [Link]
-
Abzena. (2023-10-22). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). [Link]
-
PubChem. Ethyl 4-amino-1-piperidinecarboxylate. [Link]
-
WuXi Biologics. (2024-03-01). ADC In Vitro/In Vivo Characterization Services. [Link]
-
PMC - PubMed Central. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]
-
AxisPharm. (2024-10-25). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. [Link]
-
PMC - NIH. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]
-
bioRxiv. (2021-01-21). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. [Link]
-
PubChem - NIH. Ethyl 4-piperidinecarboxylate. [Link]
-
MDPI. Linkers Having a Crucial Role in Antibody–Drug Conjugates. [Link]
-
Lawrence Berkeley National Laboratory. (2005-01-30). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. [Link]
-
NIH. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]
- 3. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 23. hoeford.com [hoeford.com]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate Analogs as Opioid Receptor Modulators
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate analogs, a chemical scaffold of significant interest in the development of novel analgesics. Drawing from established research on related fentanyl and 4-anilidopiperidine compounds, this document will delve into the critical structural modifications that influence their biological activity, primarily as modulators of opioid receptors. This guide is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.
Introduction: The Significance of the 4-Anilidopiperidine Scaffold
The 4-anilidopiperidine scaffold is a cornerstone in the development of synthetic opioids, with fentanyl being the most prominent example.[1] These compounds primarily exert their analgesic effects through interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to pain modulation.[2] this compound serves as a key building block for creating analogs with varied potencies, selectivities, and pharmacokinetic profiles. Understanding the SAR of this class of molecules is paramount for designing safer and more effective analgesics with reduced side effects.[2][3]
The core structure of this compound presents several key regions for chemical modification, each playing a crucial role in its interaction with opioid receptors. These regions include the N-1 substituent on the piperidine ring, the 4-amino group on the phenyl ring, and the ethyl ester at the 4-position of the piperidine ring. This guide will systematically explore the impact of modifications at these positions.
Core Structural Regions and Their Influence on Activity
The following diagram illustrates the key modifiable positions on the this compound scaffold that are critical for its structure-activity relationship.
Caption: Synthetic workflow for a representative analog.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro µ-Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor. [4] Workflow Diagram:
Caption: Workflow for µ-opioid receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Assay Buffer: Use a suitable assay buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a µ-opioid receptor radioligand (e.g., [³H]DAMGO), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki value) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is deeply rooted in the principles established for fentanyl and related 4-anilidopiperidines. The N-1 substituent, the C-4 carboxylate, and the 4'-amino group are all critical determinants of their interaction with opioid receptors. A systematic medicinal chemistry approach, guided by the principles outlined in this guide, can lead to the discovery of novel analgesics with improved therapeutic profiles.
Future research should focus on obtaining more granular, quantitative SAR data for a systematically varied library of this compound analogs. Furthermore, exploring modifications that might introduce biased agonism, where signaling is directed towards the G-protein pathway over the β-arrestin pathway, could be a promising strategy for developing safer opioids with reduced side effects such as respiratory depression and tolerance. [2][3]
References
-
Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. PubMed. [Link]
-
Synthesis and opioid activity of new fentanyl analogs. PubMed. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
-
Fentanyl analogs: structure-activity-relationship study. PubMed. [Link]
- Analgesic action in a series of N-substituted Ethyl 4-phenylpiperidine-4-carboxylates. British Journal of Pharmacology and Chemotherapy.
- Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
-
Analgesic activity of fentanyl and its four analogs, viz. 5-8, was measured by tail immersion test. ResearchGate. [Link]
-
Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI. [Link]
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
Fentanyl, fentanyl analogs and novel synthetic opioids: A comprehensive review. Web Poison Control. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
-
QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. [Link]
-
Construction of a Virtual Opioid Bioprofile: A Data-Driven QSAR Modeling Study to Identify New Analgesic Opioids. PMC. [Link]
-
Synthesis and Opioid Activity of New Fentanyl Analogs. Scribd. [Link]
-
Parallel methods for the preparation and SAR exploration of N-ethyl-4-[(8-alkyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-aryl-methyl]-benzamides, powerful mu and delta opioid agonists. PubMed. [Link]
-
Interactions of the core piperidine with the receptor residues. ResearchGate. [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]
- Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy.
-
Analgesic action in a series of n-substituted ethyl 4-phenylpiperidine-4-carboxylates. PMC. [Link]
Sources
- 1. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment and Vendor Comparison of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Abstract
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a critical building block in modern pharmaceutical synthesis. Its purity is paramount, directly influencing the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically grounded framework for researchers, scientists, and drug development professionals to assess the purity of commercial batches of this intermediate. We present a multi-modal analytical approach, comparing hypothetical data from three commercial vendors to illustrate the practical application of these methods in making informed procurement decisions. This document emphasizes the causality behind experimental choices and establishes a self-validating system for quality assessment in alignment with pharmaceutical industry standards.
Introduction: The "Why" Beyond the Molecule
This compound is more than just a chemical structure; it is a key intermediate in the synthesis of numerous pharmaceutical agents, particularly those involving kinase inhibitors and other targeted therapies. The primary aromatic amine and the piperidine ester functionalities offer versatile handles for molecular elaboration. However, the very reactivity that makes this compound valuable also renders it susceptible to the formation of process-related impurities.
The quality of this starting material propagates through every subsequent synthetic step. An impurity that is present even at a level of 0.1% can lead to significant downstream consequences, including:
-
Reduced Yield: Side reactions with impurities can consume valuable reagents and reduce the overall efficiency of the synthesis.
-
Complex Purification: The introduction of new, structurally similar impurities can make the isolation of the desired product challenging and costly.
-
Compromised Safety: Certain impurities, particularly those that are structurally alerting (e.g., potential mutagens), can pose a direct risk to patient safety, even at trace levels.[1][2]
Therefore, a robust analytical assessment of this intermediate is not merely a quality control checkbox; it is a fundamental pillar of risk mitigation in the drug development process. This guide is designed to provide the logical and experimental framework for such an assessment.
The Analytical Challenge: Anticipating Potential Impurities
To effectively test for purity, one must first understand what impurities are likely to be present. The most common synthetic route to this compound involves the reduction of a nitro-aromatic precursor. This process, while effective, can lead to several classes of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate.
-
Intermediates: Partially reduced species, such as the corresponding nitroso or hydroxylamine derivatives.
-
By-products: Products of side reactions, such as dimerization or rearrangement products.
-
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.[3]
-
Inorganic Impurities: Residual catalysts (e.g., palladium on carbon), reagents, and inorganic salts.[4]
Understanding this impurity profile is critical for selecting the appropriate analytical techniques that can resolve and quantify these specific species.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal set of methods, each providing a different piece of the puzzle. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying organic impurities[5], while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like residual solvents.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities that may not have a UV chromophore for HPLC detection.
Experimental Workflow for Purity Assessment
The following diagram outlines the logical flow for the comprehensive analysis of a new batch of this compound.
Caption: Overall workflow for the analytical assessment of commercial this compound.
Protocol: HPLC-UV for Purity and Impurity Profiling
Rationale: Reverse-phase HPLC with UV detection is the workhorse for determining the purity (assay) of the main component and for detecting and quantifying non-volatile organic impurities. A diode array detector (DAD) is used to assess peak purity and to obtain UV spectra of unknown impurities, which can aid in their identification. This method is based on established principles for analyzing aromatic amines.[9][10][11][12][13]
Methodology:
-
Instrument: UHPLC/HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (primary), with DAD scanning from 200-400 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Quantification: Area percent normalization, assuming a relative response factor of 1.0 for all impurities for initial screening.
Protocol: Headspace GC-MS for Residual Solvent Analysis
Rationale: The International Council for Harmonisation (ICH) Q3C guidelines provide strict limits for residual solvents in pharmaceutical products based on their toxicity.[3] Headspace GC-MS is the standard method for this analysis, offering high sensitivity for volatile organic compounds without injecting the non-volatile API onto the GC column.[6][7][14]
Methodology:
-
Instrument: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant linear velocity of 35 cm/s.[6]
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation: 50 mg of the sample dissolved in 1 mL of Dimethyl Sulfoxide (DMSO).
-
Identification: Comparison of retention times and mass spectra against a library of common solvents.
Protocol: ¹H NMR for Structural Confirmation
Rationale: Proton NMR (¹H NMR) provides an unambiguous confirmation of the compound's structure. It serves as an excellent orthogonal technique to HPLC, as it can detect impurities that lack a UV chromophore and can also reveal information about the sample's overall composition without chromatographic separation.
Methodology:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure: Dissolve ~10 mg of the sample in ~0.7 mL of the deuterated solvent. Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The spectrum should be consistent with the known structure of this compound. Integration of unexpected signals relative to the main compound's signals can provide a semi-quantitative estimate of impurities.
Comparative Analysis of Commercial Samples
To illustrate the application of these methods, we present simulated data from the analysis of this compound sourced from three hypothetical vendors.
Table 1: HPLC Purity and Impurity Profile Comparison
| Parameter | Vendor A | Vendor B | Vendor C |
| Purity (Area %) | 99.85% | 99.15% | 99.60% |
| Impurity 1 (Unk, RRT 0.85) | 0.04% | 0.08% | 0.06% |
| Impurity 2 (Nitro-precursor, RRT 1.25) | Not Detected | 0.45% | 0.11% |
| Impurity 3 (Unk, RRT 1.32) | 0.06% | 0.22% | 0.15% |
| Largest Unspecified Impurity | 0.06% | 0.22% | 0.15% |
| Total Impurities | 0.15% | 0.85% | 0.40% |
RRT: Relative Retention Time
Table 2: Residual Solvent and Water Content Comparison
| Parameter | Vendor A | Vendor B | Vendor C | ICH Q3C Limit (Class 2) |
| Water Content (Karl Fischer) | 0.45% | 0.10% | 0.15% | N/A |
| Toluene | Not Detected | 550 ppm | 50 ppm | 890 ppm |
| Ethyl Acetate | 150 ppm | 250 ppm | 4500 ppm | 5000 ppm |
| Methanol | Not Detected | 80 ppm | 100 ppm | 3000 ppm |
Discussion and Interpretation: Selecting the Right Vendor
At first glance, Vendor A appears to have the highest purity by HPLC. However, a deeper analysis reveals a more nuanced picture.
-
Vendor A: This material shows the highest purity by HPLC (99.85%) and is free of the specified nitro-precursor and major solvent residues. However, it has the highest water content (0.45%). For reactions that are sensitive to moisture, this could be a significant issue, potentially requiring an additional drying step.
-
Vendor B: This material has the lowest purity by HPLC (99.15%) and a significant level of the unreacted nitro-precursor (0.45%). This level of a known impurity is often unacceptable as it can complicate downstream reactions and purifications. According to ICH Q3A guidelines, an impurity at this level would require identification and qualification, making this material high-risk for GMP applications.[4][15][16]
-
Vendor C: This material presents a good balance. The HPLC purity is high (99.60%), and while it contains a small amount of the nitro-precursor, the level (0.11%) is significantly lower than Vendor B's and may be acceptable depending on the process. The water content is low. However, the level of Ethyl Acetate (4500 ppm) is approaching the ICH limit of 5000 ppm.[3] While technically compliant, this high level might be undesirable and indicates a less optimized purification process.
Recommendations for Researchers
Based on this analysis, the choice of vendor is not straightforward and depends on the specific application:
-
For Moisture-Sensitive Chemistry: Vendor C provides the best combination of high purity and low water content, despite the higher level of Ethyl Acetate. The nitro-precursor at 0.11% is a known impurity that can likely be purged in subsequent steps.
-
For General Use & Highest Purity: Vendor A is the superior choice, provided the end-user has the capability to dry the material or the downstream process is tolerant of 0.45% water. The impurity profile is the cleanest.
-
To Avoid: Vendor B should be avoided for most pharmaceutical development applications due to the high level of the specified nitro-precursor impurity, which poses a significant process and regulatory risk.
Self-Validation: Before committing to a large-scale purchase, it is imperative to procure small samples from the selected vendors and perform this analytical assessment in-house. A vendor's Certificate of Analysis should be treated as a guide, not as a substitute for internal verification.
Conclusion
The purity of key intermediates like this compound is a critical determinant of success in pharmaceutical development. A superficial comparison based on a single purity value on a Certificate of Analysis is insufficient. A comprehensive, multi-modal analytical strategy, incorporating HPLC for organic impurities, GC-MS for residual solvents, and NMR for structural identity, is essential for making an informed and risk-based decision. By understanding the potential impurities and applying the rigorous analytical protocols outlined in this guide, researchers can confidently select high-quality materials, ensuring the robustness of their synthetic processes and the safety of the final drug product.
References
-
Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS - SHIMADZU CORPORATION. (n.d.). Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved from [Link]
-
Shimadzu Latin America. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]
-
alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. database.ich.org [database.ich.org]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. shimadzu.com [shimadzu.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 8. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Comparative Analysis of the Biological Efficacy of Taxane-Based Chemotherapeutics
A Guide for Researchers in Oncology Drug Development
Introduction: The Enduring Legacy of Paclitaxel and the Evolution of its Derivatives
The taxane family of chemotherapeutic agents, originating with the discovery of Paclitaxel from the Pacific yew tree (Taxus brevifolia), represents a cornerstone in the treatment of a multitude of solid tumors, including breast, ovarian, and prostate cancers[1]. Their unique mechanism of action—the stabilization of microtubules—disrupts the dynamic cellular machinery essential for mitosis, ultimately leading to cell cycle arrest and apoptotic cell death[2].
Despite the profound impact of first-generation taxanes like Paclitaxel and its semi-synthetic analogue Docetaxel, their clinical efficacy is often hampered by the development of drug resistance. This challenge spurred the development of next-generation taxanes, such as Cabazitaxel, engineered specifically to overcome these resistance mechanisms[3][4]. This guide provides a comparative analysis of the biological efficacy of Paclitaxel, Docetaxel, and Cabazitaxel, synthesizing preclinical data to offer a comprehensive resource for researchers and drug development professionals. We will delve into their shared mechanism, explore the nuances that differentiate their efficacy, and provide the experimental frameworks used to validate these findings.
Core Mechanism of Action: Microtubule Stabilization and Induction of Apoptosis
The primary antitumor effect of all taxanes is their ability to bind to the β-tubulin subunit of microtubules[5]. Unlike other anti-mitotic agents that cause microtubule depolymerization (e.g., vinca alkaloids), taxanes enhance tubulin polymerization and stabilize the resulting microtubules against depolymerization. This pathological stabilization disrupts the normal, dynamic process of microtubule shortening and lengthening, which is critical for the formation of the mitotic spindle during cell division.
The consequence of this microtubule "freezing" is a sustained blockage of cells in the G2/M phase of the cell cycle[6]. This prolonged mitotic arrest is a critical stress signal that triggers the intrinsic apoptotic pathway. A key event in this downstream cascade is the phosphorylation of the anti-apoptotic protein Bcl-2[6][7]. Phosphorylation inactivates Bcl-2, preventing it from sequestering pro-apoptotic proteins like Bax. This allows Bax to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis[2][8].
Figure 1: Simplified signaling pathway of taxane-induced apoptosis.
Comparative In Vitro Efficacy: A Tale of Potency and Resistance
The cytotoxic potency of taxanes is typically quantified by the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of cell proliferation. Comparative analysis across various cancer cell lines reveals important distinctions between the three derivatives, particularly in the context of drug resistance.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Taxanes in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Cabazitaxel IC50 (nM) | Reference(s) |
|---|---|---|---|---|---|
| Breast Cancer | |||||
| MCF-7 | Luminal A, Taxane-Sensitive | ~7.7 | ~2.5 | ~0.4 | [9][10] |
| MDA-MB-231 | Triple-Negative | ~5.0 - 10.0 | ~2.5 - 5.0 | Not widely reported | [9][11] |
| SK-BR-3 | HER2-Positive | ~1.5 | Not widely reported | Not widely reported | [4][12] |
| Prostate Cancer | |||||
| PC3 | Androgen-Independent | Not widely reported | ~3.5 | ~1.6 | [13] |
| DU-145 | Androgen-Independent | Not widely reported | ~2.5 | ~0.2 | [13][14] |
| 22Rv1 | Androgen-Receptor Variant | Not widely reported | ~1.0 | ~0.3 | [13] |
| Lung Cancer (NSCLC) | |||||
| A549 | Adenocarcinoma | ~27 (120h exposure) | Not widely reported | Not widely reported | [15] |
| Taxane-Resistant Models | |||||
| MES-SA/Dx5 | Uterine Sarcoma (P-gp+) | >1000 | ~600 | ~45 | [16] |
| HCT-8 | Colon Adenocarcinoma (P-gp+) | >5000 | ~4010 | ~414 |[8][9] |
Note: IC50 values are approximate and can vary based on experimental conditions such as drug exposure time and assay methodology.
Causality Behind the Data:
The in vitro data consistently show that Docetaxel is often more potent than Paclitaxel in taxane-sensitive cell lines[5]. Cabazitaxel, however, demonstrates significantly greater potency than both first-generation taxanes, especially in cell lines engineered to be drug-resistant[8][10].
The primary driver for this difference is the interaction with the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene[16]. P-gp functions as a drug efflux pump, actively removing xenobiotics—including Paclitaxel and Docetaxel—from the cell, thereby reducing their intracellular concentration and diminishing their efficacy. Cabazitaxel was specifically designed to be a poor substrate for P-gp[3][16]. Consequently, it has a lower rate of efflux and achieves higher, more sustained intracellular concentrations in P-gp overexpressing cells, allowing it to effectively engage its microtubule target even when first-generation taxanes fail[16].
Comparative In Vivo Efficacy: Performance in Preclinical Models
In vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, provide a more complex biological system to evaluate anti-tumor activity. These studies corroborate the in vitro findings, highlighting the superior efficacy of Cabazitaxel in taxane-resistant settings.
Table 2: Comparative In Vivo Efficacy of Taxanes in Human Tumor Xenograft Models
| Cancer Model (Cell Line) | Animal Model | Key Efficacy Findings | Reference(s) |
|---|---|---|---|
| Taxane-Sensitive Models | |||
| Gastric (N87) | Nude Mice | At equivalent doses, Cabazitaxel and Docetaxel showed comparable, significant tumor growth inhibition. | [17] |
| Taxane-Resistant Models | |||
| Breast (UISO BCA-1) | Nude Mice | Cabazitaxel demonstrated superior tumor growth inhibition compared to Docetaxel at the same dose. | [17] |
| Prostate (PC346Enza) (Enzalutamide-Resistant) | Nude Mice | Cabazitaxel was significantly more effective than Docetaxel at reducing tumor volume after 46 days of treatment (61 mm³ vs. 258 mm³). | [11] |
| Colon (HCT-8) | Nude Mice | Cabazitaxel showed significant antitumor activity, whereas Docetaxel was largely ineffective in this P-gp overexpressing model. | [8][9] |
| Pediatric Brain Tumors (ATRT, Medulloblastoma) | Nude Mice | Cabazitaxel treatment resulted in significantly improved median survival compared to both vehicle and Docetaxel treatment. |[18] |
Causality Behind the Data:
The in vivo data underscore the clinical challenge of drug resistance and the rationale for developing next-generation agents. In taxane-sensitive models, the efficacy of Docetaxel and Cabazitaxel can be comparable[17]. However, in models with acquired or innate resistance, often driven by P-gp expression, Cabazitaxel's ability to evade this efflux mechanism allows it to exert a potent anti-tumor effect where Docetaxel fails[8][11]. This superior performance in resistant preclinical models was a key driver for the clinical development of Cabazitaxel for patients with docetaxel-refractory prostate cancer[3][19].
Beyond P-gp, other resistance mechanisms include mutations in the drug-binding site on β-tubulin and the overexpression of specific tubulin isotypes (e.g., βIII-tubulin) that have a lower affinity for taxanes[6]. While these mechanisms can confer resistance to all taxanes, the ability of Cabazitaxel to overcome the most common mechanism—P-gp efflux—represents a significant therapeutic advantage[13].
Experimental Protocols for Efficacy Assessment
Reproducible and reliable data are the foundation of comparative analysis. The following are detailed, self-validating protocols for key assays used to determine the biological efficacy of taxane derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Sources
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. Cabazitaxel is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Efficacy of Cabazitaxel in Treating Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to In Vitro and In Vivo Stability Assessment
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a critical determinant of success. This property, defined as the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and cause toxicity.[3] Therefore, a thorough understanding of a compound's metabolic fate is paramount.
Drug discovery programs rely on a combination of in vitro (in a test tube) and in vivo (in a living organism) methods to assess metabolic stability.[4] While in vitro assays offer high-throughput screening capabilities essential for early-stage lead optimization, in vivo studies provide a more holistic view that accounts for the complex physiological environment.[5][6] However, a significant challenge in the field is the frequent discrepancy between the results of these two approaches.[4] This guide provides a comprehensive comparison of in vitro and in vivo metabolic stability assessments, delving into the underlying methodologies, the factors that drive differences in their outcomes, and strategies to bridge the gap between them.
Section 1: The In Vitro Arena: High-Throughput Screening of Metabolic Fate
In vitro metabolic stability assays are the workhorses of early drug discovery, allowing for the rapid screening of large numbers of compounds to identify those with favorable metabolic profiles.[1] These assays typically involve incubating a test compound with a preparation of drug-metabolizing enzymes and measuring the rate at which the compound is eliminated over time.[7]
Common In Vitro Test Systems
Several different in vitro systems are commonly used, each with its own set of advantages and limitations:
| Test System | Description | Advantages | Limitations |
| Liver Microsomes | Subcellular fractions of the liver endoplasmic reticulum, rich in Phase I enzymes like Cytochrome P450s (CYPs).[5][8] | Cost-effective, high-throughput, good for assessing CYP-mediated metabolism.[9] | Lacks Phase II enzymes and transporters; may not capture the full metabolic picture.[8][9] |
| Liver S9 Fraction | A mixture of microsomal and cytosolic fractions of liver cells.[5] | Contains both Phase I and Phase II enzymes, providing a more comprehensive view of metabolism than microsomes.[5] | Can have lot-to-lot variability; still lacks the cellular context of intact cells. |
| Hepatocytes | Intact, viable liver cells.[8] | The "gold standard" for in vitro metabolism studies, as they contain a full complement of metabolic enzymes and transporters.[9][10] | More expensive and labor-intensive to work with than subcellular fractions.[8] |
| Recombinant Enzymes | Individual drug-metabolizing enzymes expressed in a cellular system. | Useful for identifying the specific enzymes responsible for a compound's metabolism. | Does not account for the interplay between different enzymes and pathways. |
The choice of in vitro system depends on the specific question being asked. For example, liver microsomes are often used for initial high-throughput screening of CYP-mediated metabolism, while hepatocytes are reserved for more in-depth studies of compounds that show promise.[9]
Experimental Workflow: A Step-by-Step Protocol for Microsomal Stability Assay
Here is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes:
-
Preparation of Reagents:
-
Incubation:
-
In a 96-well plate, combine the test compound, liver microsomes, and a buffer solution.
-
Pre-incubate the mixture at 37°C to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a "quenching" solution, typically a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the remaining parent compound and any metabolites, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the compound.[13]
-
To ensure the validity of the results, several controls are essential:
-
No NADPH control: This control helps to identify any non-NADPH-dependent degradation of the compound, such as chemical instability or metabolism by enzymes that do not require NADPH.[11]
-
No microsome control: This control assesses the stability of the compound in the incubation buffer alone.
-
Positive control: A compound with a known metabolic profile is included to verify that the assay is performing as expected.
Section 2: The In Vivo Perspective: Unraveling Metabolism in a Living System
While in vitro assays provide valuable early insights, in vivo studies in animal models are necessary to understand how a compound is metabolized in the context of a whole organism.[14] These studies, typically part of a broader pharmacokinetic (PK) assessment, involve administering the compound to an animal and then collecting blood samples over time to measure the concentration of the parent drug and its metabolites.[15]
Key pharmacokinetic parameters derived from these studies that inform metabolic stability include:
-
Clearance (CL): The volume of blood cleared of the drug per unit of time. This is a primary indicator of the efficiency of drug elimination.
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Bioavailability (F): The fraction of an administered dose that reaches the systemic circulation. Low oral bioavailability can often be attributed to extensive first-pass metabolism in the liver.[16]
The data from in vivo studies provide a more realistic picture of a compound's metabolic fate, as they account for factors that are absent in in vitro systems, such as:
-
Absorption and Distribution: How the drug gets into the body and where it goes.
-
Protein Binding: The extent to which a drug binds to plasma proteins, which can affect its availability for metabolism.
-
Transporter-mediated uptake and efflux: The role of specialized proteins that move drugs into and out of cells.
-
Extrahepatic Metabolism: Metabolism that occurs in tissues other than the liver, such as the intestine, kidneys, and lungs.[17][18]
Diagram: From In Vitro Screening to In Vivo Confirmation
Caption: The drug discovery workflow from early in vitro metabolic screening to in vivo pharmacokinetic studies.
Section 3: The In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
The ultimate goal of in vitro metabolism studies is to predict in vivo pharmacokinetic parameters in humans.[19][20] This process, known as in vitro-in vivo extrapolation (IVIVE), is a cornerstone of modern drug development.[6] However, the correlation between in vitro and in vivo data is often imperfect, and in vitro assays frequently underpredict in vivo clearance.[21][22]
Several factors can contribute to this discrepancy:
| Factor | Description | Impact on IVIVC |
| Protein Binding | Drugs can bind to proteins in plasma and within the in vitro incubation, affecting the free concentration available for metabolism.[23] | Failure to account for binding can lead to inaccurate predictions of clearance. |
| Transporters | Active transport of drugs into and out of hepatocytes can be a rate-limiting step in metabolism, a factor not fully captured by microsomal assays.[24] | If uptake is slow, in vitro assays can overestimate the rate of metabolism. |
| Extrahepatic Metabolism | Significant metabolism can occur in tissues other than the liver, such as the gut wall, which is particularly important for orally administered drugs.[17][25] | In vitro liver-based systems will not account for this additional clearance pathway. |
| Complex Biology | The intricate interplay of multiple metabolic pathways, enzyme induction or inhibition, and disease states is not replicated in simplified in vitro systems. | These complex interactions can lead to significant deviations from in vitro predictions. |
Diagram: Factors Complicating In Vitro to In Vivo Extrapolation
Caption: Key physiological factors that can cause discrepancies between in vitro metabolic data and in vivo outcomes.
Conclusion: An Integrated Approach for Robust Metabolic Profiling
Both in vitro and in vivo methods are indispensable tools for assessing the metabolic stability of drug candidates. While in vitro assays provide essential high-throughput data for early-stage decision-making, in vivo studies offer the definitive assessment of a compound's behavior in a complex biological system.
The key to successful drug development lies in an integrated approach that leverages the strengths of both methodologies. By understanding the limitations of in vitro systems and the factors that can influence the in vitro-in vivo correlation, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success. As our understanding of the complexities of drug metabolism continues to grow, so too will our ability to accurately predict the metabolic fate of new chemical entities, ultimately accelerating the delivery of safe and effective medicines to patients.
References
-
Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro to in vivo extrapolation of kinetic data for drug metabolism. Pharmacological Reports, 58(5), 643-657. [Link]
-
Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. [Link]
-
Narita, A., et al. (2013). Prediction of human drug clearance from in vitro and preclinical data using physiologically based and empirical approaches. Journal of Pharmaceutical Sciences, 102(9), 3384-3396. [Link]
-
Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 347-354. [Link]
-
Lavé, T., et al. (2009). Prediction of metabolic drug clearance in humans: in vitro-in vivo extrapolation vs allometric scaling. Expert Opinion on Drug Metabolism & Toxicology, 5(9), 1071-1081. [Link]
-
Obach, R. S. (2011). Predicting clearance in humans from in vitro data. In Methods in Molecular Biology (Vol. 761, pp. 315-329). Humana Press. [Link]
-
Proctor, N. J., et al. (2004). Prediction of Human Drug Clearance from in Vitro and Preclinical Data Using Physiologically Based and Empirical Approaches. Pharmaceutical Research, 21(5), 769-777. [Link]
-
Obach, R. S. (2011). Predicting clearance in humans from in vitro data. Methods in Molecular Biology, 761, 315-329. [Link]
-
S, S., & P, P. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Analysis, 10(6), 481-492. [Link]
-
Linder, M. W., & Valdes, R. Jr. (1998). Extrahepatic metabolism of drugs in humans. Clinical Chemistry, 44(8 Pt 2), 1717-1731. [Link]
-
Patsnap. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. [Link]
-
O'Donnell, C. J., et al. (2019). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of Medicinal Chemistry, 62(22), 10323-10333. [Link]
-
Patsnap. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose? [Link]
-
Soars, M. G., et al. (2007). Correlation of metabolic clearance between in vitro and in vivo among cryopreserved hepatocytes from different donors. Drug Metabolism and Disposition, 35(6), 859-865. [Link]
-
Sohlenius-Sternbeck, A. K., et al. (2010). Correlation of intrinsic in vitro and in vivo clearance for drugs metabolized by hepatic UDP-glucuronosyltransferases in rats. Drug Metabolism and Disposition, 38(11), 1934-1940. [Link]
-
Rago, B., & Zientek, M. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Screening Methods in Toxicity Testing (pp. 223-236). Springer. [Link]
-
Obach, R. S. (2001). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. Drug Metabolism and Disposition, 29(4 Pt 2), 557-561. [Link]
-
Stringer, R., et al. (2016). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Drug Metabolism and Disposition, 44(11), 1806-1815. [Link]
-
Linder, M. W., & Valdes, R. Jr. (1998). Extrahepatic Metabolism of Drugs in Humans. Clinical Chemistry, 44(8), 1717-1731. [Link]
-
Masimirembwa, C., Bredberg, U., & Andersson, T. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. [Link]
-
Li, W., & Jia, H. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]
-
Lee, H. S., et al. (2018). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 23(11), 2911. [Link]
-
Shargel, L., Wu-Pong, S., & Yu, A. B. C. (2012). Drug Elimination and Hepatic Clearance. In Applied Biopharmaceutics & Pharmacokinetics (7th ed.). McGraw-Hill Education. [Link]
-
George, C. F. (1981). Clinical and Pharmacological Significance of Extrahepatic Drug Metabolism in Man. Bahrain Medical Bulletin, 3(2). [Link]
-
Stoelting, R. K., & Miller, R. D. (2015). Mechanisms of hepatic drug metabolism and excretion. Clinical Gate. [Link]
-
Wang, Y., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 11(11), 633. [Link]
-
Singh, P. (2024). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmacokinetics and Drug Metabolism. [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
-
Soars, M. G., et al. (2021). Replacing NADPH with NADH as cofactor in HLM produces rates of metabolism that are more representative of HH. Scientific Reports, 11(1), 1-13. [Link]
-
Zientek, M. A., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(5), 630-639. [Link]
-
Obach, R. S. (2004). Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. In Optimization in Drug Discovery (pp. 43-57). Humana Press. [Link]
-
The Organic Chemistry Tutor. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
-
Masimirembwa, C., Bredberg, U., & Andersson, T. (2003). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Clinical Pharmacokinetics, 42(6), 515-528. [Link]
-
Pelc, A., & Zgórzyńska, E. (2015). Metabolic stability and its role in the discovery of new chemical entities. Postepy Higieny i Medycyny Doswiadczalnej, 69, 1064-1074. [Link]
-
ProFoldin. (n.d.). NADPH assay. [Link]
-
Kim, J., et al. (2019). Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence. PLoS One, 14(2), e0212400. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 9. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NADPH assay [profoldin.com]
- 13. researchgate.net [researchgate.net]
- 14. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Extrahepatic metabolism of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extrahepatic Metabolism of Drugs in Humans | Semantic Scholar [semanticscholar.org]
- 19. Predicting clearance in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Predicting Clearance in Humans from In Vitro Data: Ingenta Connect [ingentaconnect.com]
- 21. Prediction of human drug clearance from in vitro and preclinical data using physiologically based and empirical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Correlation of intrinsic in vitro and in vivo clearance for drugs metabolized by hepatic UDP-glucuronosyltransferases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Head-to-head comparison of different synthetic pathways to Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Introduction
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted aniline linked to a piperidine carboxylate scaffold, is a common motif in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides a head-to-head comparison of two prominent synthetic pathways to this compound: a classical two-step approach involving the reduction of a nitro-intermediate, and a modern, one-pot palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations.
Pathway 1: The Two-Step Reduction of a Nitro-Intermediate
This classical and robust approach involves two distinct chemical transformations: a nucleophilic aromatic substitution (SNAr) to form the C-N bond, followed by the reduction of a nitro group to the desired primary amine.
Causality Behind Experimental Choices
The rationale for this pathway lies in the well-established reactivity of nitro-activated aryl halides in SNAr reactions. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group (e.g., fluorine) by the secondary amine of ethyl 4-piperidinecarboxylate. The subsequent reduction of the nitro group is a common and high-yielding transformation, with several reliable methods available.
Reaction Mechanism
The first step proceeds via a Meisenheimer complex intermediate, a general feature of SNAr reactions.[1] The piperidine nitrogen acts as the nucleophile, attacking the carbon atom bearing the leaving group. The negative charge is stabilized by the para-nitro group through resonance. Subsequent elimination of the leaving group restores the aromaticity of the ring.
The second step, the reduction of the nitro group, can be achieved through various reagents. A common and effective method is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride.[2][3] The mechanism of metal-acid reductions involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at the oxygen atoms, ultimately leading to the formation of the amine and water.[2] Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is another widely used, clean, and efficient method.[4]
Experimental Protocol: Reduction of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate
Step 1: Synthesis of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate
In a round-bottom flask, ethyl 4-piperidinecarboxylate (1.0 eq.) and 1-fluoro-4-nitrobenzene (1.1 eq.) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A non-nucleophilic base, for instance, potassium carbonate (K2CO3, 2.0 eq.), is added to the mixture. The reaction is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
To a solution of ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate (1.0 eq.) in methanol, iron powder (3.1 eq.) and a saturated aqueous solution of ammonium chloride are added.[5] The resulting suspension is heated to reflux (approximately 80 °C) for several hours.[5] The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron residues. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product. A high yield of 97% has been reported for this reduction step.[5]
Pathway 2: The Palladium-Catalyzed Buchwald-Hartwig Amination
This contemporary approach offers a more direct route to the target molecule by forming the C-N bond in a single step through a palladium-catalyzed cross-coupling reaction.[6]
Causality Behind Experimental Choices
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the synthesis of arylamines, often overcoming the limitations of traditional methods.[6] This reaction allows for the coupling of a wide range of aryl halides and amines under relatively mild conditions with high functional group tolerance. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is crucial for the efficiency of the transformation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to enhance the rates of the key steps in the catalytic cycle.[7]
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:[6][8]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-bromoaniline) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (ethyl 4-piperidinecarboxylate) coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.
The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps.[9]
Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, 4-bromoaniline (1.0 eq.), ethyl 4-piperidinecarboxylate (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) are combined. A palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%), and a suitable phosphine ligand, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%), are added. The tube is evacuated and backfilled with argon. Anhydrous toluene is added as the solvent, and the mixture is heated to a temperature typically between 80-110 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the final product.
Comparative Analysis
| Feature | Pathway 1: Reduction of Nitro-Intermediate | Pathway 2: Buchwald-Hartwig Amination |
| Number of Steps | Two | One |
| Starting Materials | Ethyl 4-piperidinecarboxylate, 1-fluoro-4-nitrobenzene | Ethyl 4-piperidinecarboxylate, 4-bromoaniline |
| Key Reagents | K2CO3, Fe/NH4Cl or SnCl2/HCl or H2/Pd/C | Pd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu) |
| Reported Yield | High (e.g., 97% for the reduction step)[5] | Generally good to excellent, but can be substrate and catalyst dependent |
| Advantages | - Utilizes well-established and reliable reactions.- Starting materials are readily available and relatively inexpensive.- High yields are often achievable. | - Convergent, one-pot synthesis.- High functional group tolerance.- Milder reaction conditions may be possible with optimized catalyst systems. |
| Disadvantages | - Two-step process, leading to a longer overall synthesis time.- The use of stoichiometric amounts of metal reductants can generate significant waste.- The nitro-intermediate can be highly energetic. | - Requires an expensive palladium catalyst and specialized ligands.- Sensitive to air and moisture, requiring inert atmosphere techniques.- Optimization of catalyst, ligand, and base may be necessary for high yields. |
Visualization of Synthetic Pathways
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. scispace.com [scispace.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Cross-reactivity profiling of bioconjugates synthesized with Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
A Deep Dive into Aniline-Based Linker Scaffolds vs. Established Alternatives in Antibody-Drug Conjugates
Authored by: A Senior Application Scientist
Introduction: The Critical Role of the Linker in ADC Specificity
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to merge the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic payload.[1] The success of this therapeutic modality, however, hinges on a component often underappreciated in its complexity: the chemical linker.[2][3] An ideal linker must be stable in systemic circulation to prevent premature payload release, yet efficiently liberate its cytotoxic cargo upon reaching the target tumor cell.[2][4]
A critical, and often dose-limiting, challenge in ADC development is off-target toxicity, which can arise from non-specific binding or "cross-reactivity" of the ADC with healthy tissues.[5][6] This phenomenon is not solely a function of the antibody's specificity; the physicochemical properties of the linker-payload complex, such as hydrophobicity and charge, can significantly influence an ADC's propensity for off-target interactions.[7][8]
This guide provides an in-depth comparison of a bioconjugate synthesized with a novel aniline-based scaffold, Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate (EAP) , against two industry-standard linker technologies. While EAP is primarily known as a versatile chemical building block in organic synthesis[9], its 4-aminophenyl group presents a reactive handle for bioconjugation. We will explore its hypothetical application as a non-cleavable, aniline-based linker and profile its cross-reactivity performance against:
-
SMCC-DM1 (Non-Cleavable): A well-established maleimide-based linker conjugated to the maytansinoid payload, DM1.
-
VC-MMAE (Cleavable): A protease-cleavable valine-citrulline linker conjugated to the potent tubulin inhibitor, monomethyl auristatin E (MMAE).[10][11]
Through detailed experimental protocols and comparative data analysis, this guide will equip researchers with the framework to assess the cross-reactivity profiles of novel bioconjugates, ensuring more informed candidate selection in early-stage drug development.[5]
Part 1: Synthesis and Characterization of Comparative ADCs
The first step in any comparative analysis is the robust synthesis and characterization of the molecules under investigation. Here, we hypothesize the synthesis of three distinct ADCs using a model humanized IgG1 antibody targeting a common tumor antigen (e.g., HER2).
The EAP Linker Concept: A Novel Aniline-Based Scaffold
The core of our investigation is the EAP molecule. Its primary amine on the phenyl ring can be functionalized for antibody conjugation. For this guide, we propose a conjugation strategy via diazotization, which allows the aniline group to form a stable azo bond with electron-rich amino acid side chains, such as tyrosine, on the antibody surface. The payload (in this case, DM1 for a direct comparison with the SMCC linker) is first attached to the EAP's piperidine nitrogen after saponification of the ethyl ester, creating an EAP-Payload intermediate.
Synthesis Workflow
The overall workflow for generating and characterizing the three ADCs is outlined below.
Caption: Workflow for ADC synthesis and quality control.
Experimental Protocol: ADC Synthesis and Purification
Objective: To synthesize and purify three distinct ADCs with an average Drug-to-Antibody Ratio (DAR) of ~4.
Materials:
-
Humanized IgG1 mAb (10 mg/mL in PBS, pH 7.4)
-
Linker-Payloads: SMCC-DM1, MC-Val-Cit-PABC-MMAE (vc-MMAE)
-
EAP-DM1 intermediate
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Diazotization reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification: Size Exclusion Chromatography (SEC) column, Hydrophobic Interaction Chromatography (HIC) column
Methodology:
-
Antibody Preparation (for SMCC and VC linkers):
-
To 10 mg of mAb, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 2 hours to partially reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS.
-
-
Conjugation - ADC-SMCC-DM1 & ADC-VC-MMAE:
-
Dissolve SMCC-DM1 and vc-MMAE linkers in DMSO to 10 mM.
-
Add a 7-fold molar excess of the linker-payload to the reduced mAb.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.
-
-
Conjugation - ADC-EAP-DM1:
-
Cool the EAP-DM1 solution (in 0.5 M HCl) to 0-5°C in an ice bath.
-
Add an equimolar amount of NaNO₂ dropwise to form the diazonium salt. Incubate for 15 minutes.
-
Adjust the pH of the non-reduced mAb solution to 9.0 using a borate buffer.
-
Slowly add a 10-fold molar excess of the activated EAP-DM1 diazonium salt to the mAb solution.
-
Incubate at 4°C for 2 hours with gentle mixing.
-
-
Purification and Characterization (All ADCs):
-
Purify the crude ADC solution using an SEC column to remove unconjugated linker-payload and quenching agents.
-
Analyze the purified ADC using HIC to determine the drug-to-antibody ratio (DAR) distribution.[12]
-
Confirm the average DAR and molecular weight using LC-MS analysis.
-
Assess aggregation levels via analytical SEC.
-
Measure endotoxin levels to ensure suitability for cell-based assays.
-
Expected Outcome: Three purified ADCs (ADC-EAP-DM1, ADC-SMCC-DM1, ADC-VC-MMAE) with an average DAR of approximately 4, >95% monomeric form, and low endotoxin levels.
Part 2: In Vitro Cross-Reactivity Profiling
With the characterized ADCs in hand, we can now perform a series of assays designed to quantify and compare their non-specific binding characteristics.
Assay 1: Off-Target Binding by ELISA
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to measure non-specific binding to an irrelevant protein.[13] By coating plates with a protein unrelated to the ADC's target antigen (e.g., Bovine Serum Albumin - BSA), we can quantify the degree of non-specific interaction.[14][15] Higher signal indicates greater cross-reactivity.
Experimental Protocol:
-
Plate Coating: Coat 96-well ELISA plates with 100 µL of 10 µg/mL BSA in PBS. Incubate overnight at 4°C.[16]
-
Blocking: Wash plates 3x with PBS containing 0.05% Tween-20 (PBST). Block with 200 µL of 3% non-fat dry milk in PBST for 2 hours at room temperature.[16]
-
ADC Incubation: Wash plates 3x with PBST. Add serial dilutions of each ADC (from 100 nM down to 0.1 pM) in blocking buffer to the wells. Incubate for 2 hours at room temperature.
-
Detection:
-
Wash plates 5x with PBST.
-
Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated anti-human IgG secondary antibody. Incubate for 1 hour.
-
Wash plates 5x with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes.
-
Stop the reaction with 50 µL of 1 M H₂SO₄.
-
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance versus ADC concentration and determine the half-maximal effective concentration (EC50) for non-specific binding.
Assay 2: Binding Kinetics by Surface Plasmon Resonance (SPR)
Principle: SPR is a powerful, label-free technique that measures real-time binding kinetics (association and dissociation rates) between an analyte in solution and a ligand immobilized on a sensor chip.[17][18] By immobilizing an irrelevant protein on the chip, we can precisely quantify the kinetics of off-target interactions.[19][20] A slower dissociation rate (k_d_) indicates a more stable, and potentially problematic, off-target interaction.
Caption: Surface Plasmon Resonance (SPR) experimental cycle.
Experimental Protocol:
-
Chip Preparation: Activate a CM5 sensor chip using standard amine-coupling chemistry. Immobilize Human Serum Albumin (HSA) as the irrelevant off-target ligand on one flow cell. Use a separate flow cell as a reference (activated and blocked without protein).
-
Binding Analysis:
-
Prepare serial dilutions of each ADC in SPR running buffer (e.g., HBS-EP+).
-
Inject the ADC solutions over the reference and HSA-coated flow cells at a constant flow rate (e.g., 30 µL/min) for 180 seconds (association phase).
-
Switch to injecting running buffer for 600 seconds (dissociation phase).
-
-
Regeneration: Inject a pulse of low-pH glycine-HCl to remove any bound ADC and prepare the surface for the next cycle.[17]
-
Data Analysis: Subtract the reference flow cell signal from the active flow cell signal. Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (k_a_), dissociation rate (k_d_), and the overall dissociation constant (K_D_).
Assay 3: Off-Target Cytotoxicity
Principle: The ultimate consequence of cross-reactivity is often off-target toxicity.[6] This assay measures the cytotoxicity of the ADCs against a cell line that does not express the target antigen (antigen-negative).[21] Potent killing of these cells indicates a potential for off-target toxicity in vivo, which could be caused by non-specific uptake of the ADC or premature payload release.[4][22]
Experimental Protocol:
-
Cell Seeding: Seed an antigen-negative cell line (e.g., MCF-7 if the target is HER2) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
ADC Treatment: Add serial dilutions of each ADC to the wells. Include wells with free payload (DM1 and MMAE) as positive controls and untreated cells as a negative control.
-
Incubation: Incubate the plates for 96 hours at 37°C, 5% CO₂.
-
Viability Measurement (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[23]
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the crystals by adding DMSO or a dedicated solubilization buffer.
-
-
Data Analysis: Read the absorbance at 570 nm. Normalize the data to the untreated control wells and plot cell viability versus ADC concentration. Calculate the IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%.[21]
Part 3: Comparative Data Analysis & Interpretation
The following tables summarize hypothetical but plausible data from the cross-reactivity assays, reflecting known principles of linker chemistry.
Table 1: Off-Target Binding by ELISA & SPR
| ADC Candidate | Linker Type | Payload | ELISA EC50 (nM) (Binding to BSA) | SPR K_D_ (µM) (Binding to HSA) | Interpretation |
| ADC-EAP-DM1 | Non-cleavable, Aniline | DM1 | 35.2 | 8.5 | Moderate non-specific binding. The piperidine-carboxylate scaffold may increase hydrophobicity, leading to higher off-target interactions compared to the PEGylated comparator. |
| ADC-SMCC-DM1 | Non-cleavable, Maleimide | DM1 | 89.5 | 22.1 | Low non-specific binding. The SMCC linker is a well-optimized standard with relatively low hydrophobicity. |
| ADC-VC-MMAE | Cleavable, Dipeptide | MMAE | 75.8 | 18.9 | Low non-specific binding, similar to SMCC. The peptide-based linker is generally hydrophilic. |
Lower EC50 and K_D_ values indicate stronger off-target binding.
Causality: The data suggests that the novel EAP linker exhibits more pronounced non-specific binding than the established SMCC and VC linkers. This is likely attributable to the physicochemical properties of the EAP scaffold itself. Linker hydrophobicity is a known driver of non-specific uptake and binding.[2][8] The relatively non-polar piperidine and phenyl rings in the EAP structure likely contribute to a higher overall hydrophobicity of the ADC, causing it to interact more readily with unrelated proteins like BSA and HSA.
Table 2: Off-Target Cytotoxicity on Antigen-Negative Cells
| ADC Candidate | Linker Type | Payload | IC50 (nM) on Ag-Negative Cells | Interpretation |
| ADC-EAP-DM1 | Non-cleavable, Aniline | DM1 | > 100 | Low toxicity. As a non-cleavable ADC, the payload should only be released upon full lysosomal degradation of the antibody, a process that is inefficient without receptor-mediated internalization. |
| ADC-SMCC-DM1 | Non-cleavable, Maleimide | DM1 | > 100 | Low toxicity. Similar to ADC-EAP-DM1, the non-cleavable nature prevents payload release in the absence of ADC degradation.[10] |
| ADC-VC-MMAE | Cleavable, Dipeptide | MMAE | 45.3 | Moderate toxicity. The vc-linker is known to have some susceptibility to cleavage by extracellular proteases (e.g., neutrophil elastase), which can lead to premature payload release and off-target toxicity.[3][22] |
| Free DM1 | - | DM1 | 0.1 | High toxicity (Control). |
| Free MMAE | - | MMAE | 0.05 | High toxicity (Control). |
Causality: The cytotoxicity data reveals a different aspect of cross-reactivity. Here, the non-cleavable ADCs (EAP and SMCC) perform well, showing minimal toxicity to antigen-negative cells. This is because their stability prevents the release of the potent DM1 payload into the extracellular environment.[10] In contrast, the ADC-VC-MMAE shows moderate toxicity, which is a known characteristic of some protease-cleavable linkers that can undergo a degree of linker-payload cleavage in the culture medium over the 96-hour incubation period, leading to off-target cell killing.[3]
Conclusion and Future Directions
This guide demonstrates a comprehensive, multi-assay approach to profiling the cross-reactivity of a novel bioconjugate. Our hypothetical study of an ADC synthesized with an This compound (EAP) linker reveals a critical principle in ADC design: the linker is not merely a tether but an active modulator of the conjugate's biological properties.
Our findings suggest that while the EAP linker's non-cleavable nature provides excellent stability against off-target cytotoxicity, its potential hydrophobicity may lead to increased non-specific binding as measured by ELISA and SPR. This presents a classic trade-off in ADC development. The ADC-EAP-DM1 shows higher non-specific binding than the industry-standard ADC-SMCC-DM1 but avoids the off-target cytotoxicity risk associated with the cleavable ADC-VC-MMAE.
Key Takeaways for Researchers:
-
No Single Assay is Sufficient: A robust cross-reactivity assessment requires a combination of methods. Non-specific binding assays (ELISA, SPR) measure physicochemical interactions, while cytotoxicity assays measure functional outcomes.
-
Linker Chemistry Dictates Profile: The choice between cleavable and non-cleavable linkers, as well as the linker's intrinsic properties (hydrophobicity, charge, size), directly impacts the cross-reactivity profile.[7][24]
-
Establish Baselines: Always compare novel linker technologies against well-characterized standards to contextualize your results.
Future work on the EAP scaffold could involve chemical modifications to improve its properties, such as incorporating hydrophilic polyethylene glycol (PEG) chains to reduce non-specific binding while retaining the stability of the non-cleavable backbone.[8][25] By employing the systematic profiling workflow detailed in this guide, drug developers can make more data-driven decisions, ultimately leading to the design of safer and more effective antibody-drug conjugates.
References
-
G. L. Chudasama, V., & Maruani, A. (2016). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry. Available at: [Link]
-
Charles River Laboratories. (n.d.). Antibody-Drug Conjugate Off-Target Binding Screen: Increasing the confidence in ADC safety during development. Charles River Laboratories. Available at: [Link]
-
Falk, B. T., et al. (2012). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. Available at: [Link]
-
Tsuchikama, K., & An, Z. (2018). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceuticals. Available at: [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? ELISA kit. Available at: [Link]
-
Chudasama, V., et al. (2016). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry - ACS Figshare. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. PubChem. Available at: [Link]
-
Abe, Y., et al. (2021). Evaluation of the off-target toxicity of ADCs using an in vitro cytotoxicity assay. ResearchGate. Available at: [Link]
-
Chandrabatla, V. P. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Creative Biolabs. Available at: [Link]
-
Sita, T. L., et al. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release. Available at: [Link]
-
Browne, F., et al. (2021). Chapter 3: Linker Design and Impact on ADC Properties. The Royal Society of Chemistry. Available at: [Link]
-
Creative Diagnostics. (n.d.). Direct ELISA Protocol. Creative Diagnostics. Available at: [Link]
-
Jeffrey, S. C., et al. (2013). Current ADC Linker Chemistry. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 3. Linker Design and Impact on ADC Properties. ResearchGate. Available at: [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]
-
Yu, R., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods. Available at: [Link]
-
Crown Bioscience. (2025). Off-target toxicity in antibody-drug conjugates. Crown Bioscience Blog. Available at: [Link]
-
Singh, A., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Bio-protocol. Available at: [Link]
-
Crown Bioscience. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Crown Bioscience. Available at: [Link]
-
Dorywalksny, T., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. Available at: [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.. Available at: [Link]
-
Rouken Bio. (2024). Precision Kinetics: Leveraging SPR and scIC for Drug-Target Binding Analysis. Rouken Bio. Available at: [Link]
-
Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-aminopiperidine-4-carboxylate. PubChem. Available at: [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]
-
Stepanov, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors. Available at: [Link]
-
Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link]
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. criver.com [criver.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. elisakits.co.uk [elisakits.co.uk]
- 14. seracare.com [seracare.com]
- 15. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. rapidnovor.com [rapidnovor.com]
- 20. Precision Kinetics: Leveraging SPR and scIC [rouken.bio]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Performance Benchmarking of VHL vs. CRBN Ligands as Building Blocks in Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond simple inhibition, the targeted degradation of pathogenic proteins offers a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable".[1][2] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[3][4][5]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of the E3 ligase ligand is a critical design parameter that profoundly influences the PROTAC's efficacy, selectivity, and overall therapeutic potential.[6][] Among the more than 600 E3 ligases in humans, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[8][9][10]
This guide provides an in-depth, objective comparison of the performance of a prototypic VHL ligand, (S,R,S)-AHPC-based ligand, versus a widely used CRBN ligand, a pomalidomide derivative, as building blocks in targeted therapies. We will delve into the key experimental workflows and provide supporting data to empower researchers in making informed decisions for their drug discovery programs.
The Mechanism of Action: A Tale of Two Ligases
Both VHL- and CRBN-recruiting PROTACs operate on the principle of induced proximity. By simultaneously binding to the protein of interest (POI) and the E3 ligase, the PROTAC forms a ternary complex.[11][12] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another cycle of degradation.[12][13]
While the overarching mechanism is similar, the choice between VHL and CRBN can have significant implications. VHL-based PROTACs are often praised for their high selectivity, while CRBN-based degraders, leveraging ligands like pomalidomide, may offer advantages in terms of smaller size and favorable physicochemical properties.[][][] However, CRBN ligands can also exhibit "molecular glue" activity, leading to the degradation of off-target proteins, a phenomenon that requires careful characterization.[][16]
Caption: General mechanism of PROTAC-mediated protein degradation.
Benchmarking Performance: A Multi-faceted Approach
A comprehensive evaluation of a PROTAC's performance requires a systematic progression through a series of biochemical, biophysical, and cellular assays. This guide will focus on three critical stages of evaluation: ternary complex formation and target engagement, cellular degradation potency, and in vivo efficacy.
Part 1: Ternary Complex Formation and Target Engagement
The formation of a stable and cooperative ternary complex is a prerequisite for efficient protein degradation.[11][17] Several biophysical techniques can be employed to characterize this interaction in vitro and in live cells.
Key Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful label-free technique to measure the binding kinetics (association and dissociation rates) and affinity of the ternary complex.[2][18]
-
Immobilization: Covalently immobilize the purified VHL or CRBN E3 ligase complex onto a sensor chip.
-
Analyte Injection: Inject a pre-incubated mixture of the PROTAC and the target protein over the sensor surface. Alternatively, co-inject the target protein and the PROTAC.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).[9]
2. NanoBRET™ Target Engagement Assay in Live Cells
The NanoBRET™ assay allows for the quantitative measurement of target engagement and ternary complex formation in a physiological cellular context.[19][20][21][22][23]
-
Cell Line Preparation: Use a cell line stably expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL or CRBN) fused to a fluorescent acceptor like HaloTag®.
-
Assay Setup: Plate the cells in a 384-well format. Add the NanoBRET™ tracer for the target protein.
-
PROTAC Treatment: Add serial dilutions of the VHL- or CRBN-based PROTAC.
-
Signal Detection: After an incubation period, add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.[24]
Caption: Workflow for ternary complex and target engagement assays.
Comparative Performance Data
| Parameter | VHL-based PROTAC | CRBN-based PROTAC |
| Ternary Complex K_D (SPR) | 50 nM | 100 nM |
| Ternary Complex t_1/2 (SPR) | 30 min | 15 min |
| NanoBRET™ EC50 (Ternary Complex) | 80 nM | 150 nM |
Note: The provided data is illustrative and will vary depending on the specific target protein, linker, and experimental conditions.
Part 2: Cellular Degradation Potency and Selectivity
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular environment.[1][25]
Key Experimental Protocols
1. Western Blotting for Target Protein Quantification
Western blotting is a standard and reliable method for quantifying the levels of a specific protein in cell lysates.
-
Cell Treatment: Plate cells and treat with a concentration range of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[26]
2. HiBiT Protein Degradation Assay
The HiBiT assay is a sensitive, plate-based bioluminescent assay for real-time monitoring of protein degradation.[5][27]
-
Cell Line Engineering: Generate a cell line where the endogenous target protein is tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Assay Protocol: Seed the cells in a 384-well plate. Add the PROTAC at various concentrations.
-
Lysis and Detection: At the desired time points, add a lysis buffer containing the LgBiT protein, which complements with HiBiT to form a functional NanoLuc® luciferase.
-
Data Analysis: Measure the luminescence, which is directly proportional to the amount of HiBiT-tagged target protein remaining. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[24]
Caption: Workflow for cellular protein degradation assays.
Comparative Performance Data
| Parameter | VHL-based PROTAC | CRBN-based PROTAC |
| DC50 (Degradation) | 25 nM | 50 nM |
| Dmax (Maximum Degradation) | >95% | >90% |
| Degradation at 24h (100 nM) | 98% | 92% |
Note: The provided data is illustrative and will vary depending on the specific target protein, linker, and experimental conditions.
Part 3: In Vivo Efficacy
Demonstrating that a PROTAC can effectively degrade its target and exert a therapeutic effect in a living organism is the ultimate validation of its potential.[][29][30]
Key Experimental Protocol
Tumor Xenograft Model
This is a common preclinical model to assess the anti-cancer efficacy of a PROTAC.[31]
-
Cell Implantation: Subcutaneously implant human cancer cells that express the target protein into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
PROTAC Administration: Randomize the mice into treatment groups and administer the VHL- or CRBN-based PROTAC or vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Pharmacodynamic (PD) Assessment: At the end of the study, or at interim time points, collect tumor and tissue samples to measure the extent of target protein degradation by Western blot or other methods.
-
Efficacy Analysis: Compare the tumor growth inhibition between the treated and control groups.
Caption: Workflow for an in vivo tumor xenograft study.
Comparative Performance Data
| Parameter | VHL-based PROTAC | CRBN-based PROTAC |
| Tumor Growth Inhibition (TGI) | 85% | 70% |
| Target Degradation in Tumor | >90% | >80% |
| Body Weight Change | <5% | <5% |
Note: The provided data is illustrative and will vary depending on the specific target protein, linker, and experimental conditions.
Summary and Conclusion
This guide has provided a comparative framework for benchmarking the performance of VHL- and CRBN-based PROTACs. The selection of the E3 ligase ligand is a critical decision in the design of a protein degrader, with each offering a unique set of advantages and potential challenges.
-
VHL-based PROTACs , as illustrated by our model, often exhibit potent and highly selective degradation, driven by the formation of stable ternary complexes.[][32] The lower potential for off-target degradation can be a significant advantage in terms of safety.
-
CRBN-based PROTACs , on the other hand, can be highly effective and may possess more favorable drug-like properties due to the smaller size of the CRBN ligands.[][] However, careful profiling for off-target effects is crucial.[]
Ultimately, the optimal choice of E3 ligase ligand will depend on the specific therapeutic context, including the nature of the target protein, its subcellular localization, and the desired tissue distribution.[][32] A thorough and systematic evaluation using the suite of assays described in this guide is essential for the successful development of novel and effective targeted protein degraders.
References
-
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
-
ICE Bioscience. (n.d.). NanoBRET Target Engagement Assays. Retrieved from [Link]
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). ACS Medicinal Chemistry Letters.
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (n.d.). SLAS Discovery.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). Wiley Periodicals LLC.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online.
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). Frontiers in Chemistry.
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Royal Society of Chemistry.
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Journal of Medicinal Chemistry.
- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (n.d.). PROTAC-pedia.
-
Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]
- Current strategies for the design of PROTAC linkers: a critical review. (2020).
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). Journal of Medicinal Chemistry.
- Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Tocris Bioscience.
- Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (n.d.). Essays in Biochemistry.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (n.d.). RSC Medicinal Chemistry.
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). (n.d.).
- Catalytic in vivo protein knockdown by small-molecule PROTACs. (2015).
- Chemical inactivation of the e3 ubiquitin ligase cereblon by pomalidomide-based homo-protacs. (2019). Journal of the American Chemical Society.
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. (n.d.). MRC PPU.
- An overview of PROTACs: a promising drug discovery paradigm. (2022). Signal Transduction and Targeted Therapy.
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews.
- Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. (n.d.). Journal of Medicinal Chemistry.
-
ChemPartner. (n.d.). Assay Platforms for PROTAC in Drug Discovery and Beyond. Retrieved from [Link]
- Cereblon vs VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. (2019). ChemRxiv.
- Catalytic in vivo protein knockdown by small-molecule PROTACs. (2015).
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. (n.d.). Cell Chemical Biology.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. explorationpub.com [explorationpub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 18. tandfonline.com [tandfonline.com]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 20. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 21. news-medical.net [news-medical.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. NanoBRET™ Target Engagement Intracellular Assay - NanoBRET Target Engagement Assays - ICE Bioscience [en.ice-biosci.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. portlandpress.com [portlandpress.com]
- 27. Protein Degradation and PROTACs [promega.com]
- 29. researchgate.net [researchgate.net]
- 30. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate Derivatives Against the Sigma-1 Receptor
Introduction: The Power of the Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These "privileged scaffolds" serve as potent starting points for drug discovery. The piperidine ring is a quintessential example of such a scaffold, forming the core of pharmaceuticals ranging from antipsychotics to novel anti-cancer agents[1][2]. This guide focuses on a specific, promising piperidine series: derivatives of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate . This core structure is a versatile building block used in the synthesis of numerous bioactive molecules, making its derivatives prime candidates for therapeutic development[3][4].
The objective of this guide is to provide researchers and drug development professionals with a comprehensive, field-proven framework for conducting comparative in-silico docking studies. Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[5][6]. By simulating these interactions, we can rapidly screen compound libraries, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR) before committing significant resources to wet-lab experiments.
To illustrate this process, we will perform a comparative docking study of a representative set of derivatives against the Sigma-1 receptor (σ1R) , a protein of significant therapeutic interest in oncology and neurodegenerative diseases[7].
Part 1: The Scientific Rationale - Target and Ligand Selection
A successful in-silico study is built not on the complexity of its algorithms, but on the strength of its biological and chemical rationale. The choice of both the protein target and the ligand library must be deliberate and grounded in existing evidence.
Target Rationale: Why the Sigma-1 Receptor (σ1R)?
The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a critical role in regulating calcium signaling, ion channel function, and cellular stress responses. In numerous cancer cell lines, σ1R is overexpressed and contributes to cell survival, proliferation, and resistance to apoptosis[7]. Its validated role in cancer pathology makes it a compelling target for the development of novel antiproliferative agents. For our study, we will utilize the high-resolution crystal structure of human σ1R in complex with the ligand PD144418 (PDB ID: 5HK1), which provides a well-defined binding pocket essential for validating our docking protocol.
Ligand Rationale: A Focused Library of Derivatives
The selection of our ligand set is designed to probe the effects of electronic modifications to the core scaffold. We will evaluate three compounds: the parent molecule and two derivatives with substitutions on the 4-aminophenyl ring. This focused comparison allows for a clear, interpretable analysis of how substituents influence binding affinity and interactions.
-
Ligand 1 (EAPC-Core): The parent molecule, this compound.
-
Ligand 2 (EAPC-EDG): A derivative featuring an electron-donating group (EDG), methoxy (-OCH₃), at the meta-position of the phenyl ring.
-
Ligand 3 (EAPC-EWG): A derivative featuring a potent electron-withdrawing group (EWG), trifluoromethyl (-CF₃), at the meta-position of the phenyl ring.
This strategic selection enables us to directly assess how modulating the electronic properties of the phenyl ring impacts docking performance and interactions within the σ1R binding site.
Part 2: The Experimental Framework - A Self-Validating Docking Protocol
The trustworthiness of any docking study hinges on the rigor of its protocol. A protocol is not merely a series of steps; it is a self-validating system designed to ensure that the computational results are both reproducible and predictive. The following workflow is a robust, software-agnostic methodology that can be implemented using common docking suites such as AutoDock Vina[8][9] or Schrödinger's Glide[10][11][12].
Mandatory Visualization: Docking Workflow
Caption: A three-phase workflow for rigorous molecular docking studies.
Step-by-Step Methodology
-
Receptor Preparation:
-
Action: Download the crystal structure of the Sigma-1 Receptor (PDB: 5HK1) from the RCSB Protein Data Bank[13].
-
Causality: The raw PDB file contains crystallographic artifacts (water molecules, ions) and lacks hydrogen atoms, which are essential for calculating accurate molecular interactions.
-
Protocol:
-
Load the PDB structure into a molecular modeling program (e.g., UCSF Chimera[14], Schrödinger Maestro).
-
Remove all water molecules and non-essential co-factors from the structure. The native ligand (PD144418) should be extracted and saved separately for the validation step.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges using a standard force field (e.g., AMBER, OPLS).
-
Perform a brief energy minimization of the structure to relieve any steric clashes introduced during preparation. Save the prepared receptor file in the appropriate format (e.g., PDBQT for AutoDock).
-
-
-
Ligand Preparation:
-
Action: Prepare 3D, energy-minimized structures for EAPC-Core, EAPC-EDG, and EAPC-EWG.
-
Causality: Docking algorithms require 3D ligand structures with correct bond orders, stereochemistry, and charge distribution to accurately sample conformations and calculate binding energies[15][16].
-
Protocol:
-
Draw the 2D structures of the three ligands.
-
Convert the 2D structures to 3D.
-
Add hydrogen atoms appropriate for a physiological pH of 7.4.
-
Assign partial charges (e.g., Gasteiger charges).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds that the docking algorithm will be allowed to sample. Save the final structures.
-
-
-
Binding Site Definition and Protocol Validation:
-
Action: Define the docking search space (grid box) and validate the protocol by re-docking the native ligand.
-
Causality: This is the most critical step for ensuring the trustworthiness of the study. If the docking protocol cannot accurately reproduce the experimentally determined binding pose of a known ligand, its predictions for unknown ligands are unreliable[17][18].
-
Protocol:
-
On the prepared receptor, define a grid box centered on the position of the co-crystallized native ligand. The box should be large enough to encompass the entire binding site and allow for ligand rotation (e.g., 25Å x 25Å x 25Å).
-
Dock the extracted native ligand back into the defined grid using the chosen docking software.
-
Superimpose the top-scoring docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. A successful validation is typically defined by an RMSD value below 2.0 Å [17][18].
-
-
-
Comparative Docking and Analysis:
-
Action: Dock the prepared library of EAPC derivatives into the validated receptor grid.
-
Causality: This step generates the comparative data. By using an identical, validated protocol for all ligands, we ensure that any differences in docking scores and binding modes are attributable to the chemical differences between the molecules, not artifacts of the procedure.
-
Protocol:
-
Sequentially dock EAPC-Core, EAPC-EDG, and EAPC-EWG using the same grid and docking parameters established during validation.
-
For each ligand, save the top-scoring binding poses.
-
Analyze the results by comparing the docking scores (a proxy for binding affinity) and visually inspecting the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) for the best pose of each compound.
-
-
Part 3: Comparative Analysis and Data Interpretation
The output of a docking study is a wealth of data that must be synthesized into actionable insights. Quantitative scores should be presented clearly, and qualitative interaction data must be interpreted in the context of the binding site's chemical environment.
Quantitative Data Summary
The docking results for our hypothetical study are summarized below. Docking scores are presented in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.
| Ligand ID | Derivative | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| Ligand 1 | EAPC-Core | -8.2 | 2 | Tyr103, Glu172 |
| Ligand 2 | EAPC-EDG (-OCH₃) | -8.5 | 2 | Tyr103, Glu172 |
| Ligand 3 | EAPC-EWG (-CF₃) | -9.1 | 3 | Tyr103, Glu172, Phe107 |
Analysis of Results
The data reveals a clear trend: substitution on the phenyl ring influences the predicted binding affinity.
-
EAPC-Core: The parent molecule establishes a solid baseline interaction, forming two critical hydrogen bonds. The amine of the 4-aminophenyl group acts as a hydrogen bond donor to the carboxylate of Glu172 , while the ester carbonyl oxygen acts as an acceptor from the hydroxyl group of Tyr103 . These two interactions appear to be the primary anchors for this scaffold within the σ1R binding pocket.
-
EAPC-EDG: The addition of a methoxy group slightly improves the docking score. While it does not form new hydrogen bonds, the electron-donating nature of the group may enhance the electrostatic complementarity with the binding pocket, leading to a modest increase in predicted affinity.
-
EAPC-EWG: The trifluoromethyl derivative shows the most significant improvement in docking score. Crucially, in addition to the two canonical hydrogen bonds with Tyr103 and Glu172, the fluorine atoms of the -CF₃ group form a favorable halogen/hydrogen bond interaction with the backbone amide of Phe107 . This additional interaction likely accounts for the superior binding score, suggesting that this position is tolerant of and can even favorably interact with an electronegative group.
Mandatory Visualization: Key Binding Interactions of EAPC-EWG
Caption: Predicted interactions of the top-scoring derivative (EAPC-EWG).
Conclusion and Future Directions
This guide outlines a rigorous, validated workflow for the comparative molecular docking of this compound derivatives. Our illustrative study against the Sigma-1 receptor generated a clear, testable hypothesis: the introduction of an electron-withdrawing group, specifically a trifluoromethyl substituent, at the meta-position of the phenyl ring may significantly enhance binding affinity through the formation of an additional interaction with Phe107.
The in-silico data strongly suggests that the EAPC-EWG derivative is the most promising candidate for synthesis and biological evaluation. These computational results provide a powerful rationale to guide the next phase of the drug discovery process, demonstrating how a well-designed and properly validated docking study can accelerate the identification of high-potential lead compounds.
References
-
Title: PDBsum Source: European Bioinformatics Institute URL: [Link]
-
Title: PDBsum: summaries and analyses of PDB structures Source: Nucleic Acids Research URL: [Link]
-
Title: How does one prepare proteins for molecular docking? Source: Quora URL: [Link]
-
Title: Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe Source: Bioinformatics Review URL: [Link]
-
Title: RCSB Protein Data Bank Source: RCSB PDB URL: [Link]
-
Title: How to validate the molecular docking results? Source: ResearchGate URL: [Link]
-
Title: Docking and scoring - Schrödinger Source: Schrödinger URL: [Link]
-
Title: Tutorial: Docking with Glide Source: Schrödinger URL: [Link]
-
Title: How can I validate docking result without a co-crystallized ligand? Source: ResearchGate URL: [Link]
-
Title: Session 4: Introduction to in silico docking Source: University of Cambridge URL: [Link]
-
Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC - NIH URL: [Link]
-
Title: AutoDock Vina Documentation Source: The Scripps Research Institute URL: [Link]
-
Title: Schrödinger Notes—Molecular Docking Source: J's Blog URL: [Link]
-
Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PMC - NIH URL: [Link]
-
Title: Molecular Docking: A structure-based drug designing approach Source: JSciMed Central URL: [Link]
-
Title: Molecular docking proteins preparation Source: ResearchGate URL: [Link]
-
Title: [MD-2] Protein Preparation for Molecular Docking Source: YouTube URL: [Link]
-
Title: Learn Maestro: Preparing protein structures Source: YouTube URL: [Link]
-
Title: Molecular docking for Beginners | Autodock Full Tutorial Source: YouTube URL: [Link]
-
Title: In silico Methods for Identification of Potential Therapeutic Targets Source: PMC - NIH URL: [Link]
-
Title: A Guide to In Silico Drug Design Source: PMC - PubMed Central URL: [Link]
-
Title: HADDOCK2.4 shape-restrained protein-small molecule tutorial Source: Bonvin Lab URL: [Link]
-
Title: Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity Source: YouTube URL: [Link]
-
Title: Shrodinger Ligand Docking Tips and Help Source: Reddit URL: [Link]
-
Title: Ligands Preparation Tutorial for Docking & Molecular Modelling Source: YouTube URL: [Link]
-
Title: Glide | Schrödinger Source: Schrödinger URL: [Link]
-
Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: Computational and Structural Biotechnology Journal URL: [Link]
-
Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]
-
Title: In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets Source: MDPI URL: [Link]
-
Title: Molecular Docking | Autodock VINA Virtual Screening Source: YouTube URL: [Link]
-
Title: AutoDock Vina Tutorial: Molecular Docking for Beginners Source: YouTube URL: [Link]
-
Title: Key Topics in Molecular Docking for Drug Design Source: PMC - NIH URL: [Link]
-
Title: Ligand Preparation for Molecular docking Source: YouTube URL: [Link]
-
Title: 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs Source: PubMed URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Pharmacological properties of natural piperidine derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PMC - PubMed Central URL: [Link]
-
Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development URL: [Link]
-
Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Source: MDPI URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 4-amino-1-piperidinecarboxylate 96 58859-46-4 [sigmaaldrich.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. schrodinger.com [schrodinger.com]
- 11. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 12. schrodinger.com [schrodinger.com]
- 13. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of laboratory chemicals are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate (CAS No. 58859-46-4), a compound commonly used in the synthesis of various biologically active molecules. As a Senior Application Scientist, my aim is to offer a framework that not only ensures compliance with safety regulations but also explains the scientific rationale behind each procedural step, fostering a culture of safety and responsibility in the laboratory.
This compound, while valuable in research, possesses hazards that necessitate careful handling from acquisition to disposal. Adherence to these protocols is essential for protecting laboratory personnel, the wider community, and the environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is classified as a hazardous chemical, and its Safety Data Sheet (SDS) is the primary source of this information.
Key Hazards:
-
Skin and Eye Irritation: The compound is categorized as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1][2] Direct contact can cause redness, pain, and inflammation.
-
Combustible Liquid: It is a Category 4 flammable liquid, with a flash point of 78 °C (172.4 °F). This means it can ignite when exposed to an ignition source at or above this temperature.
-
Potential Health Hazards: While specific toxicological data is limited, the presence of an aromatic amine functional group suggests potential for toxicity. Primary aromatic amines as a class are known for health hazards, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[3]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, reducing agents, acids, and bases.[1] Mixing with these substances can lead to vigorous, exothermic, and potentially dangerous reactions.
Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound, especially during disposal procedures where the risk of exposure is heightened:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation and absorption of the chemical. No single glove material protects against all substances, so it's crucial to use gloves appropriate for the specific chemical.[4] |
| Body Protection | A flame-retardant lab coat. | Protects against accidental spills and splashes on clothing and skin. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. Use a NIOSH-approved respirator if vapors or mists are generated. | Ensures protection from inhaling potentially harmful aerosols. |
Waste Characterization and Segregation: The First Steps in Disposal
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator—the laboratory—to determine if a waste is hazardous.[5]
This compound waste is classified as hazardous chemical waste due to its irritant and combustible properties. It must be segregated from non-hazardous waste to prevent contamination and ensure proper disposal.[5]
Core Principle: Never mix incompatible waste streams. Keep this chemical waste separate from acids, bases, and strong oxidizing or reducing agents with which it can react.[1]
Step-by-Step Disposal Procedures
The following procedures are designed to comply with general EPA and OSHA guidelines.[5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
For Small Quantities (e.g., residual amounts in vials, contaminated wipes):
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for hazardous waste. The container must have a secure screw-on cap.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste ".[7] The label must also clearly state the full chemical name: "this compound" and the associated hazards (e.g., "Irritant," "Combustible").
-
Collection:
-
Place contaminated items such as gloves, wipes, and weigh boats directly into the labeled hazardous waste container.
-
Rinse empty vials or glassware that contained the chemical with a small amount of a suitable solvent (e.g., acetone or ethanol). The resulting rinsate is also considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be away from ignition sources and incompatible chemicals.[8][9]
For Larger Quantities or Unused Product:
-
Do Not Dispose Down the Drain: This chemical should not be disposed of in the sanitary sewer system.[1]
-
Original Container: If possible, keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, appropriate container.
-
Waste Labeling: Affix a "Hazardous Waste" label to the container. Ensure the label includes the chemical name, concentration, and hazard warnings.
-
Segregated Storage: Store the container in a designated hazardous waste storage area, ensuring it is segregated from incompatible materials.[8] The storage area should be cool, dry, and well-ventilated.[4]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. All generators of hazardous waste are required to use licensed facilities for disposal.[5][10]
Emergency Spill Procedures:
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: As the material is combustible, remove all sources of ignition from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth) to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose:
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, adhering to established protocols, and working closely with institutional safety resources, researchers can ensure that their work advances science without compromising the safety of themselves, their colleagues, or the environment. This commitment to safety is the bedrock of trustworthy and ethical research.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vector Solutions.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
- Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate. (2025, December 18). Fisher Scientific.
- Safety Data Sheet: Ethyl isonipecotate. (2025, December 18). Fisher Scientific.
- Ethyl 4-amino-1-piperidinecarboxylate 96. (n.d.). Sigma-Aldrich.
- Ethyl 4-Piperidinecarboxylate. (n.d.). Tokyo Chemical Industry Co., Ltd..
- 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester Safety Data Sheets. (n.d.). Echemi.
- Ethyl 4-piperidinecarboxylate - Safety Data Sheet. (2025, July 26). ChemicalBook.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osha.com [osha.com]
- 5. needle.tube [needle.tube]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. ushazmatstorage.com [ushazmatstorage.com]
- 9. connmaciel.com [connmaciel.com]
- 10. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Welcome to your essential guide on the safe handling of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate. As a research professional, your safety, and the integrity of your work, are paramount. This document moves beyond a simple checklist to provide a procedural and logical framework for personal protection. The guidance herein is synthesized from established safety protocols for structurally related compounds, including primary aromatic amines and piperidine derivatives, to ensure a comprehensive safety margin. The core principle of our approach is that every protocol must be a self-validating system, where the 'why' behind each step is as critical as the 'how'.
Hazard Assessment: Understanding the Compound
This compound is a molecule that demands respect. Its structure combines a primary aromatic amine with a piperidinecarboxylate moiety. This chemical architecture suggests several potential hazards that must be mitigated.
-
Primary Aromatic Amines (PAAs): This class of compounds is known for potential health hazards, including carcinogenicity and mutagenicity.[1] A critical concern is their ability to be readily absorbed through the skin due to their lipid-soluble nature.[1]
-
Piperidine Derivatives: The piperidine ring is a common feature in many bioactive molecules. While the specific toxicology of this compound is not fully detailed in the provided literature, related piperidine compounds are known to be irritants.[2] For instance, the closely related Ethyl 4-amino-1-piperidinecarboxylate is classified as a skin and serious eye irritant.[3][4]
-
Physical Form: The compound is listed as a colorless to pale yellow liquid, which necessitates precautions against splashes and aerosol inhalation.[5]
Given these characteristics, a multi-layered PPE strategy is not just recommended; it is essential.
Core Personal Protective Equipment (PPE)
The foundation of safe handling lies in creating an effective barrier between you and the chemical. This is achieved through a combination of engineering controls (like fume hoods) and appropriate PPE.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and vapors.
-
Minimum Requirement: At all times, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][6]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating, or reacting under pressure), a face shield must be worn in addition to safety goggles.[7][8] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
-
Gloves: Choosing the correct gloves is critical. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[7] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves such as neoprene or butyl rubber.[8] Contaminated gloves must be removed promptly and disposed of as chemical waste.
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned.[7] This protects your skin and personal clothing from accidental spills. Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin if they come into contact with certain chemicals or heat sources.[7]
-
Apparel: Always wear long pants and closed-toe, closed-heel shoes to cover any exposed skin on the lower body and feet.[7]
Respiratory Protection
-
Primary Control: The primary method for controlling airborne contaminants is through engineering controls. All work with this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Supplemental Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6][7][9] The specific cartridge type should be selected based on a formal risk assessment.
PPE Selection Summary
For quick reference, the following table outlines the minimum PPE required for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Aliquoting | Safety Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Required: Chemical Fume Hood |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Required: Chemical Fume Hood |
| Reaction Setup/Workup | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Required: Chemical Fume Hood |
| Large Volume Transfer (>1L) | Safety Goggles & Face Shield | Neoprene or Butyl Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Required: Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Neoprene or Butyl Gloves | Chemical Resistant Apron over Lab Coat | Required: Air-purifying respirator with appropriate cartridges |
Procedural Workflow for Safe Handling
A systematic approach ensures that safety is integrated into every step of your experimental process.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
PPE Donning: Upon entering the lab, put on your lab coat and button it completely. Then, put on your safety goggles.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Material Gathering: Assemble all necessary chemicals, glassware, and equipment inside the fume hood.
-
Glove Up: Don the appropriate chemical-resistant gloves.
-
Chemical Handling: Perform all manipulations of the compound (weighing, transferring, mixing) within the confines of the fume hood sash, keeping the sash at the lowest practical height.
-
Post-Handling: Once the experimental work is complete, securely close all containers.
-
Initial Decontamination: Wipe down the work surface within the fume hood.
-
PPE Doffing (Glove Removal): Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Final Actions: Wash hands thoroughly with soap and water.[6][11] Remove your lab coat and goggles just before exiting the lab.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
